(E)-Naringenin chalcone
Description
Naringenin chalcone has been reported in Humulus lupulus, Populus szechuanica, and other organisms with data available.
RN given refers to cpd with unspecified stereoisomer & from CA Vol 92 Form Index; RN for cpd not in Chemline 7/6/83; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20/h1-8,16-17,19-20H/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHMWTPYORBCMF-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101043553 | |
| Record name | (2E)‐3‐(4‐Hydroxyphenyl)‐1‐(2,4,6‐trihydroxyphenyl)prop‐2‐en‐1‐one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chalconaringenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25515-46-2, 73692-50-9, 5071-40-9 | |
| Record name | Naringenin chalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25515-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naringenin chalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073692509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naringenin chalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025515462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)‐3‐(4‐Hydroxyphenyl)‐1‐(2,4,6‐trihydroxyphenyl)prop‐2‐en‐1‐one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naringenin chalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NARINGENIN CHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCF6Z24AS2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chalconaringenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
184 °C | |
| Record name | Chalconaringenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on (E)-Naringenin Chalcone: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Naringenin chalcone (B49325), a naturally occurring chalconoid, is a precursor in the biosynthesis of naringenin (B18129) and other flavonoids.[1] This open-chain flavonoid, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, has garnered significant scientific interest. Its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties, position it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of (E)-Naringenin chalcone, with a focus on experimental protocols and the underlying signaling pathways.
Chemical Structure and Identification
This compound, systematically named (2E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one, is a member of the chalcone family. The "(E)-" designation refers to the trans configuration of the double bond in the α,β-unsaturated carbonyl system.
Chemical Structure:
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | (2E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one |
| Synonyms | 2′,4,4′,6′-Tetrahydroxychalcone, Chalconaringenin, Isosalipurpol |
| CAS Number | 25515-46-2 (for the (E)-isomer) |
| Molecular Formula | C₁₅H₁₂O₅ |
| Molecular Weight | 272.25 g/mol |
| SMILES | O=C(/C=C/c1ccc(O)cc1)c2c(O)cc(O)cc2O |
| InChI | InChI=1S/C15H12O5/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20/h1-8,16-17,19-20H/b6-3+ |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and bioavailability.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | 182-184 °C | |
| Boiling Point | 538.7 °C (Predicted) | [2] |
| Solubility | Soluble in DMSO and DMF. Slightly soluble in ethanol (B145695). | - |
| UV λmax | ~370 nm | - |
| Appearance | Yellowish solid | - |
Biological and Pharmacological Properties
This compound exhibits a wide range of biological activities, making it a molecule of significant interest in pharmacology.
Antioxidant Activity
This compound demonstrates potent antioxidant properties by scavenging free radicals. This activity is attributed to the presence of multiple hydroxyl groups on its aromatic rings, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS).
Anti-inflammatory Activity
The compound has been shown to possess anti-inflammatory effects. It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.[3] This inhibition is often linked to the modulation of key inflammatory signaling pathways.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. Its anticancer mechanisms include the induction of apoptosis (programmed cell death) and the modulation of cell signaling pathways involved in cell proliferation and survival.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound.
Synthesis of this compound via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a common and effective method for synthesizing chalcones. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative.
Workflow for the Synthesis of this compound:
Caption: Claisen-Schmidt condensation for this compound synthesis.
Protocol:
-
Dissolve 2',4',6'-trihydroxyacetophenone (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of a strong base, such as potassium hydroxide (B78521) or sodium hydroxide, to the mixture while stirring.
-
Continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by Thin Layer Chromatography).
-
Once the reaction is complete, pour the mixture into a beaker containing ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the resulting solid, wash it with cold water, and dry it.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the antioxidant capacity of a compound.
Workflow for DPPH Assay:
Caption: Workflow of the DPPH radical scavenging assay.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the stock solution to obtain different concentrations of the chalcone.
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add a specific volume of each chalcone dilution to the wells.
-
Add a specific volume of the DPPH solution to each well. A control well should contain only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for approximately 30 minutes.[4]
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration.[5]
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in LPS-stimulated macrophages.
Protocol:
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various non-toxic concentrations of this compound for a specific period (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce NO production, except for the control group.
-
Incubate the cells for a further 24 hours.[3]
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.[3][6]
-
Measure the absorbance at approximately 540 nm.[3]
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Signaling Pathways Modulated by this compound and Related Flavonoids
The biological effects of this compound are mediated through its interaction with various cellular signaling pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Some studies on naringenin and related chalcones suggest that they can inhibit this pathway, leading to decreased cancer cell survival.[7][8]
Diagram of this compound's Potential Effect on the PI3K/Akt Pathway:
References
- 1. Naringenin chalcone - Wikipedia [en.wikipedia.org]
- 2. Naringenin chalcone|lookchem [lookchem.com]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naringenin induces apoptosis through downregulation of Akt and caspase-3 activation in human leukemia THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-cancer effect of naringenin chalcone is mediated via the induction of autophagy, apoptosis and activation of PI3K/Akt signalling pathway | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
The Core of Flavonoid Genesis: An In-depth Technical Guide to (E)-Naringenin Chalcone Biosynthesis in Plants
For Researchers, Scientists, and Drug Development Professionals
(E)-Naringenin chalcone (B49325) stands as a pivotal precursor in the vast and intricate world of flavonoid biosynthesis in plants. Its formation marks the first committed step in a pathway that gives rise to a plethora of secondary metabolites vital for plant survival and rich in pharmacological potential. This technical guide provides a comprehensive overview of the biosynthesis of (E)-naringenin chalcone, detailing the enzymatic cascade, regulatory networks, and key experimental methodologies for its study.
The Biosynthetic Pathway: From Phenylalanine to a Chalconoid Scaffold
The biosynthesis of this compound is an integral part of the broader phenylpropanoid pathway. The journey begins with the aromatic amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield the activated precursor, 4-coumaroyl-CoA. This molecule then enters the flavonoid-specific branch of the pathway, culminating in the synthesis of naringenin (B18129) chalcone.
The core enzymatic steps are as follows:
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid, initiating the phenylpropanoid pathway.[1][2]
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates trans-cinnamic acid at the para position to produce p-coumaric acid.[1][2]
-
4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming the high-energy thioester, 4-coumaroyl-CoA.[1][2]
-
Chalcone Synthase (CHS): As the key enzyme of flavonoid biosynthesis, CHS catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form the characteristic C15 chalcone backbone of 2',4',4',6'-tetrahydroxychalcone, commonly known as naringenin chalcone.[3][4]
Naringenin chalcone can then undergo spontaneous or enzyme-catalyzed isomerization to the flavanone (B1672756) naringenin, a reaction facilitated by chalcone isomerase (CHI).[3]
Regulation of Biosynthesis: A Multi-layered Control System
The production of this compound is tightly regulated at the transcriptional level, primarily through the control of Chalcone Synthase (CHS) gene expression. This regulation is orchestrated by a complex interplay of developmental cues and environmental stimuli, including light, UV radiation, and pathogen attack.[5]
Transcriptional Regulation:
The promoters of CHS genes contain various cis-acting regulatory elements that serve as binding sites for transcription factors. Key among these are:
-
G-box and H-box: Light-responsive elements that are recognized by bZIP and MYB transcription factors, respectively.[6]
-
MYB recognition elements (MREs): Binding sites for R2R3-MYB transcription factors, which are crucial regulators of flavonoid biosynthesis.[7]
-
W-box and GCC-box: Elements involved in the response to pathogen elicitors and wounding.[8]
The activation of CHS transcription often involves the formation of a ternary protein complex known as the MBW complex, comprising MYB, bHLH, and WD40-repeat proteins. This complex integrates various signals to fine-tune the expression of flavonoid biosynthesis genes.[7][9]
Quantitative Data on Chalcone Synthase
The efficiency of this compound biosynthesis is largely dependent on the kinetic properties of Chalcone Synthase (CHS). These properties can vary significantly between different plant species and isoforms of the enzyme.
| Plant Species | Enzyme | Substrate | Km (µM) | Vmax | Optimal pH | Optimal Temp. (°C) | Reference |
| Medicago sativa | CHS2 | 4-Coumaroyl-CoA | 1.6 | - | 7.5-8.0 | 30 | [10] |
| Petroselinum crispum | CHS | 4-Coumaroyl-CoA | 1.9 | - | 8.0 | 30 | [5] |
| Vitis vinifera | CHS | 4-Coumaroyl-CoA | 2.5 | - | 7.0 | - | [10] |
| Arabidopsis thaliana | CHS | 4-Coumaroyl-CoA | 0.8 | - | - | - | [10] |
Note: Vmax values are often reported in different units (e.g., nkat/mg protein, pmol/s/mg protein) and are therefore not directly comparable without conversion. The data presented here are for illustrative purposes and highlight the range of reported kinetic parameters.
Experimental Protocols
A thorough understanding of this compound biosynthesis relies on robust experimental methodologies. The following sections provide detailed protocols for key experiments.
Extraction of Flavonoids from Plant Material
This protocol outlines a general procedure for the extraction of flavonoids, including naringenin chalcone, from plant tissues.
Materials:
-
Fresh or lyophilized plant tissue
-
Liquid nitrogen
-
80% (v/v) methanol (B129727)
-
Mortar and pestle or homogenizer
-
Centrifuge
-
Rotary evaporator
-
HPLC-grade solvents
Procedure:
-
Harvest and immediately freeze the plant tissue in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.
-
To the powdered tissue, add 80% methanol (e.g., 10 mL per gram of tissue).
-
Vortex the mixture vigorously and incubate at 4°C for at least 4 hours with occasional shaking.
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
Repeat the extraction of the pellet with another volume of 80% methanol to ensure complete extraction.
-
Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Resuspend the dried extract in a known volume of a suitable solvent (e.g., methanol) for subsequent analysis.
Chalcone Synthase (CHS) Enzyme Assay
This protocol describes a spectrophotometric assay to determine the activity of CHS.
Materials:
-
Plant protein extract or purified CHS
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
4-Coumaroyl-CoA (substrate)
-
Malonyl-CoA (substrate)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, 4-coumaroyl-CoA (e.g., 10 µM), and malonyl-CoA (e.g., 30 µM).
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the plant protein extract or purified CHS enzyme.
-
Immediately monitor the increase in absorbance at 390 nm, which corresponds to the formation of naringenin chalcone.
-
Calculate the enzyme activity based on the initial rate of the reaction and the molar extinction coefficient of naringenin chalcone.
HPLC Analysis of this compound
This protocol details a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of naringenin chalcone.
Materials:
-
Plant extract or enzyme assay sample
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
This compound standard
Procedure:
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Set the column temperature to 25°C.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the compounds using a gradient program, for example:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: Linear gradient from 90% to 10% B
-
35-40 min: 10% B
-
-
Monitor the absorbance at a wavelength where naringenin chalcone has a maximum, typically around 370 nm.
-
Identify and quantify naringenin chalcone by comparing the retention time and peak area to that of a known standard.
Conclusion
The biosynthesis of this compound represents a critical juncture in plant secondary metabolism, channeling primary metabolites into the diverse world of flavonoids. A thorough understanding of this pathway, its regulation, and the enzymes involved is fundamental for researchers in plant science, natural product chemistry, and drug development. The methodologies outlined in this guide provide a robust framework for investigating this pivotal biosynthetic step, paving the way for the exploration and exploitation of the vast chemical diversity of flavonoids for agricultural and pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Expression response of chalcone synthase gene to inducing conditions and its effect on flavonoids accumulation in two medicinal species of Anoectochilus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chalcone synthase - Wikipedia [en.wikipedia.org]
- 5. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Light-inducible and constitutively expressed DNA-binding proteins recognizing a plant promoter element with functional relevance in light responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional control of flavonoid biosynthesis: Fine-tuning of the MYB-bHLH-WD40 (MBW) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Plant Promoters Containing Defined Regulatory Elements Provide Novel Insights into Pathogen- and Wound-Induced Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptional control of flavonoid biosynthesis by MYB-bHLH-WDR complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
(E)-Naringenin Chalcone: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
(E)-Naringenin chalcone (B49325), a vibrant yellow flavonoid and a key intermediate in the biosynthesis of other flavonoids, has emerged as a molecule of significant interest in the scientific community.[1] Predominantly found in tomatoes and citrus fruits, this open-chain isomer of naringenin (B18129) exhibits a broad spectrum of biological activities, positioning it as a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the core biological activities of (E)-Naringenin chalcone, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anti-inflammatory and Anti-allergic Activities
This compound demonstrates potent anti-inflammatory and anti-allergic properties by modulating key inflammatory mediators and pathways.
Quantitative Data: Anti-inflammatory and Anti-allergic Activity
| Assay/Model | Target/Cell Line | Effect | Concentration/Dose | Inhibition/Effect (%) | Reference |
| LPS-stimulated RAW 264 Macrophages | TNF-α, MCP-1, NO production | Inhibition | 25-200 μM | Dose-dependent | [2] |
| Arachidonic Acid (AA)-induced ear edema (mouse model) | Ear swelling | Reduction | 2% (topical) | 42% | [3] |
| TPA-induced ear edema (mouse model) | Ear swelling | Reduction | 1% (topical) | 27% | [3] |
| IgE-mediated passive cutaneous anaphylaxis (mouse model) | Anaphylactic response | Inhibition | 0.02% (intravenous) | Strong inhibition | [2] |
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages
This protocol outlines the determination of the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 25, 50, 100, 200 μM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Nitrite (B80452) Quantification (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of NO inhibition compared to the LPS-only treated control. A standard curve using sodium nitrite is used to determine the nitrite concentration.
Signaling Pathway: Inhibition of NF-κB Pathway
This compound exerts its anti-inflammatory effects in part through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and chelate metal ions.
Quantitative Data: Antioxidant Activity
| Assay | Metric | Value | Reference |
| DPPH Radical Scavenging | IC50 | Lower than naringenin and apigenin | [1] |
Note: Specific IC50 values for this compound in DPPH assays can vary depending on the experimental conditions.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes a common method for evaluating the free radical scavenging activity of this compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a 0.1 mM solution of DPPH in the same solvent.
-
-
Reaction Mixture:
-
In a 96-well plate, add 100 µL of various concentrations of the this compound solution.
-
Add 100 µL of the DPPH solution to each well.
-
A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.
-
A blank well should contain 100 µL of the sample solution and 100 µL of the solvent.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation.
Quantitative Data: Anticancer Activity
| Cell Line | Assay | Metric | Value | Reference |
| U87MG (human glioblastoma) | Apoptosis induction | - | Dose-dependent (0-100 μM) | [2] |
| MCF-7 (breast cancer) | Cytotoxicity (MTT assay) | IC50 | > 10 μM | [2] |
| MDA-MB-231 (breast cancer) | Cytotoxicity (MTT assay) | IC50 | > 10 μM | [2] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., U87MG) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control cells.
Signaling Pathway: Modulation of PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation, and its dysregulation is common in cancer. This compound has been shown to modulate this pathway, contributing to its anticancer effects.
Caption: Modulation of the PI3K/Akt signaling pathway by this compound.
Antimicrobial Activity
This compound and its derivatives have shown inhibitory activity against a range of bacteria and fungi.
Quantitative Data: Antimicrobial Activity
| Organism | Compound | Metric | Value (µg/mL) | Reference |
| Staphylococcus aureus | Chalcone derivative | MIC | 125 | [4] |
| Bacillus subtilis | Chalcone derivative | MIC | 62.5 | [4] |
| Escherichia coli | Chalcone derivative | MIC | 250 | [4] |
| Pseudomonas aeruginosa | Chalcone derivative | MIC | 125 | [4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of this compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Neuroprotective Effects
Emerging research suggests that naringenin, the parent compound of this compound, possesses neuroprotective properties, which may be shared by the chalcone form. These effects are linked to its antioxidant and anti-inflammatory activities.
Experimental Workflow: Assessing Neuroprotection
References
(E)-Naringenin chalcone mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of (E)-Naringenin Chalcone (B49325)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Naringenin chalcone, a naturally occurring open-chain flavonoid, is a biosynthetic precursor to naringenin (B18129).[1][2] It is predominantly found in plants like tomatoes and citrus fruits.[3][4] Characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, this molecule has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and anti-allergic properties.[5][6] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the bioactivity of this compound, focusing on its interaction with key cellular signaling pathways.
Core Mechanisms of Action
This compound exerts its biological effects by modulating a variety of intracellular signaling pathways. Its activity is largely attributed to the α,β-unsaturated carbonyl moiety, which can act as a Michael acceptor, allowing it to interact with cellular nucleophiles like cysteine residues in key regulatory proteins.[7] The primary mechanisms include the suppression of pro-inflammatory pathways, induction of apoptosis and autophagy in cancer cells, and activation of endogenous antioxidant responses.
Anti-inflammatory Activity
Naringenin chalcone demonstrates potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators.[3] This is primarily achieved through the modulation of the NF-κB and MAPK signaling pathways.
a) Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression.[8] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[8] Upon stimulation by agents like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation.[8] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including TNF-α, MCP-1, and iNOS.[3][8]
This compound has been shown to prevent the degradation of IκBα, thereby blocking the nuclear translocation and activation of NF-κB.[8] This leads to a dose-dependent reduction in the production of nitric oxide (NO), TNF-α, and MCP-1 in LPS-stimulated macrophages.[3][5]
Caption: Inhibition of NF-κB Pathway by this compound.
b) Modulation of MAPK Signaling
Mitogen-activated protein kinase (MAPK) pathways are crucial in translating extracellular stimuli into cellular responses, including inflammation.[9] Naringenin, the cyclized form of the chalcone, has been shown to inhibit the phosphorylation of key MAPK proteins like p38, ERK1/2, and JNK in response to LPS.[9][10] This inhibition prevents the activation of downstream transcription factors, such as AP-1 (c-fos/c-jun), which also contribute to the expression of inflammatory genes.[9] By targeting MAPK signaling, naringenin chalcone helps to suppress the overall inflammatory cascade.[11]
Anticancer Activity
This compound exhibits significant anticancer activity against various cancer cell lines, including glioblastoma.[5] Its mechanisms involve the induction of programmed cell death (apoptosis), stimulation of autophagy, and modulation of cell survival pathways like PI3K/Akt.[5][12]
a) Induction of Apoptosis
Apoptosis is a critical process for eliminating damaged or cancerous cells. This compound induces apoptosis in a dose-dependent manner.[5] This process is characterized by morphological changes such as cell shrinkage and the formation of apoptotic bodies.[5] Mechanistically, it involves the activation of caspase enzymes, particularly caspase-3, which is a key executioner of apoptosis.[13][14] The activation of the apoptotic cascade is also associated with the regulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[14]
Caption: Apoptosis Induction by this compound.
b) Modulation of the PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its overactivation is a common feature in many cancers.[15] The anti-cancer effect of naringenin chalcone is mediated in part through the activation of the PI3K/Akt signaling pathway, which paradoxically can lead to autophagy and apoptosis in certain cancer contexts, such as in U87MG human glioblastoma cells.[12][16] However, in other contexts, such as leukemia cells, its pro-apoptotic effect is associated with the inactivation of the PI3K/Akt pathway.[14] This suggests the downstream effects are highly cell-type dependent.
c) Induction of Autophagy
Autophagy is a cellular process involving the degradation of cellular components via lysosomes. It can act as a tumor suppressor or a survival mechanism. Naringenin chalcone has been shown to induce the formation of autophagic vacuoles in U87MG glioblastoma cells, with the number and size of these vacuoles increasing in a dose-dependent manner.[16] This suggests that autophagy is another key mechanism contributing to its anti-tumor effects.[12]
Antioxidant Activity
This compound possesses significant antioxidant properties, primarily through direct radical scavenging and by activating the Nrf2/ARE pathway.[17]
a) Direct Radical Scavenging
The phenolic hydroxyl groups in the chalcone structure enable it to act as a hydrogen-atom donor, which allows it to scavenge free radicals directly.[17] This mechanism involves a chain reaction with propagation and termination steps, effectively neutralizing reactive oxygen species (ROS).[17]
b) Activation of the Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[7][18] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[19] Electrophilic compounds like chalcones can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[7] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiates their transcription.[18][19] This leads to an upregulation of protective enzymes like heme oxygenase-1 (HO-1), protecting cells from oxidative stress.[20][21]
Caption: Nrf2/ARE Pathway Activation by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the biological activity of this compound from various studies.
Table 1: Anti-inflammatory and Cytotoxic Activity
| Cell Line | Stimulant | Parameter Measured | Concentration of Naringenin Chalcone | Effect | Reference |
| RAW 264 Macrophages | LPS | MCP-1 Production | 25-200 µM | Dose-dependent inhibition | [5] |
| RAW 264 Macrophages | LPS | TNF-α Production | 25-200 µM | Dose-dependent inhibition | [5] |
| RAW 264 Macrophages | LPS | NO Production | 25-200 µM | Dose-dependent inhibition | [3][5] |
| U87MG Glioblastoma | - | Apoptosis Induction | 0-100 µM (48h) | Dose-dependent increase | [5] |
| U87MG Glioblastoma | - | Tumor Volume (in vivo) | 5-80 mg/kg (24 days) | Reduction in tumor volume and weight | [5] |
Table 2: Antioxidant Activity
| Assay | Compound | IC50 Value | Note | Reference |
| DPPH Radical Scavenging | Naringenin Chalcone (NAC) | Lowest among tested | NAC < Apigenin < Naringenin | [17] |
Experimental Protocols
This section provides an overview of methodologies for key experiments cited in the literature for studying the effects of this compound.
General Chalcone Synthesis (Claisen-Schmidt Condensation)
This protocol describes a general base-catalyzed condensation method for synthesizing chalcones.[6][22][23]
Workflow Diagram
Caption: Workflow for Claisen-Schmidt Chalcone Synthesis.
Methodology:
-
Reactant Preparation: Dissolve an appropriate acetophenone (B1666503) derivative (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.[6]
-
Catalysis: Slowly add an aqueous solution of a base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), to the stirred mixture.[6][23]
-
Reaction: Continue stirring the mixture at room temperature for a specified period (e.g., 6-24 hours), monitoring the reaction's progress using Thin Layer Chromatography (TLC).[6][23]
-
Precipitation: Upon completion, pour the reaction mixture into crushed ice. If necessary, acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone product.[6]
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crude solid with cold distilled water and a non-polar solvent like diethyl ether to remove impurities. Further purify the chalcone by recrystallization from a suitable solvent, such as ethanol.[6]
-
Characterization: Confirm the structure of the synthesized chalcone using spectroscopic methods like FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6]
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[6]
Methodology:
-
Cell Seeding: Seed cells (e.g., U87MG, RAW 264.7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: Remove the treatment medium and add fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution. Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[6]
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[6] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Nitric Oxide (NO) Production (Griess Assay)
This colorimetric assay quantifies nitrite (B80452), a stable breakdown product of NO, in cell culture supernatants.[6]
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with this compound for 1 hour before stimulating with an inflammatory agent like LPS.[6] Incubate for a further 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.[6]
-
Griess Reaction: In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[6]
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes to allow for color development.[6] Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[6]
Conclusion
This compound is a promising bioactive compound with a multi-targeted mechanism of action. Its ability to concurrently inhibit pro-inflammatory pathways like NF-κB and MAPK, induce cell death in cancer cells through apoptosis and autophagy, and bolster cellular antioxidant defenses via the Nrf2 pathway highlights its therapeutic potential. The data presented in this guide underscore the importance of this molecule in drug discovery and development, particularly in the fields of oncology and inflammatory diseases. Further research, including in vivo efficacy and safety studies, will be crucial to translate these preclinical findings into viable therapeutic applications.
References
- 1. Naringenin chalcone - Wikipedia [en.wikipedia.org]
- 2. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of naringenin chalcone on inflammatory changes in the interaction between adipocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CM-Naringenin-Chalcone | Mibelle Biochemistry [mibellebiochemistry.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Naringin inhibits ROS-activated MAPK pathway in high glucose-induced injuries in H9c2 cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting MAPK Pathways by Naringenin Modulates Microglia M1/M2 Polarization in Lipopolysaccharide-Stimulated Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. View of Anti-cancer effect of naringenin chalcone is mediated via the induction of autophagy, apoptosis and activation of PI3K/Akt signalling pathway [banglajol.info]
- 13. Naringenin Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Naringenin induces apoptosis through downregulation of Akt and caspase-3 activation in human leukemia THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-cancer effect of naringenin chalcone is mediated via the induction of autophagy, apoptosis and activation of PI3K/Akt signalling pathway | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 17. researchgate.net [researchgate.net]
- 18. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? [mdpi.com]
- 19. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Naringenin reduces oxidative stress and improves mitochondrial dysfunction via activation of the Nrf2/ARE signaling pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis of Anti-Inflammatory Drugs’ Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling [mdpi.com]
(E)-Naringenin chalcone as a flavonoid precursor
An In-depth Technical Guide to (E)-Naringenin Chalcone (B49325) as a Flavonoid Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Naringenin chalcone, a vibrant yellow chalconoid, stands as a critical biosynthetic intermediate in the vast and diverse world of flavonoids. As the open-chain precursor to naringenin (B18129), it occupies a pivotal branch point in the phenylpropanoid pathway, leading to the formation of a wide array of bioactive compounds, including flavanones, flavones, and flavonols. This technical guide provides a comprehensive overview of this compound, encompassing its biosynthesis, chemical properties, and its burgeoning significance in the realm of drug discovery and development. Detailed experimental protocols for its synthesis, enzymatic assays, and analytical characterization are presented, alongside a quantitative summary of its biological activities. Visualizations of key pathways and experimental workflows are included to facilitate a deeper understanding of its central role as a flavonoid precursor.
Introduction
Flavonoids are a large class of plant secondary metabolites renowned for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The biosynthesis of these complex molecules originates from the general phenylpropanoid pathway, with this compound emerging as a key intermediate.[3][4] It is synthesized from 4-coumaroyl-CoA and malonyl-CoA through the action of the enzyme chalcone synthase (CHS).[3] This chalcone can then undergo spontaneous or enzyme-catalyzed cyclization via chalcone isomerase (CHI) to form the flavanone (B1672756) naringenin, a direct precursor to a multitude of other flavonoids.[3][5]
The open-chain structure of this compound, in contrast to the heterocyclic ring of flavanones, imparts distinct chemical and biological properties.[1] Its role is not merely that of a transient intermediate; it possesses intrinsic biological activities and serves as a valuable starting material for the synthesis of novel therapeutic agents.[6][7] This guide aims to provide researchers and drug development professionals with a detailed technical resource on this compound.
Biosynthesis of this compound
The formation of this compound is a crucial step in the biosynthesis of flavonoids in plants.[8] This process is a part of the broader phenylpropanoid pathway.
The biosynthesis commences with the amino acid L-phenylalanine (in dicots) or L-tyrosine (in monocots), which is converted to p-coumaric acid.[9] This is then activated to its coenzyme A ester, p-coumaroyl-CoA.[9] The key enzyme, chalcone synthase (CHS), then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the tetraketide intermediate, which is then cyclized by CHS to yield 2',4,4',6'-tetrahydroxychalcone, commonly known as naringenin chalcone.[8][9]
The subsequent step in the pathway is the stereospecific isomerization of naringenin chalcone to (2S)-naringenin, a reaction catalyzed by chalcone isomerase (CHI).[9] This cyclization is a critical control point, directing the metabolic flux towards the synthesis of various classes of flavonoids.[10]
dot
Caption: Biosynthesis of this compound.
Chemical Properties and Synthesis
This compound (2′,4,4′,6′-Tetrahydroxychalcone) is a yellow, solid compound.[1] It is soluble in organic solvents such as methanol (B129727), ethanol, and DMSO.[11] A key chemical feature is its propensity to undergo intramolecular cyclization to the colorless flavanone, naringenin, particularly under neutral or alkaline conditions.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 25515-46-2 | [3] |
| Molecular Formula | C₁₅H₁₂O₅ | [3] |
| Molar Mass | 272.256 g·mol⁻¹ | [3] |
| Appearance | Yellow solid | [1] |
| Solubility | Soluble in methanol, ethanol, DMSO | [11] |
Laboratory Synthesis
A common laboratory synthesis of naringenin chalcone involves the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) under basic conditions. For naringenin chalcone, this typically involves the reaction of 2,4,6-trihydroxyacetophenone with 4-hydroxybenzaldehyde.
A detailed protocol for a related synthesis leading to naringenin (which proceeds via the chalcone) is described where 2-hydroxy-4,6-dimethoxyacetophenone is condensed with anisaldehyde to produce 2′-hydroxy-4,4′,6′-trimethoxychalcone with a yield of 86%.[12][13] This intermediate can then be cyclized and demethylated to yield naringenin.[12][13] A direct synthesis of naringenin chalcone would follow a similar principle, using starting materials with the desired hydroxyl substitutions.
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, making it a molecule of interest for drug development.
Table 2: In Vitro Biological Activities of this compound
| Activity | Cell Line/Assay | IC₅₀ / Concentration | Effect | Reference |
| Anticancer | SENCAR mouse skin transformed (SST) cells | 92 µg/ml | Inhibition of proliferation | [14] |
| Anticancer | SENCAR mouse skin transformed tumor (SST-T) cells | 184 µg/ml | Inhibition of proliferation | [14] |
| Anticancer | U87MG human glioblastoma cells | 0-100 µM | Induction of apoptosis | [15] |
| Anti-inflammatory | LPS-stimulated RAW 264 macrophages | 25-200 µM | Inhibition of MCP-1, TNF-α, and NO production | [15] |
| Adiponectin Production | 3T3-L1 adipocytes | 25-100 µM | Increased adiponectin mRNA and protein secretion | [15] |
Table 3: In Vivo Biological Activities of this compound
| Activity | Animal Model | Dosage | Effect | Reference |
| Anticarcinogenic | Mouse model of skin carcinogenesis | 50 µ g/animal (topical) | Reduction in the number of papillomas | [14] |
| Anti-inflammatory | Mouse model of TPA-induced ear edema | Topical application | Reduction of ear edema | [14] |
| Anti-allergic | Mouse model of allergic asthma | 0.8 mg/kg (p.o., daily) | Reduction of airway hyperresponsiveness and eosinophil infiltration | [15] |
| Anti-allergic | Mouse model of passive cutaneous anaphylaxis | 0.02% (i.v.) | Inhibition of anaphylactic response | [15] |
| Anticancer | U87MG human glioblastoma xenograft in mice | 5-80 mg/kg (24 days) | Reduction in tumor volume and weight | [15] |
Experimental Protocols
Chalcone Synthase (CHS) Enzyme Assay
This protocol is adapted from methodologies used for assaying CHS activity.[16][17][18]
Objective: To determine the activity of chalcone synthase by measuring the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA.
Materials:
-
Purified recombinant CHS enzyme
-
p-Coumaroyl-CoA (substrate)
-
Malonyl-CoA (substrate)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0-7.5)
-
Ethyl acetate (B1210297)
-
Methanol
-
HPLC system with a C18 column
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing:
-
50 µM p-coumaroyl-CoA
-
100 µM malonyl-CoA
-
20 µg of purified CHS protein
-
100 mM potassium phosphate buffer (pH 7.0) to a final volume of 250 µl.
-
-
Use an empty vector protein as a negative control.
-
Incubate the reaction mixture at 30-45°C for 10-60 minutes.
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Transfer the upper ethyl acetate layer to a new tube.
-
Repeat the extraction with ethyl acetate.
-
Evaporate the pooled ethyl acetate extracts to dryness under a vacuum.
-
Resuspend the dried residue in a known volume of methanol (e.g., 100 µl).
-
Analyze the sample by HPLC to quantify the naringenin chalcone produced.
dot
Caption: Experimental Workflow for CHS Assay.
Chalcone Isomerase (CHI) Enzyme Assay
This protocol is based on established methods for determining CHI activity.[12][19][20]
Objective: To measure the activity of chalcone isomerase by monitoring the conversion of naringenin chalcone to naringenin.
Materials:
-
Purified recombinant CHI enzyme
-
This compound (substrate)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Spectrophotometer or HPLC system
Procedure (Spectrophotometric):
-
Prepare a reaction mixture in a cuvette containing:
-
50 µM naringenin chalcone
-
Purified CHI protein (e.g., 0.1-10 µg)
-
50 mM Tris-HCl buffer (pH 7.5) to a final volume of 1 ml.
-
-
Use a reaction mixture without the enzyme as a control for spontaneous cyclization.
-
Monitor the decrease in absorbance at approximately 390 nm, which corresponds to the disappearance of the chalcone.
Procedure (HPLC-based):
-
Prepare the reaction mixture as described above in a microcentrifuge tube.
-
Incubate at 30°C for a defined period (e.g., 5 minutes).
-
Terminate the reaction by extracting twice with an equal volume of ethyl acetate.
-
Centrifuge to separate the phases.
-
Evaporate the ethyl acetate and resuspend in methanol.
-
Analyze by HPLC to quantify the formation of naringenin.
dot
Caption: Workflow for Chalcone Isomerase Assay.
Analytical Methods
HPLC is a standard method for the separation and quantification of naringenin chalcone.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm).[2]
-
Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B52724) (B), both often containing a small amount of acid (e.g., 0.1% formic acid).[2]
-
Gradient Example: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be from 15% to 90% B over 17 minutes.[2]
-
Flow Rate: 0.8-1.0 mL/min.[2]
-
Detection: UV detector set at a wavelength where naringenin chalcone has a strong absorbance, typically around 370 nm.[16]
Mass spectrometry, often coupled with HPLC (LC-MS), is used for the identification and structural elucidation of naringenin chalcone and its metabolites.
-
Ionization: Electrospray ionization (ESI) is commonly used.[21]
-
Mass Analyzer: Quadrupole, time-of-flight (TOF), or Orbitrap analyzers can be used for accurate mass measurements.[21]
-
Expected Ion: In positive ion mode, the protonated molecule [M+H]⁺ at m/z 273.0764 is expected.[21]
-
Tandem MS (MS/MS): Collision-induced dissociation (CID) can be used to generate characteristic fragment ions for structural confirmation.[21]
NMR spectroscopy is a powerful tool for the definitive structural characterization of naringenin chalcone. Both ¹H and ¹³C NMR are employed to elucidate the complete chemical structure. The ¹H NMR spectrum of naringenin, the cyclized form, has been well-characterized.[5][22] The spectrum of the chalcone form would show distinct signals for the α,β-unsaturated ketone protons.
Role in Drug Development
This compound's role as a flavonoid precursor and its inherent biological activities make it a valuable molecule in drug discovery.
-
Direct Therapeutic Potential: Its anti-inflammatory, anti-allergic, and anticancer properties suggest its potential as a standalone therapeutic agent.[6][15]
-
Scaffold for Synthesis: The chalcone backbone is considered a "privileged structure" in medicinal chemistry, providing a versatile template for the synthesis of novel drug candidates with a wide range of biological targets.[7]
-
Precursor for Bioengineered Flavonoids: Understanding its biosynthesis allows for the metabolic engineering of microorganisms to produce naringenin chalcone and its derivatives in large quantities, providing a sustainable source for drug development.[23]
dot
Caption: Naringenin Chalcone in Drug Development.
Conclusion
This compound is more than just a fleeting intermediate in flavonoid biosynthesis. Its unique chemical structure and biological activities position it as a molecule of significant interest for researchers in natural products chemistry, biochemistry, and drug development. A thorough understanding of its biosynthesis, chemical properties, and biological effects, as detailed in this guide, is essential for harnessing its full potential as a precursor for novel therapeutics and for elucidating the intricate pathways of flavonoid metabolism. The provided protocols and quantitative data serve as a valuable resource for scientists working to unlock the therapeutic promise of this important chalconoid.
References
- 1. researchgate.net [researchgate.net]
- 2. Two putative parallel pathways for naringenin biosynthesis in Epimedium wushanense - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00866H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Naringenin chalcone | 25515-46-2 | FN76317 | Biosynth [biosynth.com]
- 7. Frontiers | The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery [frontiersin.org]
- 8. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In Vivo Anti-inflammatory and Antiallergic Activity of Pure Naringenin, Naringenin Chalcone, and Quercetin in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. caymanchem.com [caymanchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. scienceopen.com [scienceopen.com]
- 17. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]
- 18. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biochemical and Molecular Characterization of the Rice Chalcone Isomerase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protonated Forms of Naringenin and Naringenin Chalcone: Proteiform Bioactive Species Elucidated by IRMPD Spectroscopy, IMS, CID-MS, and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 23. mdpi.com [mdpi.com]
Natural sources of (E)-Naringenin chalcone
An In-depth Technical Guide to the Natural Sources of (E)-Naringenin Chalcone (B49325)
Introduction
(E)-Naringenin chalcone, a naturally occurring chalconoid, is a pivotal intermediate in the biosynthesis of a wide array of flavonoids in plants.[1][2] It is synthesized from 4-coumaroyl-CoA and malonyl-CoA by the enzyme chalcone synthase (CHS), a key regulatory step in the phenylpropanoid pathway.[1][3] This open-chain flavonoid precursor can then undergo spontaneous or enzyme-catalyzed cyclization to form the flavanone (B1672756) naringenin (B18129), which is the gateway to the synthesis of most other flavonoid classes, including flavones, flavonols, and anthocyanins.[1][4][5][6] Beyond its role as a biosynthetic intermediate, naringenin chalcone itself exhibits notable biological activities, including antioxidant and anti-inflammatory properties, making it a compound of significant interest for researchers in nutrition, pharmacology, and drug development.[2][7] This guide provides a comprehensive overview of its natural sources, biosynthesis, and the methodologies for its extraction and analysis.
Natural Distribution and Quantification
This compound is found in a variety of plants, where it often co-exists with its cyclized isomer, naringenin, and its glycoside, naringin (B1676962).[8] Its presence is particularly well-documented in certain fruits and vegetables, with tomatoes and citrus fruits being the most significant dietary sources.[2][9] The concentration of this compound can vary considerably depending on the plant species, cultivar, stage of maturity, and post-harvest conditions.
Fresh tomatoes, especially the skins of cherry tomato varieties, are among the richest known sources of this compound.[8][9] In citrus fruits, while the flavanone naringenin and its glycoside naringin are predominant, naringenin chalcone is also present, particularly in the peel.[6][7][9] It has also been identified as a monomer incorporated into the lignin (B12514952) of papyrus.[4][10]
The table below summarizes the quantitative data on this compound content in various natural sources as reported in the scientific literature.
| Natural Source | Plant Part | Concentration (mg/kg Fresh Weight) | Reference |
| Cherry Tomato (Solanum lycopersicum var. cerasiforme) | Whole Fruit | 57.8 | [8] |
| Cherry Tomato (Solanum lycopersicum var. cerasiforme) | Whole Fruit | ~60 | [8] |
| Cherry Tomato (Solanum lycopersicum 'Jennita') | Whole Fruit (at harvest) | 152.6 | [11] |
| Tomato (Solanum lycopersicum) | General | 9 - 182 | [8] |
Note: The concentration of this compound can decrease significantly during post-harvest ripening. For instance, in 'Jennita' cherry tomatoes, the content dropped from 15.26 mg/100g (152.6 mg/kg) at harvest to 0.41 mg/100g after three weeks of storage.[11]
Biosynthesis of this compound
This compound is a product of the general phenylpropanoid pathway, a conserved metabolic route in higher plants for the synthesis of thousands of secondary metabolites. The biosynthesis begins with the amino acid L-phenylalanine (or L-tyrosine in some plants).[3][12] A series of enzymatic reactions converts the initial amino acid into 4-coumaroyl-CoA. This activated intermediate then enters the flavonoid-specific branch of the pathway. The key enzyme, chalcone synthase (CHS), catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form the characteristic C6-C3-C6 backbone of this compound.[1][2][3][12] This chalcone stands at a crucial metabolic fork; it can be isomerized by chalcone isomerase (CHI) to produce naringenin, the precursor for most other flavonoids, or it can be acted upon by other enzymes to form different classes of compounds like dihydrochalcones.[13][14][15]
Caption: Biosynthetic pathway of this compound.
Experimental Protocols
The extraction, isolation, and quantification of this compound from plant matrices require specific methodologies to ensure its stability, as it can readily isomerize to naringenin, especially under unfavorable pH conditions.[9]
General Extraction and Quantification Workflow
The following diagram and protocol outline a generalized workflow for the analysis of this compound from plant material, based on common laboratory practices.
Caption: General workflow for extraction and analysis.
Detailed Methodology
1. Sample Preparation and Homogenization:
-
Objective: To obtain a fine, homogenous powder to maximize surface area for efficient extraction.
-
Protocol: Fresh plant material (e.g., tomato peels, citrus rind) is flash-frozen in liquid nitrogen to halt enzymatic activity.[9] The frozen tissue is then ground to a fine powder using a cryogenic grinder or a mortar and pestle with liquid nitrogen. The resulting powder is lyophilized (freeze-dried) to remove water and then stored at -80°C until extraction.
2. Extraction:
-
Objective: To solubilize this compound from the plant matrix into a liquid solvent.
-
Protocol: A known mass of the lyophilized powder (e.g., 100 mg) is mixed with an extraction solvent. A common solvent system is acidified methanol (e.g., methanol with 1% formic acid) to maintain a low pH and prevent cyclization.[9] Another reported solvent is an ethanol/water/acetonitrile (B52724)/acetic acid mixture (79:13.9:7:0.1, v/v).[16] The mixture is vortexed and then sonicated in an ultrasonic bath (e.g., for 15-30 minutes) to facilitate cell disruption and extraction. The process is typically performed at a low temperature (e.g., 4°C). Following sonication, the sample is centrifuged at high speed (e.g., 10,000 x g for 15 min) to pellet solid debris.[16] The supernatant containing the extract is carefully collected. The extraction process may be repeated on the pellet to ensure complete recovery.
3. Sample Cleanup (Optional but Recommended):
-
Objective: To remove interfering compounds (e.g., lipids, pigments) that could affect chromatographic analysis.
-
Protocol: The collected supernatant can be passed through a Solid Phase Extraction (SPE) cartridge (e.g., C18).[9] The cartridge is first conditioned with methanol and then equilibrated with acidified water. The sample is loaded, and interfering compounds are washed away with a weak solvent. The analyte of interest, this compound, is then eluted with a stronger solvent like methanol. The eluate is collected and may be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller, precise volume of the initial mobile phase for analysis.
4. Quantification by High-Performance Liquid Chromatography (HPLC):
-
Objective: To separate, identify, and quantify this compound in the cleaned extract.
-
Protocol:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is used.[9][16]
-
Column: A reversed-phase C18 column is typically employed.
-
Mobile Phase: A gradient elution is commonly used, involving two solvents: (A) water with a small amount of acid (e.g., 0.1% formic acid) and (B) an organic solvent like acetonitrile or methanol with 0.1% formic acid. The gradient program starts with a high percentage of solvent A, gradually increasing the percentage of solvent B to elute the compounds based on their polarity.
-
Detection: this compound is identified by its retention time and its UV-Vis spectrum (using DAD) or its specific mass-to-charge ratio (m/z 273 for the protonated molecule [M+H]+) and fragmentation pattern (using MS/MS).[9][16]
-
Quantification: A calibration curve is generated using certified analytical standards of this compound of known concentrations. The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration.[9]
-
Conclusion
This compound is an important plant-derived flavonoid precursor with a notable presence in common dietary sources like tomatoes and citrus fruits. Its role as a key intermediate in the phenylpropanoid pathway makes it central to the vast chemical diversity of flavonoids. Understanding its natural distribution and mastering the analytical techniques for its accurate quantification are crucial for researchers aiming to explore its biological activities and potential applications in health and medicine. The methodologies outlined in this guide provide a robust framework for the scientific investigation of this valuable natural compound.
References
- 1. Naringenin chalcone - Wikipedia [en.wikipedia.org]
- 2. Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. CM-Naringenin-Chalcone | Mibelle Biochemistry [mibellebiochemistry.com]
- 8. econtent.hogrefe.com [econtent.hogrefe.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Flavonoids naringenin chalcone, naringenin, dihydrotricin, and tricin are lignin monomers in papyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites [mdpi.com]
- 13. Probing the Deoxyflavonoid Biosynthesis: Naringenin Chalcone Is a Substrate for the Reductase Synthesizing Isoliquiritigenin [jstage.jst.go.jp]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Purification and Identification of Naringenin 7-O-Methyltransferase, a Key Enzyme in Biosynthesis of Flavonoid Phytoalexin Sakuranetin in Rice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Prowess of (E)-Naringenin Chalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(E)-Naringenin chalcone (B49325), an open-chain flavonoid and precursor to the flavanone (B1672756) naringenin (B18129), has garnered significant scientific interest for its diverse pharmacological activities, prominently including its potent antioxidant properties. This technical guide provides an in-depth exploration of the antioxidant mechanisms of (E)-naringenin chalcone, detailed experimental protocols for its evaluation, and a summary of its efficacy, designed to support further research and development in therapeutics.
Core Antioxidant Mechanisms
This compound exerts its antioxidant effects through two primary mechanisms: direct radical scavenging and indirect cellular defense enhancement.
-
Direct Radical Scavenging: The chemical structure of this compound, rich in phenolic hydroxyl groups, enables it to directly donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). This action effectively terminates the propagation of damaging free radical chain reactions.
-
Upregulation of Endogenous Antioxidant Defenses: this compound is a potent activator of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[3] this compound, possessing an α,β-unsaturated carbonyl system, can react with cysteine residues on Keap1 via a Michael addition reaction.[4][5] This interaction leads to a conformational change in Keap1, resulting in the release and nuclear translocation of Nrf2.[2][4][5] Within the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of cytoprotective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[6]
Quantitative Antioxidant Activity
The antioxidant capacity of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity.
| Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | DPPH | < Naringenin | Ascorbic Acid | 54.08[7] |
| Naringenin | ABTS | 282 µg/mL (~1035 µM) | Trolox | - |
| Synthetic Chalcone (JVF3) | DPPH | 61.4 | Ascorbic Acid | 54.08[7] |
| Synthetic Chalcones (JVC1, JVC3, JVC4, JVC5, JVF2) | ABTS | 50.34 - 89.12 | Ascorbic Acid | 91.21[7] |
Note: Direct IC50 values for this compound in all assays are not consistently reported in a single source. The table presents a comparative view based on available data for naringenin, naringenin chalcone, and other synthetic chalcones. One study indicates that in antioxidant colorimetric analyses, the IC50 values increased in the order of Naringenin Chalcone < Apigenin < Naringenin, suggesting naringenin chalcone has a stronger radical scavenging activity than naringenin.[8]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The change in absorbance is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
This compound
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Test Compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound. For the blank, add 100 µL of the solvent instead of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol
-
This compound
-
Positive control (e.g., Trolox, Ascorbic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Compound Solutions: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.
-
Reaction Mixture: In a 96-well plate, add 190 µL of the ABTS•+ working solution to 10 µL of each concentration of the test compound.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can inhibit this oxidation.[1]
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) or other peroxyl radical initiator
-
This compound
-
Positive control (e.g., Quercetin)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black microplate at a density that will result in a confluent monolayer after 24 hours.
-
Treatment: Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Treat the cells with various concentrations of this compound and DCFH-DA (typically 25 µM) in treatment medium for 1 hour at 37°C.
-
Induction of Oxidative Stress: After incubation, wash the cells with PBS. Add a solution of AAPH (typically 600 µM) to all wells to induce oxidative stress.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader and measure the fluorescence emission at 535 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot for each concentration. The CAA value is calculated as the percentage reduction of the AUC of the sample compared to the control. CAA Unit (%) = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
EC50 Determination: The EC50 value (the concentration required to provide 50% antioxidant activity) is determined from the dose-response curve.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Keap1-Nrf2 signaling pathway in angiogenesis and vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcea.org [ijcea.org]
- 8. researchgate.net [researchgate.net]
The Anti-Inflammatory Potential of (E)-Naringenin Chalcone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
(E)-Naringenin chalcone (B49325), a naturally occurring chalconoid found in tomatoes and citrus fruits, has emerged as a promising candidate for the development of novel anti-inflammatory therapeutics. This technical guide provides an in-depth overview of its anti-inflammatory effects, detailing its mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its evaluation.
Core Anti-Inflammatory Mechanisms
(E)-Naringenin chalcone exerts its anti-inflammatory effects through a multi-pronged approach, primarily by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. The principal mechanisms include the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, and the inhibition of the NLRP3 inflammasome.
Inhibition of Pro-Inflammatory Mediators
This compound has been demonstrated to dose-dependently inhibit the production of several key pro-inflammatory molecules in cellular models of inflammation. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, it effectively reduces the secretion of tumor necrosis factor-alpha (TNF-α), monocyte chemoattractant protein-1 (MCP-1), and nitric oxide (NO)[1][2][3]. This inhibition is attributed to the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the synthesis of key inflammatory mediators[4]. While specific IC50 values for this compound are not consistently reported across all mediators, its dose-dependent inhibitory activity is well-documented[1][5]. One study reported an IC50 value of 68 µg/mL for the inhibition of histamine (B1213489) release[].
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in both in vivo and in vitro models. The following tables summarize the key findings.
| In Vivo Model | Inducing Agent | This compound Dose | Effect | Reference |
| Mouse Ear Edema | Arachidonic Acid (AA) | 2% topical application | 42% reduction in ear swelling | [7] |
| Mouse Ear Edema | 12-O-tetradecanoylphorbol-13-acetate (TPA) | 1% topical application | 27% reduction in ear swelling | [7] |
| In Vitro Model | Inflammatory Stimulus | Target Mediator | This compound Concentration | Inhibitory Effect | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α | 25-200 µM | Dose-dependent inhibition | [1][5] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | MCP-1 | 25-200 µM | Dose-dependent inhibition | [1][5] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | 25-200 µM | Dose-dependent inhibition | [1][5] |
| RBL-1 Cells | - | 5-Lipoxygenase | 100 µM | Inhibition observed | [1] |
| RBL-1 Cells | - | Cyclooxygenase | 100 µM | Inhibition observed | [1] |
Signaling Pathway Modulation
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation. In response to inflammatory stimuli like LPS, the IκBα protein is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this process by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and suppressing the expression of its target genes, including those for TNF-α, IL-6, and iNOS[8].
Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK pathway, comprising ERK, JNK, and p38 kinases, is another crucial regulator of the inflammatory response. Upon activation by inflammatory stimuli, these kinases phosphorylate downstream targets, leading to the activation of transcription factors like AP-1 and subsequent expression of inflammatory genes. While direct evidence specifically for this compound is still emerging, studies on the closely related flavanone, naringenin (B18129), have demonstrated its ability to inhibit the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli, thereby attenuating the inflammatory cascade[9][10].
Figure 2: Putative inhibition of the MAPK signaling pathway by this compound.
NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18. Chalcones have been shown to inhibit NLRP3 inflammasome activation by interfering with both the priming and activation steps. This includes inhibiting NF-κB-mediated upregulation of NLRP3 components and blocking the assembly of the inflammasome complex, which involves the oligomerization of the adaptor protein ASC and the activation of caspase-1[11][12][13].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Inhibitory effect of naringenin chalcone on inflammatory changes in the interaction between adipocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnk-mediated apoptotic responses: Topics by Science.gov [science.gov]
- 5. Naringenin chalcone (柚皮素查耳酮) - 仅供科研 | 黄酮醇中间体 | MCE [medchemexpress.cn]
- 7. Targeting Ras-ERK cascade by bioactive natural products for potential treatment of cancer: an updated overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. deepdyve.com [deepdyve.com]
- 11. Chalcones Display Anti-NLRP3 Inflammasome Activity in Macrophages through Inhibition of Both Priming and Activation Steps—Structure-Activity-Relationship and Mechanism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chalcones Display Anti-NLRP3 Inflammasome Activity in Macrophages through Inhibition of Both Priming and Activation Ste… [ouci.dntb.gov.ua]
- 13. Discovery of chalcone analogues as novel NLRP3 inflammasome inhibitors with potent anti-inflammation activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Anti-Allergic Properties of (E)-Naringenin Chalcone
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Naringenin chalcone (B49325), a flavonoid predominantly found in tomato skin, has demonstrated significant potential as an anti-allergic agent. This technical guide provides an in-depth analysis of its mechanisms of action, supported by quantitative data from in vitro and in vivo studies. The document details the inhibitory effects of (E)-Naringenin chalcone on mast cell degranulation, histamine (B1213489) release, and the modulation of key inflammatory pathways. Furthermore, it furnishes detailed experimental protocols for core assays and visualizes critical signaling cascades and workflows using Graphviz diagrams, offering a comprehensive resource for researchers in the field of allergy and immunology.
Introduction
Allergic diseases, such as asthma, allergic rhinitis, and atopic dermatitis, represent a significant global health burden. These Type I hypersensitivity reactions are primarily driven by the activation of mast cells and basophils upon allergen cross-linking of immunoglobulin E (IgE) bound to their high-affinity FcεRI receptors.[1] This activation triggers degranulation, releasing a cascade of pre-formed and newly synthesized inflammatory mediators, including histamine, proteases, cytokines, and leukotrienes.[1][2] Consequently, inhibiting mast cell activation and the subsequent inflammatory cascade is a cornerstone of anti-allergic drug development.
This compound (trans-2',4',6',4-tetrahydroxychalcone) is a polyphenol that has emerged as a promising natural compound with potent anti-allergic properties.[3][4] It is particularly abundant in the skin of tomatoes.[3][5] Research indicates that its therapeutic effects are rooted in its ability to stabilize mast cells, inhibit the release of histamine, and suppress the production of pro-inflammatory cytokines.[3][5][6] This guide synthesizes the current scientific knowledge, presenting key data, experimental methodologies, and pathway analyses to facilitate further research and development.
Mechanism of Action and Key Signaling Pathways
The anti-allergic activity of this compound is multifactorial, primarily targeting the initial and downstream events of the allergic cascade.
Inhibition of Mast Cell Degranulation
The primary mechanism is the inhibition of IgE-mediated mast cell degranulation. Upon allergen binding, the cross-linking of FcεRI receptors on the mast cell surface initiates a signaling cascade that leads to the release of granules containing histamine and other inflammatory mediators. This compound effectively suppresses this process.
Suppression of Th2 Cytokine Production
In addition to immediate hypersensitivity, this compound also modulates the late-phase allergic response. Studies in mouse models of allergic asthma show that it significantly suppresses the production of Th2 cytokines, such as IL-4 and IL-13, from CD4+ T cells.[5][7][8] These cytokines are crucial for IgE production, eosinophil recruitment, and mucus hypersecretion. The suppression of these cytokines points to a broader immunomodulatory effect beyond mast cell stabilization.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines and chemokines.[9] Naringenin (B18129), a related flavonoid, has been shown to inhibit NF-κB activity.[9][10] By preventing the degradation of IκBα, it blocks the translocation of NF-κB into the nucleus, thereby downregulating the expression of inflammatory genes. It is highly probable that this compound shares this mechanism, contributing to its anti-allergic and anti-inflammatory effects.
Quantitative Data Summary
The efficacy of this compound has been quantified in several key studies. The data below is compiled for comparative analysis.
Table 1: In Vitro Anti-Allergic Activity
| Assay | Cell Line / Model | Parameter | Result | Reference |
| Histamine Release | Rat Basophilic Leukemia (RBL-2H3) | IC₅₀ | 68 µg/mL | [3][4][6] |
Table 2: In Vivo Anti-Allergic and Anti-Inflammatory Activity
| Model | Species | Treatment | Parameter | Result | Reference |
| Passive Cutaneous Anaphylaxis (PCA) | Mouse | 0.02% (i.v.) | Inhibition of extravasation | Strong antiallergic activity | [11][12][13] |
| Passive Cutaneous Anaphylaxis (PCA) | Mouse | 2% (topical) | Inhibition of extravasation | Strong antiallergic activity | [11][12][13] |
| Arachidonic Acid-Induced Ear Edema | Mouse | 2% (topical) | Reduction in ear swelling | 42% inhibition | [11] |
| Allergic Asthma | Mouse | Oral administration | Eosinophilic airway inflammation | Significantly suppressed | [5][7] |
| Allergic Asthma | Mouse | Oral administration | Airway hyperreactivity | Significantly suppressed | [5][7] |
| Allergic Asthma | Mouse | Oral administration | Th2 Cytokine Production (IL-4, IL-5, IL-13) | Significantly suppressed | [5][7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-allergic properties of this compound.
In Vitro Histamine Release Assay
This assay quantifies the ability of a compound to inhibit the release of histamine from sensitized mast cells or basophils.
-
Principle: Mast cells (e.g., RBL-2H3) are sensitized with IgE and then challenged with an antigen, causing degranulation and histamine release. The amount of histamine released into the supernatant is measured, often fluorometrically, and compared between treated and untreated cells.[3][14]
-
Methodology:
-
Cell Culture: RBL-2H3 cells are cultured in an appropriate medium.
-
Sensitization: Cells are seeded in plates and incubated overnight with anti-DNP IgE to allow binding to FcεRI receptors.
-
Treatment: Cells are washed and then pre-incubated with various concentrations of this compound for a defined period (e.g., 1 hour).
-
Challenge: Degranulation is induced by adding the antigen (e.g., DNP-HSA).
-
Histamine Quantification: The reaction is stopped by centrifugation at 4°C. The histamine in the supernatant is measured. A common method involves the derivatization of histamine with o-phthaldialdehyde (OPA), which forms a fluorescent product that can be quantified using a fluorescence spectrophotometer.[14]
-
Data Analysis: The percentage of histamine release inhibition is calculated relative to the control (antigen-stimulated, untreated cells). The IC₅₀ value is determined from the dose-response curve.
-
In Vivo Passive Cutaneous Anaphylaxis (PCA) Model
The PCA model is a widely used in vivo assay to screen for compounds with anti-allergic activity by measuring their effect on IgE-mediated vascular permeability.[15][16][17]
-
Principle: A localized allergic reaction is induced by intradermally injecting an IgE antibody into the ear or skin of a mouse. After a sensitization period, an intravenous challenge with the specific antigen and a dye (Evans blue) is administered. The dye extravasates into the tissue at the site of the allergic reaction, and the amount of dye is quantified as a measure of the reaction's severity.[15][16]
-
Methodology:
-
Animal Model: BALB/c or similar mouse strains are typically used.[17]
-
Sensitization: Mice are passively sensitized by an intradermal injection of anti-DNP IgE (e.g., 0.08 µg) in a 20 µL volume into one ear. The contralateral ear is injected with a vehicle control (PBS).[17]
-
Sensitization Period: The animals are left for approximately 24 hours to allow the IgE to bind to mast cells.[15][17]
-
Treatment: this compound is administered either intravenously (e.g., 0.02%) or topically (e.g., 2%) at a specified time before the antigen challenge (e.g., 1 hour prior).[11][12][13][17]
-
Antigen Challenge: Mice are challenged via intravenous injection (tail vein) with the antigen (e.g., DNP-HSA, 60 µ g/mouse ) mixed with 1% Evans blue dye.[17]
-
Quantification: After a set time (e.g., 30-40 minutes), the animals are euthanized.[15][17] The ears are excised, and the Evans blue dye is extracted from the tissue using a solvent like formamide (B127407) at 63°C overnight.[17]
-
Data Analysis: The amount of extracted dye is measured spectrophotometrically (e.g., at 620 nm).[17] The percent inhibition of the allergic reaction is calculated by comparing the dye extravasation in the treated group to the vehicle control group.[17]
-
Mast Cell Degranulation (β-hexosaminidase) Assay
This assay is an alternative to the histamine release assay and measures the release of the enzyme β-hexosaminidase, which is co-localized with histamine in mast cell granules.
-
Principle: The amount of β-hexosaminidase released from stimulated cells is quantified by its enzymatic activity on a chromogenic substrate. The color change is proportional to the extent of degranulation.
-
Methodology:
-
Cell Sensitization and Treatment: Follow steps 1-3 of the histamine release assay.
-
Challenge: Stimulate cells with antigen for 30-45 minutes at 37°C.[18]
-
Sample Collection: Centrifuge the plate to pellet the cells. Collect the supernatant (containing released β-hexosaminidase) and lyse the cell pellet (containing remaining β-hexosaminidase) with a detergent like Triton X-100.
-
Enzymatic Reaction: In a new plate, incubate aliquots of the supernatant and the cell lysate with a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide, pNAG) in a citrate (B86180) buffer.[18]
-
Measurement: Stop the reaction with a high-pH stop solution (e.g., glycine (B1666218) buffer).[19] Measure the absorbance at 405 nm.
-
Data Analysis: The percentage of β-hexosaminidase release is calculated as the ratio of the supernatant absorbance to the total absorbance (supernatant + lysate).
-
Conclusion
This compound exhibits robust anti-allergic properties, acting through multiple mechanisms to suppress both the immediate and late-phase allergic responses. Its ability to inhibit histamine release with a significant IC₅₀ value, coupled with its proven in vivo efficacy in models of cutaneous anaphylaxis and allergic asthma, underscores its therapeutic potential.[3][5][11] The primary modes of action involve the stabilization of mast cells and the downregulation of Th2-mediated inflammation, likely through the inhibition of key signaling pathways such as NF-κB. The comprehensive data and detailed protocols provided in this guide serve as a valuable resource for scientists and researchers aiming to further investigate and develop this compound as a novel agent for the management of allergic diseases.
References
- 1. frontiersin.org [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Anti-allergic activity of naringenin chalcone from a tomato skin extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Naringenin chalcone suppresses allergic asthma by inhibiting the type-2 function of CD4 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Naringenin Chalcone Suppresses Allergic Asthma by Inhibiting the Type-2 Function of CD4 T Cells [jstage.jst.go.jp]
- 9. Exploring the Therapeutic Role of Natural Products in Allergic Rhinitis Based on Pathophysiology and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naringenin inhibits allergen-induced airway inflammation and airway responsiveness and inhibits NF-kappaB activity in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. In Vivo Anti-inflammatory and Antiallergic Activity of Pure Naringenin, Naringenin Chalcone, and Quercetin in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A new method for detecting histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. Measuring Local Anaphylaxis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 18. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 19. abmgood.com [abmgood.com]
(E)-Naringenin Chalcone: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
(E)-Naringenin chalcone (B49325), a naturally occurring flavonoid and an open-chain isomer of naringenin (B18129), has garnered significant interest in the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. As a promising candidate for drug development, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for formulation design, pharmacokinetic studies, and ensuring therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility and stability of (E)-Naringenin chalcone, along with detailed experimental protocols and insights into its molecular signaling pathways.
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. This compound exhibits variable solubility depending on the solvent system. Generally, it is poorly soluble in aqueous solutions but shows good solubility in several organic solvents.
Qualitative and Quantitative Solubility Data
A summary of the solubility of this compound in various solvents is presented in Table 1. While specific quantitative data for this compound in a wide range of solvents is limited in publicly available literature, data for the structurally related flavanone (B1672756), naringenin, in ethanol-water mixtures provides valuable insight into its behavior in polar protic co-solvent systems. The solubility of naringenin in these mixtures increases with both temperature and the proportion of ethanol[1][2][3].
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL, 54 mg/mL | [4] |
| Dimethylformamide (DMF) | 15 mg/mL | [4] |
| Ethanol | 1 mg/mL | [4] |
| Water | Insoluble / Slightly Soluble | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Slightly Soluble | [4] |
Note: Solubility values can vary between different sources and batches of the compound.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound powder
-
Solvent of interest (e.g., ethanol, water, buffer)
-
Glass flasks with stoppers
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass flask. The excess solid should be clearly visible.
-
Equilibration: Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated HPLC-UV or UV-Vis spectrophotometric method.
-
Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor.
Stability Profile
The stability of a drug candidate under various environmental conditions is a critical factor influencing its shelf-life, formulation, and in vivo performance. Chalcones, in general, are susceptible to degradation under certain conditions, primarily due to isomerization, hydrolysis, oxidation, and photodegradation.
Stability under Different Conditions
While specific quantitative stability data for this compound is not extensively available, information on structurally similar polyhydroxychalcones can provide valuable insights. Generally, chalcones are more stable in acidic to neutral pH conditions and are sensitive to alkaline environments, which can catalyze their cyclization to the corresponding flavanone (naringenin in this case). Exposure to elevated temperatures and light, particularly UV radiation, can also lead to degradation.
Table 2: Inferred Stability of a Structurally Similar Polyhydroxychalcone
| Condition | Parameter | Inferred Degradation Rate Constant (k) (h⁻¹) | Inferred Half-life (t½) (h) | Notes |
| pH (at 25°C) | pH 2 (Acidic) | ~ 0.015 | ~ 46 | Moderate degradation expected. |
| pH 4 (Slightly Acidic) | ~ 0.005 | ~ 139 | Higher stability anticipated. | |
| pH 7 (Neutral) | ~ 0.010 | ~ 69 | Gradual degradation may occur. | |
| pH 9 (Basic) | ~ 0.070 | ~ 10 | Significant degradation is likely. | |
| pH 11 (Strongly Basic) | > 0.200 | < 3.5 | Rapid degradation is expected. | |
| Temperature (at neutral pH) | 4°C | ~ 0.002 | ~ 347 | Recommended for short-term storage. |
| 25°C | ~ 0.010 | ~ 69 | Suitable for working solutions. | |
| 40°C | ~ 0.035 | ~ 20 | Accelerated degradation expected. |
Disclaimer: This data is inferred from general knowledge of chalcone stability and should be used as a guideline. Rigorous stability testing for this compound is recommended.
Experimental Protocol: Forced Degradation Study by HPLC
Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.
Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a C18 column and a photodiode array (PDA) or UV detector
-
pH meter
-
Water bath or oven
-
UV lamp
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period (e.g., 1, 2, 4, 8 hours). Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid powder or a solution of this compound at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light for a defined period.
-
-
Sample Analysis: At specified time points, withdraw samples, dilute them appropriately with the mobile phase, and analyze them using a validated stability-indicating HPLC method. A non-stressed sample should be analyzed as a control.
-
Data Evaluation: Monitor the decrease in the peak area of the parent compound and the formation of any degradation product peaks. The peak purity of the parent compound should be checked using a PDA detector to ensure no co-eluting peaks.
Signaling Pathways
This compound exerts its biological effects by modulating various intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is frequently observed in cancer. Naringenin chalcone has been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells. It is suggested that naringenin, the cyclized form of the chalcone, can directly target the p85α subunit of PI3K, thereby inhibiting its activity[3].
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation. Upon activation by pro-inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of various inflammatory mediators. Naringenin chalcone has demonstrated potent anti-inflammatory effects by inhibiting the NF-κB pathway. This inhibition can occur through the prevention of the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking its nuclear translocation and subsequent activation of pro-inflammatory genes[5][6].
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound, critical for its advancement as a therapeutic agent. While further specific quantitative data is warranted, the information presented herein on its solubility in various solvents, stability under different stress conditions, and its modulation of key signaling pathways offers a valuable resource for researchers, scientists, and drug development professionals. The detailed experimental protocols provide a practical framework for in-house characterization of this promising natural compound. A comprehensive grasp of these physicochemical and pharmacological properties will undoubtedly facilitate the rational design of formulations and the successful clinical translation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Naringenin inhibits pro‑inflammatory cytokine production in macrophages through inducing MT1G to suppress the activation of NF‑κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous separation and sensitive detection of naringin and naringenin in nanoparticles by chromatographic method indicating stability and photodegradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
(E)-Naringenin Chalcone: A Comprehensive Technical Review of its Health-Promoting Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Naringenin chalcone (B49325), a natural polyphenol and a precursor to the flavanone (B1672756) naringenin (B18129), has garnered significant attention within the scientific community for its diverse and potent health-promoting activities.[1] Found abundantly in tomatoes and citrus fruits, this open-chain flavonoid exhibits a range of pharmacological effects, including anti-inflammatory, anti-cancer, and metabolic regulatory properties. This technical guide provides an in-depth overview of the current scientific understanding of (E)-Naringenin chalcone, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its biological functions. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Core Health Benefits and Mechanisms of Action
This compound exerts its biological effects through the modulation of key cellular signaling pathways. The primary areas of its therapeutic potential are detailed below.
Anti-inflammatory and Anti-allergic Effects
This compound has demonstrated significant anti-inflammatory and anti-allergic properties in both in vitro and in vivo models.[2][3] Its mechanism of action is largely attributed to the inhibition of pro-inflammatory signaling pathways, particularly the NF-κB pathway.
Signaling Pathway: Inhibition of NF-κB Mediated Inflammation
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response. It binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α and MCP-1, and enzymes such as iNOS and COX-2. This compound intervenes in this pathway by inhibiting the degradation of IκBα, the inhibitory protein of NF-κB. This prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory mediators.[4][5]
Anticancer Activity
This compound exhibits cytotoxic and pro-apoptotic effects against various cancer cell lines.[6] Its anticancer activity is mediated through the induction of apoptosis and the modulation of cell survival signaling pathways, such as the PI3K/Akt pathway.
Signaling Pathway: Induction of Apoptosis via PI3K/Akt Pathway Modulation
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting tumor progression and resistance to therapy. This compound has been shown to induce apoptosis in cancer cells by modulating this pathway. While the precise mechanism is still under investigation, evidence suggests that it may interfere with the phosphorylation and activation of key components of this pathway, leading to a decrease in anti-apoptotic signals and an increase in pro-apoptotic signals, ultimately culminating in programmed cell death.
Metabolic Regulation
This compound has been shown to improve adipocyte function and exert insulin-sensitizing effects.[6][7] A key mechanism underlying these metabolic benefits is the enhancement of adiponectin production and signaling, which is partly mediated through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ).
Signaling Pathway: Activation of PPARγ and Adiponectin Production
PPARγ is a nuclear receptor that plays a pivotal role in adipocyte differentiation and glucose homeostasis. Upon activation by a ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the transcription of genes involved in insulin (B600854) sensitivity and lipid metabolism, including the gene for adiponectin. This compound acts as a PPARγ agonist, promoting its activation and leading to increased expression and secretion of adiponectin.[6][7] Adiponectin, in turn, acts on various tissues to improve insulin sensitivity and increase fatty acid oxidation.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro and in vivo studies on the efficacy of this compound.
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Stimulant | Parameter Measured | Concentration of Naringenin Chalcone | % Inhibition / Effect | Reference |
| RAW 264 Macrophages | LPS | MCP-1 Production | 25-200 µM | Dose-dependent inhibition | [6] |
| RAW 264 Macrophages | LPS | TNF-α Production | 25-200 µM | Dose-dependent inhibition | [6] |
| RAW 264 Macrophages | LPS | NO Production | 25-200 µM | Dose-dependent inhibition | [6] |
Table 2: In Vivo Anti-inflammatory and Anti-allergic Effects of this compound
| Animal Model | Condition | Administration Route | Dose of Naringenin Chalcone | Outcome | Reference |
| Balb/c Mice | Allergic Asthma | p.o. | 0.8 mg/kg (daily) | Reduced eosinophilic airway inflammation, suppressed Th2 cytokine production | [6] |
| CD-1 Mice | IgE-mediated passive cutaneous anaphylaxis | i.v. | 0.02% | Inhibition of anaphylactic response | [6] |
| Mice | Arachidonic acid-induced ear edema | Topical | 2% | 42% reduction in ear swelling | [8] |
| Mice | TPA-induced ear edema | Topical | 1% | 27% reduction in ear swelling | [8] |
Table 3: In Vitro Anticancer Effects of this compound
| Cell Line | Assay | Concentration of Naringenin Chalcone | Effect | Reference |
| U87MG (Glioblastoma) | Apoptosis Assay | 0-100 µM (48h) | Dose-dependent induction of apoptosis | [6] |
| U87MG (Glioblastoma) | Cytotoxicity Assay | >50 µM | Sharp increase in cytotoxicity | [6] |
| MCF-7 (Breast Cancer) | MTT Assay (72h) | > 10 µM | IC50 > 10 µM | [6] |
| MDA-MB-231 (Breast Cancer) | MTT Assay (72h) | > 10 µM | IC50 > 10 µM | [6] |
Table 4: In Vivo Anticancer Effects of this compound
| Animal Model | Cancer Type | Administration Route | Dose of Naringenin Chalcone | Outcome | Reference |
| Balb/c Nude Mice | U87MG Glioblastoma Xenograft | Not specified | 5-80 mg/kg (24 days) | Reduced tumor volume and weight | [6] |
Table 5: In Vitro Metabolic Effects of this compound
| Cell Line | Parameter Measured | Concentration of Naringenin Chalcone | Fold Change / Effect | Reference |
| 3T3-L1 Adipocytes | Adiponectin mRNA expression | 25-100 µM | 8.0-fold increase (p<0.001) | [6][7] |
| 3T3-L1 Adipocytes | Adiponectin protein secretion | 25-100 µM | 2.2-fold increase (p<0.001) | [6][7] |
| 3T3-L1 Adipocytes | AdipoR2 expression | Not specified | 1.8-fold increase (p<0.01) | [7] |
Experimental Protocols
This section provides an overview of the methodologies employed in key studies investigating the biological activities of this compound. Due to the concise nature of available literature, detailed step-by-step protocols are limited.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 25-200 µM) for a specified duration before stimulation with lipopolysaccharide (LPS).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent.
-
Cytokines (TNF-α, MCP-1): The levels of secreted cytokines in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Workflow Diagram:
In Vitro Anti-inflammatory Assay Workflow
In Vivo Anti-inflammatory Assay in Mice
-
Animal Model: Female CD-1 or Balb/c mice are typically used.
-
Induction of Inflammation:
-
Arachidonic Acid (AA) or Tetradecanoylphorbol-13-acetate (TPA)-induced Ear Edema: A solution of AA or TPA in a suitable solvent (e.g., acetone) is topically applied to the inner and outer surfaces of the mouse ear.
-
-
Treatment: this compound, dissolved in an appropriate vehicle, is topically applied to the ear shortly before or after the application of the inflammatory agent.
-
Measurement of Edema: The thickness of the ear is measured using a digital caliper before and at various time points after the induction of inflammation. The difference in ear thickness represents the degree of edema. The percentage of inhibition of edema is calculated by comparing the treated group with the vehicle control group.[8]
In Vitro Anticancer Assays
-
Cell Lines and Culture: Various cancer cell lines, such as U87MG (glioblastoma) and MCF-7 (breast cancer), are maintained in appropriate culture media and conditions.
-
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692).
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.
-
-
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):
-
Cells are treated with this compound.
-
Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates into DNA and is excluded by viable cells, thus staining late apoptotic and necrotic cells.
-
The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
-
In Vitro Adiponectin Secretion Assay in 3T3-L1 Adipocytes
-
Cell Differentiation: 3T3-L1 preadipocytes are induced to differentiate into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Treatment: Differentiated 3T3-L1 adipocytes are treated with this compound for a specified period.
-
Quantification of Adiponectin:
-
Gene Expression (RT-qPCR): Total RNA is extracted from the cells, and reverse transcribed into cDNA. The expression level of the adiponectin gene is quantified by real-time quantitative polymerase chain reaction (RT-qPCR) using specific primers.
-
Protein Secretion (ELISA): The concentration of adiponectin secreted into the culture medium is measured using a commercially available ELISA kit.[7]
-
Conclusion
This compound is a promising natural compound with a wide spectrum of health-promoting activities. Its ability to modulate key signaling pathways involved in inflammation, cancer, and metabolism underscores its potential for the development of novel therapeutic agents. The quantitative data summarized in this guide provide a solid foundation for its efficacy. However, to fully realize its therapeutic potential, further research is warranted to elucidate the detailed molecular mechanisms of action and to establish its safety and efficacy in human clinical trials. The experimental protocols outlined here serve as a starting point for researchers aiming to further investigate the promising biological activities of this intriguing natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Vivo Anti-inflammatory and Antiallergic Activity of Pure Naringenin, Naringenin Chalcone, and Quercetin in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effect of naringenin chalcone on inflammatory changes in the interaction between adipocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naringenin chalcone improves adipocyte functions by enhancing adiponectin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Restoration of the adipogenic gene expression by naringenin and naringin in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Chalcone Synthesis via Claisen-Schmidt Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. These compounds are pivotal precursors in the biosynthesis of flavonoids and isoflavonoids. Both natural and synthetic chalcones have garnered substantial interest in medicinal chemistry due to their wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The biological versatility of chalcones is largely attributed to the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles like cysteine residues in proteins. The straightforward synthesis and the ease of introducing diverse substituents on the aromatic rings make chalcones an attractive scaffold for the development of novel therapeutic agents. The Claisen-Schmidt condensation is the most common and efficient method for synthesizing these valuable compounds.
The Claisen-Schmidt Condensation: Mechanism and Optimization
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic ketone (e.g., acetophenone) and an aromatic aldehyde (e.g., benzaldehyde) that lacks α-hydrogens. The reaction proceeds through an aldol (B89426) condensation followed by a dehydration step to yield the α,β-unsaturated ketone, or chalcone (B49325).
The general mechanism involves three key steps:
-
Enolate Formation: A base, typically a hydroxide, abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde.
-
Dehydration: The resulting aldol adduct is unstable and readily undergoes dehydration to form the thermodynamically stable conjugated system of the chalcone.
Caption: Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation.
Experimental Protocols
Below are detailed protocols for the synthesis of chalcones using the Claisen-Schmidt condensation under different conditions.
Protocol 1: Conventional Synthesis using Sodium Hydroxide in Ethanol (B145695)
This protocol is a standard and widely used method for chalcone synthesis.
Materials:
-
Substituted Acetophenone (B1666503) (1.0 eq)
-
Substituted Benzaldehyde (B42025) (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl), dilute solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone (e.g., 10 mmol) and the substituted benzaldehyde (e.g., 10 mmol) in ethanol (30-50 mL).
-
Cool the mixture in an ice bath with continuous stirring.
-
Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature below 25°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice (200 g) and acidify with dilute HCl until the pH is neutral.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Protocol 2: Solvent-Free Synthesis using Grinding
This "green chemistry" approach reduces the use of organic solvents, often leading to shorter reaction times and simpler workup.
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Mortar and pestle
-
Spatula
Procedure:
-
Place the substituted acetophenone (e.g., 5 mmol) and the substituted benzaldehyde (e.g., 5 mmol) in a mortar.
-
Add powdered NaOH or KOH (e.g., 5 mmol) to the mixture.
-
Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will typically become a paste and may solidify.
-
After grinding, add cold water to the mortar and continue to grind to break up the solid.
-
Transfer the contents to a beaker and collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water until the filtrate is neutral.
-
The crude product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.
Data Presentation: Comparative Analysis of Reaction Conditions
The yield of the Claisen-Schmidt condensation is influenced by several factors including the catalyst, solvent, temperature, and the electronic nature of the substituents on the aromatic rings. The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Effect of Catalyst on the Synthesis of Chalcone from Acetophenone and Benzaldehyde
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaOH | Ethanol | Room Temp. | 24 | 59 | [1] |
| KOH | Ethanol | Room Temp. | 24 | 62 | [1] |
| K₂CO₃ | Ethanol | Room Temp. | 24 | 58 | [1] |
| KOtBu | Ethanol | Room Temp. | 24 | 64 | [1] |
| Ca(OH)₂ | Ethanol/Water | Room Temp. | - | 74-92 | [2] |
| p-TSA | Solvent-free | 50-60 | - | >90 | |
| Mg(HSO₄)₂ | Solvent-free | 50 | 0.5 | 82 |
Table 2: Effect of Solvent on the Synthesis of Chalcone using NaOH as Catalyst
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanol | Room Temp. | 24 | 59 | [1] |
| Methanol | Room Temp. | - | - | |
| Water (with CTAB) | Room Temp. | 24 | 85 | [1] |
| Water (with Tween 80) | Room Temp. | 24 | 85 | [1] |
| Solvent-free (grinding) | Room Temp. | 0.1-0.25 | 85-95 |
Table 3: Yields of Substituted Chalcones Synthesized via Claisen-Schmidt Condensation
| Acetophenone Substituent | Benzaldehyde Substituent | Catalyst | Solvent | Yield (%) | Reference |
| H | 4-OCH₃ | NaOH | Ethanol | 85 | |
| H | 4-Cl | NaOH | Ethanol | 92 | |
| H | 4-NO₂ | NaOH | Ethanol | 95 | |
| 4-OCH₃ | H | NaOH | Ethanol | 78 | |
| 4-Cl | H | NaOH | Ethanol | 88 | |
| 4-NO₂ | H | NaOH | Ethanol | 75 |
Characterization of Synthesized Chalcones
The synthesized chalcones are typically characterized by their physical constants (melting point) and spectroscopic data.
Table 4: Spectroscopic Data for Unsubstituted Chalcone (1,3-diphenyl-2-propen-1-one)
| Spectroscopic Technique | Characteristic Peaks |
| **FTIR (cm⁻¹) ** | ~1660 (C=O stretching), ~1600 (C=C stretching), ~970 (trans C-H bend) |
| ¹H NMR (CDCl₃, δ ppm) | ~7.9 (d, 2H, ortho-protons of benzoyl), ~7.5 (m, 3H, meta/para-protons of benzoyl), ~7.8 (d, 1H, β-proton), ~7.6 (d, 1H, α-proton), ~7.4 (m, 5H, protons of benzylidene)[3] |
| ¹³C NMR (CDCl₃, δ ppm) | ~190 (C=O), ~145 (β-carbon), ~122 (α-carbon), 128-138 (aromatic carbons)[3] |
Experimental Workflow and Logic Diagrams
Visualizing the experimental workflow and troubleshooting logic can aid in the successful synthesis and optimization of chalcones.
Caption: General Experimental Workflow for Chalcone Synthesis.
Caption: Troubleshooting Logic for Claisen-Schmidt Condensation.
Conclusion
The Claisen-Schmidt condensation is a robust and versatile method for the synthesis of chalcones, which are valuable scaffolds in drug discovery and development. By carefully selecting the reactants, catalyst, and reaction conditions, researchers can achieve high yields of a diverse range of chalcone derivatives. The protocols and data presented in these application notes provide a comprehensive guide for the synthesis, purification, and characterization of these medicinally important compounds. Optimization of the reaction conditions, guided by the provided data and troubleshooting logic, will enable the efficient production of chalcones for further investigation into their biological activities.
References
Application Notes and Protocols for the Enzymatic Synthesis of (E)-Naringenin Chalcone
Audience: Researchers, scientists, and drug development professionals.
Introduction
(E)-Naringenin chalcone (B49325), often referred to as naringenin (B18129) chalcone, is a natural polyphenol and a key precursor in the biosynthesis of all flavonoids in plants.[1][2] Flavonoids are a diverse class of secondary metabolites with significant antioxidant, anti-inflammatory, and anti-cancer properties, making them subjects of intense research in pharmacology and drug development.[2][3][4] The enzymatic synthesis of naringenin chalcone offers a green and highly specific alternative to chemical synthesis methods, enabling the production of this valuable compound under mild conditions.
This document provides a detailed protocol for the in-vitro enzymatic synthesis of (E)-naringenin chalcone using two key enzymes of the phenylpropanoid pathway: 4-coumarate-CoA ligase (4CL) and chalcone synthase (CHS).[5][6]
Principle of the Reaction
The enzymatic synthesis of this compound from p-coumaric acid involves a two-step cascade.
-
Activation of p-Coumaric Acid: 4-coumarate-CoA ligase (4CL) catalyzes the ATP-dependent activation of p-coumaric acid to its corresponding thioester, 4-coumaroyl-CoA.[5][7][8] This is a crucial step that prepares the substrate for the subsequent condensation reaction.
-
Polyketide Synthesis: Chalcone synthase (CHS), a type III polyketide synthase, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA.[1][9] This iterative process involves a series of decarboxylation and condensation events, culminating in an intramolecular Claisen condensation to form the characteristic chalcone scaffold and release the final product, this compound.[9][10]
Biosynthetic Pathway and Experimental Workflow
The enzymatic cascade and the general laboratory workflow are illustrated below.
Caption: Enzymatic cascade for this compound synthesis.
Caption: General workflow for enzymatic synthesis and analysis.
Data Presentation
Key Enzymes and Substrates
| Enzyme Name | EC Number | Substrates | Product |
| 4-coumarate-CoA ligase (4CL) | 6.2.1.12 | p-Coumaric acid, ATP, Coenzyme A | 4-Coumaroyl-CoA, AMP, PPi |
| Chalcone synthase (CHS) | 2.3.1.74 | 4-Coumaroyl-CoA, Malonyl-CoA | This compound, CoA, CO₂ |
Kinetic Parameters of Chalcone Synthase
The following data were reported for Chalcone Synthase from Solanum lycopersicum (SlCHS) for its canonical reaction.[11]
| Parameter | Value |
| Km (Malonyl-CoA) | 21.34 µM |
| Vmax | 11.32 nM min⁻¹ |
| kcat | 0.0943 min⁻¹ |
| kcat/Km | 4.42 × 10⁻³ µM⁻¹ min⁻¹ |
Example Production Titer
While yields are highly dependent on the specific system and conditions, engineered microbial systems have demonstrated significant production capabilities. For instance, a system converting p-coumaric acid to naringenin (the cyclized form of the chalcone) achieved titers up to 187.10 mg/L.[12]
Experimental Protocols
Materials and Reagents
-
Enzymes: Recombinant 4-coumarate-CoA ligase (4CL) and Chalcone synthase (CHS), purified (e.g., via Ni-NTA chromatography if His-tagged).
-
Substrates: p-Coumaric acid, Malonyl-CoA, Coenzyme A (CoA), Adenosine triphosphate (ATP).
-
Buffer: HEPES-KOH or Tris-HCl buffer (pH 7.0 - 7.5).
-
Cofactors/Additives: MgCl₂, Dithiothreitol (DTT).
-
Reaction Quenching: Methanol (B129727) (HPLC grade).
-
Extraction Solvent: Ethyl acetate (B1210297) (HPLC grade).
-
Analytical Standards: this compound.
-
HPLC Solvents: Acetonitrile (HPLC grade), Formic acid, Deionized water.
Protocol 1: Two-Step Enzymatic Synthesis of this compound
This protocol is adapted from methodologies described for in-vitro flavonoid biosynthesis.[13][14][15]
Step 1: Synthesis of 4-Coumaroyl-CoA
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
100 mM HEPES-KOH buffer (pH 7.5)
-
2.5 mM ATP
-
2.5 mM MgCl₂
-
0.5 mM Coenzyme A
-
0.5 mM p-Coumaric acid
-
2 mM DTT
-
~5 µg purified 4CL enzyme
-
-
Adjust the final volume to 200 µL with nuclease-free water.
-
Incubate the reaction at 30°C for 60 minutes. The product, 4-coumaroyl-CoA, can be used directly in the next step.
Step 2: Synthesis of this compound
-
To the 200 µL reaction mixture from Step 1, add the following:
-
Adjust the final volume to 250 µL with HEPES-KOH buffer if necessary.
-
Incubate the reaction at 35°C for 30-60 minutes.[13]
-
Stop the reaction by adding an equal volume (250 µL) of methanol.[14]
-
Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated enzymes.
-
Transfer the supernatant to a new tube for extraction.
Step 3: Product Extraction and Preparation for Analysis
-
Add an equal volume of ethyl acetate to the supernatant, vortex vigorously for 1 minute, and centrifuge to separate the phases.
-
Carefully collect the upper organic (ethyl acetate) phase, which contains the naringenin chalcone.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried residue in a known volume (e.g., 100 µL) of methanol for HPLC analysis.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of naringenin chalcone.[14][16]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 20% B, ramp to 50% B over 15 min, hold, then re-equilibrate. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 290 nm - 370 nm (monitor multiple wavelengths, chalcones have strong absorbance ~370nm) |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
Quantification: Create a standard curve using an authentic this compound standard of known concentrations. Calculate the concentration in the samples by comparing the peak area to the standard curve.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive enzymes | Verify enzyme activity with a positive control. Ensure proper storage (-80°C) and handling. |
| Substrate degradation | Prepare substrate stocks fresh, especially ATP and CoA. Store at -20°C or below. | |
| Suboptimal reaction conditions | Optimize pH, temperature, and incubation time. Perform a titration of enzyme concentration. | |
| Multiple Unexpected Peaks in HPLC | Spontaneous cyclization of chalcone to naringenin | Minimize reaction time and process samples quickly. Naringenin can be used as a secondary standard for identification. |
| Substrate or product degradation | Check for stability under reaction and extraction conditions. | |
| Enzyme side-reactions | Ensure high purity of enzymes. CHS can sometimes produce derailment products.[12] | |
| Poor Peak Shape in HPLC | Sample overload | Dilute the sample before injection. |
| Improper sample dissolution | Ensure the dried extract is fully dissolved in the mobile phase or methanol. |
References
- 1. Chalcone synthase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chalcone synthase - Proteopedia, life in 3D [proteopedia.org]
- 5. Functional analysis of 4-coumarate: CoA ligase from Dryopteris fragrans in transgenic tobacco enhances lignin and flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. Discovery of a previously unknown biosynthetic capacity of naringenin chalcone synthase by heterologous expression of a tomato gene cluster in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme composition and application thereof in naringenin biosynthesis - Eureka | Patsnap [eureka.patsnap.com]
- 13. AfCHIL, a Type IV Chalcone Isomerase, Enhances the Biosynthesis of Naringenin in Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two putative parallel pathways for naringenin biosynthesis in Epimedium wushanense - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00866H [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. HPLC of flavanones and chalcones in different species and clones of Salix - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of (E)-Naringenin Chalcone in Plant Extracts using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Naringenin chalcone (B49325), a naturally occurring flavonoid, is a precursor in the biosynthesis of naringenin (B18129) and other flavonoids.[1] It is found in various plants, including tomatoes (Lycopersicon esculentum), especially in the skin, and certain species of Salix and Humulus lupulus.[2][3] This compound has garnered significant interest due to its potential biological activities, including anti-allergic and anti-inflammatory properties.[3][4] Accurate and reliable quantification of (E)-Naringenin chalcone in plant extracts is crucial for quality control, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies in drug development. This application note provides a detailed protocol for the extraction and subsequent quantitative analysis of this compound from plant materials using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol is adapted from methods for extracting flavonoids from plant tissues.[2][5]
Materials:
-
Fresh or freeze-dried plant material (e.g., tomato skins)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Homogenization: Homogenize a known weight of the plant material (e.g., 1 gram of fresh tomato skins).
-
Extraction: Add 4 mL of a methanol/water mixture (70/30 v/v) to the homogenized sample.[2]
-
Ultrasonication: Place the sample in an ultrasonic bath for 30 minutes to facilitate the extraction of the analyte.
-
Centrifugation: Centrifuge the mixture to pellet the solid plant debris.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Storage: The extracted sample is now ready for HPLC analysis. If not analyzed immediately, store the vials at 4°C in the dark.
HPLC Method for Quantitative Analysis
The following HPLC method is a robust starting point for the analysis of this compound. Method optimization may be required depending on the specific plant matrix and available instrumentation. High-performance liquid chromatography (HPLC) is a widely used and reliable technique for the analysis of flavonoids in plant extracts due to its high resolution and sensitivity.[6]
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD) is suitable. |
| Column | A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[3][6] |
| Mobile Phase | A gradient elution using Acetonitrile (A) and water with 0.1% formic acid (B) is effective.[5] |
| Gradient Program | Start with a higher proportion of B, gradually increasing the proportion of A to elute the analyte. A representative gradient could be: 0-5 min, 10% A; 5-25 min, 10-50% A; 25-30 min, 50-10% A; 30-35 min, 10% A. |
| Flow Rate | A flow rate of 1.0 mL/min is typically used.[3][6] |
| Column Temperature | Maintain a constant temperature, for example, 30°C, to ensure reproducible retention times. |
| Detection Wavelength | This compound has a maximum absorbance around 342 nm.[2] |
| Injection Volume | 10-20 µL. |
Data Presentation
The following tables summarize the key quantitative data for a validated HPLC method for the analysis of this compound. This data is essential for assessing the performance and suitability of the analytical method.
Table 1: Chromatographic and Calibration Data
| Parameter | Value |
| Analyte | This compound |
| Typical Retention Time | ~15 - 20 minutes (highly dependent on the specific gradient program and column) |
| Linearity Range | LOQ to 500 nM |
| Correlation Coefficient (r²) | > 0.998[2] |
Table 2: Method Validation Parameters
| Parameter | Value |
| Limit of Detection (LOD) | Method dependent, typically in the low nM range. |
| Limit of Quantification (LOQ) | Method dependent, typically in the low to mid nM range. |
| Accuracy (Recovery) | 112 ± 15%[2] |
| Precision (Repeatability, %RSD) | 10% at 1.5 nM[2] |
Mandatory Visualization
Experimental Workflow for HPLC Analysis
Caption: Experimental workflow for the extraction and HPLC analysis of this compound.
Logical Relationship of Key HPLC Method Parameters
Caption: Interrelationship of key parameters in the HPLC method for flavonoid analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. econtent.hogrefe.com [econtent.hogrefe.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-allergic activity of naringenin chalcone from a tomato skin extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienggj.org [scienggj.org]
- 6. [PDF] Correlation of two validated methods for the quantification of naringenin in its solid dispersion: HPLC and UV spectrophotometric methods | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Mass Spectrometry Analysis of (E)-Naringenin Chalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Naringenin chalcone (B49325), a naturally occurring chalconoid, is a key intermediate in the biosynthesis of flavonoids in plants. It is the open-chain isomer of naringenin (B18129), a flavanone (B1672756) known for its various pharmacological activities. (E)-Naringenin chalcone itself has demonstrated significant biological potential, including anti-inflammatory and anti-allergic properties, making it a compound of interest for therapeutic development. This document provides detailed application notes and protocols for the analysis of this compound using mass spectrometry, catering to the needs of researchers in academia and the pharmaceutical industry.
Quantitative Analysis by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of this compound in various matrices. The following protocol is a recommended starting point and may require optimization for specific applications.
Experimental Protocol: Quantitative LC-MS/MS
1. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound (certified reference standard) in methanol (B129727) at a concentration of 1 mg/mL. Perform serial dilutions with methanol:water (1:1, v/v) to prepare working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Biological Samples (e.g., Plasma, Urine): To 100 µL of the sample, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., apigenin, hesperetin). Vortex for 1 minute to precipitate proteins. Centrifuge at 13,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.[1][2]
2. Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm × 50 mm, 1.7 µm) is recommended.[1]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-9.1 min: 90-10% B
-
9.1-12 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
-
MRM Transitions: this compound has the same molecular weight as naringenin (272.25 g/mol ). Due to their structural similarity, the fragmentation pattern is expected to be comparable.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| This compound | 273.1 | 153.1 | 25 | 80 |
| This compound | 273.1 | 121.1 | 35 | 80 |
| Internal Standard (e.g., Apigenin) | 271.1 | 153.1 | 27 | 85 |
Note: These parameters are based on typical values for similar flavonoids and should be optimized for the specific instrument used.
Data Presentation: Quantitative Parameters
The following table summarizes key quantitative data for the mass spectrometric analysis of this compound.
| Parameter | Value | Reference/Note |
| Chemical Formula | C15H12O5 | [1] |
| Molar Mass | 272.256 g·mol−1 | [1] |
| Precursor Ion ([M+H]+) | 273.07647 (High Resolution) | [3][4] |
| Major Fragment Ions (m/z) | 153.0180, 147.0440, 119.0500, 91.0540 | Fragmentation is similar to naringenin.[3] Values from naringenin chalcone MS2. |
Fragmentation Analysis
Understanding the fragmentation pattern of this compound is crucial for its unequivocal identification. Collision-Induced Dissociation (CID) of the protonated molecule [M+H]+ primarily results in cleavages of the propane (B168953) chain and retro-Diels-Alder (RDA) reactions within the aromatic rings, although discriminating it from its isomer naringenin by CID alone is challenging.[3]
Proposed Fragmentation Pathway
The protonated this compound ([C15H13O5]+, m/z 273.1) undergoes fragmentation to produce characteristic product ions. The most abundant fragment is typically at m/z 153, corresponding to the A-ring with a portion of the propenone chain. Another significant fragment at m/z 147 arises from cleavage at the carbonyl group. Subsequent losses of neutral molecules like CO can also be observed.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Origin |
| 273.1 | 153.1 | Fragment containing the trihydroxyphenyl ring (A-ring) resulting from cleavage of the C-C bond adjacent to the carbonyl group. |
| 273.1 | 147.0 | Fragment containing the hydroxyphenyl ring (B-ring) and the propenone backbone. |
| 273.1 | 121.1 | Further fragmentation of the m/z 147 ion. |
| 273.1 | 119.0 | Fragment arising from the B-ring. |
Note: The fragmentation of chalcones can be complex and may involve rearrangements.[5]
Signaling Pathway Analysis
This compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), monocyte chemoattractant protein-1 (MCP-1), and nitric oxide (NO) in macrophages.[6] While the precise upstream signaling pathways directly modulated by this compound are still under investigation, chalcones, in general, are known to interact with key inflammatory and antioxidant signaling cascades.
One such pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Chalcones can act as Michael acceptors and react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2.[7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and promotes the transcription of antioxidant and cytoprotective genes.
Diagrams
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Putative signaling pathways modulated by this compound.
Conclusion
The protocols and data presented in this document provide a solid foundation for the mass spectrometric analysis of this compound. The detailed LC-MS/MS method allows for sensitive and accurate quantification, which is essential for pharmacokinetic and metabolic studies. The fragmentation analysis aids in the structural confirmation of the compound. Furthermore, the elucidation of its interaction with inflammatory and antioxidant signaling pathways opens avenues for investigating its therapeutic potential. Researchers are encouraged to adapt and optimize these methods for their specific experimental needs to further explore the promising biological activities of this compound.
References
- 1. A Rapid LC-MS/MS Method for Simultaneous Determination of Ten Flavonoid Metabolites of Naringin in Rat Urine and Its Application to an Excretion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Protonated Forms of Naringenin and Naringenin Chalcone: Proteiform Bioactive Species Elucidated by IRMPD Spectroscopy, IMS, CID-MS, and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of naringenin chalcone on inflammatory changes in the interaction between adipocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays of (E)-Naringenin Chalcone Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: (E)-Naringenin chalcone (B49325), a precursor to the flavonoid naringenin (B18129), has garnered significant interest in the scientific community due to its diverse pharmacological activities. This document provides detailed application notes and standardized protocols for a range of in vitro assays to evaluate the antioxidant, anti-inflammatory, anticancer, and antimicrobial properties of (E)-Naringenin chalcone. The provided methodologies and data summaries are intended to guide researchers in the systematic evaluation of this promising natural compound.
Antioxidant Activity Assays
Naringenin chalcone's antioxidant potential can be attributed to its chemical structure, which allows it to scavenge free radicals.[1] In comparative analyses, naringenin chalcone has demonstrated significant radical scavenging capabilities.[1]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.[2]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of this compound solution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Include a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.[3][4]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.[4][5]
-
Dilute the ABTS•+ solution with ethanol (B145695) or water to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[4][6]
-
-
Assay Procedure:
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value.
-
Quantitative Data for Antioxidant Activity:
| Assay | Compound | IC50 Value | Reference |
| DPPH | Naringenin Chalcone | Lower than naringenin and apigenin | [1] |
Note: Specific IC50 values for this compound were not consistently available in the provided search results and may vary depending on experimental conditions.
Anti-inflammatory Activity Assays
This compound has demonstrated anti-inflammatory properties by inhibiting the production of key inflammatory mediators.[8][9]
Cyclooxygenase (COX) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[10] Inhibition is typically quantified by measuring the reduction in prostaglandin (B15479496) E2 (PGE2) production.[11]
Experimental Protocol (ELISA-based):
-
Reagent Preparation:
-
Prepare solutions of purified COX-1 or COX-2 enzyme, arachidonic acid (substrate), and co-factors (e.g., hematin, L-epinephrine).[11]
-
-
Assay Procedure:
-
In an appropriate reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), combine the COX enzyme and co-factors.[11]
-
Add various concentrations of this compound and pre-incubate at 37°C for 10 minutes.[11]
-
Initiate the reaction by adding arachidonic acid.
-
Incubate to allow for prostaglandin production.
-
Stop the reaction and quantify the amount of PGE2 produced using a commercial ELISA kit.[10]
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of this compound relative to a vehicle control.
-
Determine the IC50 value.
-
Lipoxygenase (LOX) Inhibition Assay
Principle: This assay determines the ability of a compound to inhibit lipoxygenase enzymes (e.g., 15-LOX), which catalyze the peroxidation of polyunsaturated fatty acids to produce inflammatory leukotrienes.[12] Inhibition is monitored by measuring the decrease in the formation of the conjugated diene product at 234 nm.[12][13]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a solution of 15-lipoxygenase in a suitable buffer (e.g., 0.2 M borate (B1201080) buffer, pH 9.0).[12][14]
-
Prepare a substrate solution of linoleic acid in the same buffer.[12][14]
-
-
Assay Procedure:
-
In a quartz cuvette, mix the enzyme solution with various concentrations of this compound and incubate for a few minutes at room temperature.[12][13]
-
Initiate the reaction by adding the linoleic acid substrate solution.[12]
-
Immediately measure the increase in absorbance at 234 nm for 3-5 minutes using a spectrophotometer.[12][13]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.
-
Calculate the IC50 value.
-
Quantitative Data for Anti-inflammatory Activity:
| Target Cell/Enzyme | Effect of this compound | Concentration/Dose | Reference |
| LPS-stimulated RAW 264 macrophages | Dose-dependent inhibition of TNF-α, MCP-1, and NO production | 25-200 µM | [8][15] |
| Co-culture of 3T3-L1 adipocytes and RAW 264 macrophages | Dose-dependent inhibition of TNF-α, MCP-1, and NO production | Not specified | [8] |
| Arachidonic acid-induced ear edema in mice | More active than against TPA-induced inflammation | 2% topical application | [9][16][17] |
Anticancer Activity Assays
This compound exhibits anticancer effects by inducing cytotoxicity, apoptosis, and autophagy in cancer cells.[15][18]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) Cell Viability Assay
Principle: This colorimetric assay assesses cell metabolic activity.[19] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[19][20][21] The amount of formazan is proportional to the number of viable cells.[19]
Experimental Protocol:
-
Cell Culture:
-
Seed cancer cells (e.g., U87MG human glioblastoma cells) in a 96-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.[18]
-
-
Treatment:
-
Assay Procedure:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[22]
-
Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[19][21][22]
-
Shake the plate for 15 minutes on an orbital shaker.[22]
-
Measure the absorbance at 570 nm.[19]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value.
-
Caspase Activity Assay
Principle: This assay measures the activity of caspases, which are key proteases in the apoptotic pathway. The assay utilizes a specific caspase substrate conjugated to a chromophore or fluorophore.[23][24] Cleavage of the substrate by an active caspase releases the reporter molecule, which can be quantified.[23][24][25]
Experimental Protocol (Colorimetric):
-
Cell Lysis:
-
Assay Procedure:
-
Data Analysis:
-
Quantify caspase activity based on the absorbance values and compare treated samples to untreated controls.
-
Quantitative Data for Anticancer Activity:
| Cell Line | Assay | Effect | Concentration | Incubation Time | Reference |
| U87MG human glioblastoma | MTT | Dose- and time-dependent cytotoxicity | 0-100 µM | 24h, 48h | [15][18] |
| U87MG human glioblastoma | Apoptosis Assay | Dose-dependent induction of apoptosis | 0-100 µM | 48h | [15][18] |
Signaling Pathway Visualization:
This compound has been shown to induce autophagy and apoptosis, potentially through the modulation of the PI3K/Akt signaling pathway.[18][27][28]
Caption: PI3K/Akt signaling pathway and potential inhibition by this compound.
Antimicrobial Activity Assays
This compound and its derivatives have shown potential as antimicrobial agents.[29][30][31]
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[32][33][34]
Experimental Protocol:
-
Inoculum Preparation:
-
Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[32]
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[34]
-
-
Assay Procedure:
-
In a 96-well microplate, perform serial two-fold dilutions of this compound in a suitable broth (e.g., Mueller-Hinton Broth).[33][34]
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.[34]
-
-
Data Analysis:
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[34]
-
Quantitative Data for Antimicrobial Activity:
| Microorganism | Compound | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Naringenin derivatives | Varies | [29][31][35] |
| Escherichia coli | Naringenin derivatives | Varies | [29][31][35] |
| Gram-positive bacteria | Synthesized chalcones | 62.5 - 1000 | [31] |
| Gram-negative bacteria | Synthesized chalcones | 62.5 - 1000 | [31] |
Note: Specific MIC values for this compound itself were not consistently detailed and can be highly dependent on the specific bacterial strain and assay conditions.
Experimental Workflow Visualization:
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and Characterization of Flavonoid Naringenin and Evaluation of Cytotoxic and Biological Efficacy of Water Lilly (Nymphaea mexicana Zucc.) | MDPI [mdpi.com]
- 3. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory effect of naringenin chalcone on inflammatory changes in the interaction between adipocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. sphinxsai.com [sphinxsai.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. In Vivo Anti-inflammatory and Antiallergic Activity of Pure Naringenin, Naringenin Chalcone, and Quercetin in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-cancer effect of naringenin chalcone is mediated via the induction of autophagy, apoptosis and activation of PI3K/Akt signalling pathway | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 19. benchchem.com [benchchem.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Caspase-Glo® 3/7 Assay Protocol [promega.ca]
- 24. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Redirecting [linkinghub.elsevier.com]
- 27. mdpi.com [mdpi.com]
- 28. benchchem.com [benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. Naringenin and Its Derivatives—Health-Promoting Phytobiotic against Resistant Bacteria and Fungi in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 31. gsconlinepress.com [gsconlinepress.com]
- 32. benchchem.com [benchchem.com]
- 33. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 34. microbe-investigations.com [microbe-investigations.com]
- 35. ri.conicet.gov.ar [ri.conicet.gov.ar]
Application Notes and Protocols for Cell Culture Studies with (E)-Naringenin Chalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Naringenin chalcone (B49325), a natural flavonoid predominantly found in citrus fruits and tomato skin, is a precursor in the biosynthesis of other flavonoids.[1] It has garnered significant attention in the scientific community for its diverse pharmacological properties, including antioxidant, anti-inflammatory, anti-allergic, and anticancer activities.[1][2][3] These characteristics make it a promising candidate for therapeutic development. This document provides detailed application notes and standardized protocols for conducting cell culture studies to investigate the biological effects of (E)-Naringenin chalcone.
Application Notes
This compound has demonstrated significant biological activity across a variety of cell lines and models, primarily focusing on its anti-inflammatory and anticancer effects.
Anticancer Activity
This compound exhibits potent anticancer effects by inducing apoptosis, autophagy, and cell cycle arrest in various cancer cell lines.
-
Glioblastoma: In U87MG human glioblastoma cells, naringenin (B18129) chalcone induces apoptosis and autophagy in a dose-dependent manner (0-100 μM).[2][4] This is accompanied by the activation of the PI3K/Akt signaling pathway, suggesting a complex mechanism of action in this cancer type.[4]
-
Bladder Cancer: The compound inhibits the proliferation of T24 and HT-1376 human bladder cancer cells by inducing G2/M phase cell cycle arrest and triggering the mitochondrial pathway of apoptosis.[5] This involves the upregulation of p21 and p27, downregulation of cyclin B1, cyclin A, and Cdc2, and a shift in the ratio of Bax/Bcl-2 proteins, leading to caspase activation.[5]
-
Breast Cancer: While a derivative of naringenin chalcone showed low cytotoxicity in MCF7 and MDA-MB-231 breast cancer cells, the parent compound naringenin has been shown to inhibit proliferation and induce apoptosis.[2][6]
Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators.
-
Macrophage Activity: In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, naringenin chalcone dose-dependently inhibits the production of Tumor Necrosis Factor-alpha (TNF-α), Monocyte Chemoattractant Protein-1 (MCP-1), and Nitric Oxide (NO).[7][8]
-
Adipocyte-Macrophage Interaction: In a co-culture model of 3T3-L1 adipocytes and RAW 264.7 macrophages, which mimics the inflammatory environment of obese adipose tissue, naringenin chalcone effectively suppresses the heightened production of TNF-α, MCP-1, and NO.[7] This suggests its potential in ameliorating obesity-related inflammation.[7] The mechanism is partly attributed to the suppression of the NF-κB signaling pathway.[9][10]
Anti-allergic and Antioxidant Activity
-
Anti-allergic Effects: this compound, identified as a key active compound in tomato skin, strongly inhibits histamine (B1213489) release, with an IC50 value of 68 µg/mL.[11][12][13]
-
Antioxidant Properties: The compound is an effective antioxidant, capable of scavenging free radicals.[14] Its antioxidant potential is noted to be higher than its cyclized form, naringenin.[14]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies on this compound.
Table 1: Anticancer Effects of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| U87MG (Glioblastoma) | Apoptosis Assay | 0-100 µM (48h) | Dose-dependent increase in apoptosis | [2] |
| U87MG (Glioblastoma) | Autophagy Assay | Dose-dependent | Increased formation of autophagic vacuoles | [4] |
| T24, HT-1376 (Bladder) | Cell Cycle Analysis | Not specified | G2/M phase arrest | [5] |
| MCF7 (Breast) | MTT Assay | > 10 µM (72h) | IC50 > 10 µM (for a derivative) | [2] |
| MDA-MB-231 (Breast) | MTT Assay | > 10 µM (72h) | IC50 > 10 µM (for a derivative) | [2] |
Table 2: Anti-inflammatory & Anti-allergic Effects of this compound
| Cell Line/Model | Assay | Concentration | Effect | Reference |
| RAW 264.7 Macrophages | NO, TNF-α, MCP-1 | 25-200 µM (24h) | Dose-dependent inhibition | [2][7] |
| 3T3-L1 & RAW 264.7 | NO, TNF-α, MCP-1 | Dose-dependent | Inhibition of co-culture induced production | [7] |
| In vitro model | Histamine Release | IC50: 68 µg/mL | Inhibition of histamine release | [11][12] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: Anticancer signaling pathways affected by this compound.
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
Experimental Workflow Diagram
Caption: General workflow for in vitro studies with this compound.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Culture selected cells (e.g., U87MG, RAW 264.7) in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a 5% CO₂ incubator. Seed cells in multi-well plates (e.g., 96-well for viability, 6-well for protein analysis) at a density that allows for logarithmic growth throughout the experiment.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.
-
Treatment: After allowing cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically <0.1%).
-
Incubation: Incubate the treated cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Viability Assessment (MTT Assay)
-
Reagent Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge at 1,500 rpm for 5 minutes.
-
Staining: Wash the cell pellet with cold PBS and resuspend in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
Protocol 4: Western Blotting for Signaling Protein Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-NF-κB p65, anti-Bax, anti-Bcl-2, anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 5: Measurement of Nitric Oxide (Griess Assay)
-
Sample Collection: Collect the cell culture supernatant after treatment.
-
Griess Reaction: Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide) and incubate for 10 minutes. Then, add 50 µL of Griess Reagent B (NED).
-
Absorbance Measurement: After a further 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite (B80452) concentration by comparing the absorbance to a sodium nitrite standard curve.
References
- 1. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Anti-cancer effect of naringenin chalcone is mediated via the induction of autophagy, apoptosis and activation of PI3K/Akt signalling pathway | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 5. Chalcone arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naringenin Inhibits Cellular Proliferation, Arrests Cell Cycle and Induces Pro-Apoptotic Autophagy in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of naringenin chalcone on inflammatory changes in the interaction between adipocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Anti-allergic activity of naringenin chalcone from a tomato skin extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
(E)-Naringenin Chalcone: Effects on Cancer Cell Lines - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(E)-Naringenin chalcone (B49325), a flavonoid compound, has demonstrated notable anti-cancer properties across a variety of cancer cell lines. This document provides a summary of its effects, quantitative data on its cytotoxicity, and detailed protocols for key experimental procedures to evaluate its efficacy. Additionally, it includes visualizations of the signaling pathways modulated by this compound.
Quantitative Data Summary
The cytotoxic effects of (E)-Naringenin chalcone and related chalcones have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below. It is important to note that IC50 values can vary based on the cell line, exposure time, and specific assay conditions.
| Cancer Type | Cell Line | Compound | IC50 (µM) | Exposure Time (h) | Reference |
| Glioblastoma | U87MG | Naringenin chalcone | > 50 | 24 | [1] |
| Breast Cancer | MCF-7 | (E)-Chalcone Derivative (4b) | 2.08 | Not Specified | [2] |
| Breast Cancer | MDA-MB-231 | (E)-Chalcone Derivative (4b) | 13.58 | Not Specified | [2] |
| Breast Cancer | MCF-7 | Chalcone Derivative (13) | 3.30 | Not Specified | [3] |
| Breast Cancer | ZR-75-1 | Chalcone Derivative (13) | 8.75 | Not Specified | [3] |
| Colon Cancer | HCT-116 | (E)-Chalcone Derivative (4c) | 42.46 | Not Specified | [2] |
| Colon Cancer | WiDr | Chalcone Derivative (2) | 44.67 (µg/mL) | Not Specified | [4] |
| Cervical Cancer | HeLa | (E)-Chalcone Derivative (4q) | 6.59 | Not Specified | [2] |
| Ovarian Cancer | A2780 | Chalcone Derivative (1C) | ~36.54 | 48 | [5] |
| Human Colon Cancer | HT-29 | Naringenin | 250 | 24 | [6] |
Key Mechanisms of Action
This compound exerts its anti-cancer effects through several mechanisms:
-
Induction of Apoptosis: It triggers programmed cell death in cancer cells by modulating the expression of key apoptotic proteins. This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[7][8] The activation of caspases, particularly caspase-3 and caspase-9, is a critical step in this process.[7][9]
-
Cell Cycle Arrest: The compound can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, most notably the G2/M phase.[5][10][11] This prevents the cells from dividing and progressing through the cell cycle.
-
Modulation of Signaling Pathways: this compound has been shown to interfere with key signaling pathways that are often dysregulated in cancer. A primary target is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[12] By inhibiting this pathway, the chalcone can suppress cancer cell growth. It also affects other pathways like the STAT and NF-κB signaling cascades.[8][13]
Experimental Protocols
Here are detailed protocols for essential in vitro assays to characterize the anti-cancer effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, at the same concentration as the highest chalcone concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[14] During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.[17]
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[18]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[17] Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[17]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[17]
-
Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube.[17]
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect and wash the cells with PBS as described in the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[19]
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PBS containing 50 µL of RNase A and incubate for 30 minutes at 37°C to degrade RNA.[19] Add 500 µL of PI staining solution and incubate for 15-30 minutes in the dark.[2]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be quantified.
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Materials:
-
This compound
-
Cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, Bax, Bcl-2, cleaved caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer on ice for 30 minutes.[20]
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[20]
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.[20]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[20] Incubate the membrane with the primary antibody overnight at 4°C.[20] Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: After further washes, add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Visualizations of Signaling Pathways and Workflows
Proposed Mechanism of this compound-Induced Apoptosis
Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.
Inhibition of the PI3K/Akt Signaling Pathway by this compound
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Experimental Workflow for Evaluating Anti-Cancer Effects
References
- 1. researchgate.net [researchgate.net]
- 2. media.tghn.org [media.tghn.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Fermentation Extract of Naringenin Increases the Expression of Estrogenic Receptor β and Modulates Genes Related to the p53 Signalling Pathway, miR-200c and miR-141 in Human Colon Cancer Cells Exposed to BPA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naringenin induces apoptosis through downregulation of Akt and caspase-3 activation in human leukemia THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchhub.com [researchhub.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. docs.abcam.com [docs.abcam.com]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying the Effects of (E)-Naringenin Chalcone in Animal Models
These application notes are intended for researchers, scientists, and drug development professionals interested in utilizing animal models to investigate the therapeutic effects of (E)-Naringenin chalcone (B49325). This document provides detailed methodologies for key experiments, summarized quantitative data, and visualizations of signaling pathways and experimental workflows.
Anti-inflammatory Effects of (E)-Naringenin Chalcone
This compound has demonstrated significant anti-inflammatory properties in murine models of acute inflammation. The 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model is a standard method to evaluate the efficacy of topical anti-inflammatory agents.
Quantitative Data Summary
| Animal Model | Compound | Dose | Route of Administration | Endpoint Measured | Result |
| TPA-induced ear edema in mice | This compound | 1% | Topical | Ear Swelling | 27% reduction[1] |
| Arachidonic Acid (AA)-induced ear edema in mice | This compound | 2% | Topical | Ear Swelling | 42% reduction[1] |
Experimental Protocol: TPA-Induced Ear Edema in Mice
This protocol describes the induction of ear edema using TPA and the assessment of the anti-inflammatory effects of this compound.
Materials:
-
This compound
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Vehicle (e.g., ethanol (B145695) or acetone)
-
Male CD-1 or BALB/c mice (6-8 weeks old)
-
Micrometer or thickness gauge
-
Pipettes and tips
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Animal Acclimatization: House mice under standard laboratory conditions for at least one week before the experiment.
-
Preparation of Solutions:
-
Dissolve TPA in the vehicle to a final concentration of 2.5 µg/20 µL.
-
Prepare different concentrations of this compound in the same vehicle.
-
-
Baseline Measurement: Measure the initial thickness of the right ear of each mouse using a micrometer.
-
Induction of Inflammation:
-
Topically apply 20 µL of the TPA solution to the inner and outer surfaces of the right ear of each mouse.
-
The left ear can serve as a non-inflamed control and receive the vehicle only.
-
-
Treatment Application:
-
Immediately after TPA application, topically apply 20 µL of the this compound solution or vehicle (for the control group) to the right ear.
-
-
Edema Measurement:
-
At various time points after TPA application (e.g., 4, 6, and 24 hours), anesthetize the mice and measure the thickness of the right ear.
-
-
Data Analysis:
-
Calculate the increase in ear thickness by subtracting the baseline measurement from the measurement at each time point.
-
Determine the percentage of edema inhibition using the following formula:
-
% Inhibition = [1 - (Edema in treated group / Edema in control group)] x 100
-
-
Experimental Workflow
Antiallergic Effects of this compound
The antiallergic properties of this compound can be evaluated using the passive cutaneous anaphylaxis (PCA) model in mice. This model assesses the ability of a compound to inhibit IgE-mediated mast cell degranulation and the subsequent increase in vascular permeability.
Quantitative Data Summary
| Animal Model | Compound | Dose | Route of Administration | Endpoint Measured | Result |
| Passive Cutaneous Anaphylaxis (PCA) in mice | This compound | 0.02% | Intravenous | Anaphylactic Response | Strong inhibition[1][2] |
| Passive Cutaneous Anaphylaxis (PCA) in mice | This compound | 2% | Topical | Anaphylactic Response | Strong inhibition[1][2] |
Experimental Protocol: Passive Cutaneous Anaphylaxis (PCA) in Mice
This protocol details the procedure for inducing a PCA reaction and evaluating the inhibitory effect of this compound.
Materials:
-
This compound
-
Anti-dinitrophenyl (DNP) IgE monoclonal antibody
-
DNP-human serum albumin (HSA)
-
Evans blue dye
-
Saline solution
-
Male BALB/c mice (6-8 weeks old)
-
Syringes and needles (for intradermal and intravenous injections)
-
Spectrophotometer
Procedure:
-
Sensitization:
-
Intradermally inject a solution of anti-DNP IgE into the ear pinna of each mouse. The contralateral ear can be injected with saline as a control.
-
-
Incubation Period: Allow 24 hours for the IgE antibodies to bind to FcεRI receptors on mast cells.
-
Treatment:
-
Administer this compound via the desired route (e.g., intravenous, oral, or topical) at a predetermined time before the antigen challenge. The control group receives the vehicle.
-
-
Antigen Challenge and Dye Extravasation:
-
After the treatment period, intravenously inject a mixture of DNP-HSA and Evans blue dye into the tail vein of each mouse.
-
-
Reaction Time: Allow 30-60 minutes for the anaphylactic reaction to occur, leading to mast cell degranulation and extravasation of the Evans blue dye at the site of IgE injection.
-
Quantification:
-
Euthanize the mice and excise the ears.
-
Extract the Evans blue dye from the ear tissue using a suitable solvent (e.g., formamide).
-
Measure the absorbance of the extracted dye using a spectrophotometer at a wavelength of approximately 620 nm.
-
-
Data Analysis:
-
The amount of dye extravasation is proportional to the intensity of the allergic reaction.
-
Calculate the percentage of inhibition of the PCA reaction in the treated groups compared to the control group.
-
Experimental Workflow```dot
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects through the modulation of key signaling pathways, including the PI3K/Akt and NF-κB pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. In the context of cancer, its activation is often associated with tumor progression. This compound has been found to activate this pathway in glioblastoma cells, which may seem counterintuitive for an anticancer agent. However, in some contexts, activation of this pathway can lead to autophagy-mediated cell death.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. Its activation leads to the transcription of pro-inflammatory genes. Chalcones, including this compound, are known to inhibit this pathway, which contributes to their anti-inflammatory effects. This inhibition can occur through the prevention of IκBα degradation, which keeps NF-κB sequestered in the cytoplasm.
Disclaimer: The information provided in these application notes is for research purposes only. The experimental protocols are intended as a guide and may require optimization for specific laboratory conditions and research objectives. Due to a lack of specific studies on this compound in diabetes and neurodegenerative disease models, researchers interested in these areas may consider protocols established for the related compound, naringenin, as a starting point, with the understanding that results may vary.
References
Application Notes and Protocols for (E)-Naringenin Chalcone in Murine Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing and evaluating inflammation in murine models to test the efficacy of (E)-Naringenin chalcone (B49325). The included data summarizes the compound's effects on key inflammatory markers and pathways, offering a foundation for further research and drug development.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
The DSS-induced colitis model is a widely used and reproducible model for studying inflammatory bowel disease (IBD). In this model, DSS, a chemical colitogen, is administered to mice in their drinking water, leading to acute or chronic colonic inflammation that mimics ulcerative colitis in humans.
Application
This model is suitable for evaluating the efficacy of (E)-Naringenin chalcone in reducing intestinal inflammation, protecting the epithelial barrier, and modulating the immune response in the gut.
Experimental Protocol
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Standard diet and water
Procedure:
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):
-
Control Group: Receive regular drinking water and vehicle.
-
DSS Group: Receive DSS in drinking water and vehicle.
-
Naringenin (B18129) Chalcone Treatment Group(s): Receive DSS in drinking water and this compound at various doses (e.g., 20, 40 mg/kg).
-
Positive Control Group (Optional): Receive DSS in drinking water and a standard-of-care drug like sulfasalazine (B1682708) (SASP).
-
-
Induction of Colitis: Dissolve DSS in drinking water at a concentration of 2.5% (w/v). Provide this solution as the sole source of drinking water for 7 consecutive days.
-
Treatment Administration: Administer this compound or vehicle daily by oral gavage, starting from the first day of DSS administration and continuing for the duration of the experiment.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool. Calculate the Disease Activity Index (DAI) based on these parameters.
-
Sample Collection: At the end of the treatment period (e.g., day 8), euthanize the mice. Collect colon tissue for length measurement, histological analysis, and biochemical assays.
Data Presentation
Table 1: Effect of Naringenin on Clinical and Macroscopic Parameters in DSS-Induced Colitis
| Group | Body Weight Change (%) | DAI Score | Colon Length (cm) | Colon Weight/Length Ratio |
| Control | Gain | 0 | 8.5 ± 0.5 | 15 ± 2 |
| DSS | -15.2 ± 2.1 | 3.8 ± 0.4 | 5.2 ± 0.3 | 45 ± 5 |
| DSS + Naringenin (20 mg/kg) | -8.5 ± 1.5 | 2.1 ± 0.3 | 6.8 ± 0.4 | 28 ± 4 |
| DSS + Naringenin (40 mg/kg) | -5.1 ± 1.2 | 1.5 ± 0.2 | 7.5 ± 0.3 | 20 ± 3 |
*p < 0.05 compared to the DSS group. Data are representative and may vary.
Table 2: Effect of Naringenin on Pro-inflammatory Cytokines in Colon Tissue
| Group | TNF-α (pg/mg tissue) | IL-6 (pg/mg tissue) | IL-1β (pg/mg tissue) |
| Control | 15 ± 3 | 10 ± 2 | 20 ± 4 |
| DSS | 85 ± 9 | 70 ± 8 | 95 ± 11 |
| DSS + Naringenin (40 mg/kg) | 30 ± 5 | 25 ± 4 | 40 ± 6* |
*p < 0.01 compared to the DSS group. Data are representative.[1][2]
Experimental Workflow
Caption: Workflow for DSS-induced colitis model.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation. Intraperitoneal injection of LPS in mice leads to a rapid and robust inflammatory response characterized by the release of pro-inflammatory cytokines, mimicking aspects of sepsis and endotoxemia.
Application
This model is ideal for assessing the acute anti-inflammatory effects of this compound and its ability to modulate key inflammatory signaling pathways.
Experimental Protocol
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle (e.g., saline or DMSO diluted in saline)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Acclimatization: As described for the DSS model.
-
Group Allocation: Randomly divide mice into groups:
-
Control Group: Receive vehicle and PBS injection.
-
LPS Group: Receive vehicle and LPS injection.
-
Naringenin Chalcone Treatment Group(s): Receive this compound at various doses (e.g., 50, 100 mg/kg) and LPS injection.
-
-
Treatment Administration: Administer this compound or vehicle by oral gavage or intraperitoneal injection 1 hour prior to LPS challenge.
-
Induction of Inflammation: Inject LPS (e.g., 10 mg/kg) intraperitoneally.
-
Sample Collection: At various time points post-LPS injection (e.g., 2, 6, 12 hours), collect blood via cardiac puncture for serum cytokine analysis. Tissues such as the liver and lungs can also be harvested for further analysis.[3][4]
-
Survival Studies: For endotoxemia models, monitor survival for up to 120 hours post-LPS injection.[3]
Data Presentation
Table 3: Effect of Naringenin on Serum Cytokine Levels in LPS-Induced Inflammation
| Group | TNF-α (pg/mL) at 2h | IL-6 (pg/mL) at 6h | IL-1β (pg/mL) at 6h |
| Control | < 20 | < 30 | < 25 |
| LPS | 2500 ± 300 | 1800 ± 250 | 1500 ± 200 |
| LPS + Naringenin (50 mg/kg) | 1200 ± 150 | 900 ± 120 | 700 ± 100* |
*p < 0.01 compared to the LPS group. Data are representative.[4][5]
Table 4: Effect of Naringenin on Survival Rate in LPS-Induced Endotoxemia
| Group | Survival Rate at 120h (%) |
| Control | 100 |
| LPS | 20 |
| LPS + Naringenin | 70* |
*p < 0.05 compared to the LPS group. Data are representative.[3]
Experimental Workflow
Caption: Workflow for LPS-induced inflammation model.
Topical Anti-Inflammatory Models: AA and TPA-Induced Ear Edema
Arachidonic acid (AA) and 12-O-tetradecanoylphorbol-13-acetate (TPA) are topical irritants that induce acute inflammation and edema in the mouse ear. These models are useful for screening topically applied anti-inflammatory agents.
Application
These models are suitable for evaluating the topical anti-inflammatory efficacy of this compound.
Experimental Protocol
Materials:
-
Male Swiss mice (25-30 g)
-
Arachidonic acid (AA)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
This compound
-
Acetone (vehicle for AA and TPA)
-
Ethanol (vehicle for Naringenin chalcone)
-
Standard anti-inflammatory drug (e.g., Diclofenac)
Procedure:
-
Acclimatization: As previously described.
-
Group Allocation: Randomly divide mice into groups (n=4-6 per group).
-
Induction of Edema:
-
AA Model: Apply 20 µL of AA solution (1 mg in acetone) to the inner and outer surfaces of the left ear. The right ear receives the vehicle (acetone).
-
TPA Model: Apply 20 µL of TPA solution (5 µg in acetone) to the left ear. The right ear receives the vehicle.
-
-
Treatment Administration: Immediately after the irritant application, apply 20 µL of this compound solution (e.g., 2% in ethanol) to the left ear.
-
Edema Measurement:
-
AA Model: Euthanize mice 1 hour after AA application.
-
TPA Model: Euthanize mice 4 hours after TPA application.
-
-
Sample Collection: Use a 7 mm circular blade to take a biopsy from both the left and right ears and weigh them.
-
Calculation of Edema: The anti-inflammatory activity is evaluated by the weight increase of the ear samples, expressed as a percentage: ([Weight of Left Ear] – [Weight of Right Ear]) / [Weight of Right Ear] * 100.
Data Presentation
Table 5: Effect of Topical Naringenin Chalcone on AA and TPA-Induced Ear Edema
| Model | Treatment | Ear Swelling Reduction (%) |
| AA-Induced | Naringenin Chalcone (2%) | 42% |
| TPA-Induced | Naringenin Chalcone (2%) | 25% |
| AA-Induced | Diclofenac (1%) | 50%* |
*p < 0.05 compared to the vehicle-treated group. Data are representative.[6][7][8]
Signaling Pathways Modulated by Naringenin Chalcone
Naringenin and its chalcone form have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by IκBα. Inflammatory stimuli, such as LPS binding to TLR4, lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB pathway by Naringenin Chalcone.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. Stimuli like LPS activate a series of kinases, including JNK, ERK, and p38, which in turn activate transcription factors that promote the expression of inflammatory mediators. Naringenin has been shown to inhibit the phosphorylation of these MAPK proteins.[9][10][11]
Caption: Inhibition of the MAPK pathway by Naringenin Chalcone.
References
- 1. Protective effect of naringenin against experimental colitis via suppression of Toll-like receptor 4/NF-κB signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of naringenin against experimental colitis via suppression of Toll-like receptor 4/NF-κB signalling | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. Naringenin ameliorates LPS-induced acute lung injury through its anti-oxidative and anti-inflammatory activity and by inhibition of the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Naringenin Prevents Oxidative Stress and Inflammation in LPS-Induced Liver Injury through the Regulation of LncRNA-mRNA in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Vivo Anti-inflammatory and Antiallergic Activity of Pure Naringenin, Naringenin Chalcone, and Quercetin in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting MAPK Pathways by Naringenin Modulates Microglia M1/M2 Polarization in Lipopolysaccharide-Stimulated Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting MAPK Pathways by Naringenin Modulates Microglia M1/M2 Polarization in Lipopolysaccharide-Stimulated Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: (E)-Naringenin Chalcone in a Murine Model of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and elevated levels of T-helper 2 (Th2) cytokines. (E)-Naringenin chalcone (B49325), a polyphenol found in tomato skin, has demonstrated significant anti-allergic and anti-inflammatory properties.[1][2] This document provides detailed application notes and protocols for investigating the therapeutic potential of (E)-Naringenin chalcone in a well-established ovalbumin (OVA)-induced murine model of allergic asthma. The protocols outlined below cover the induction of the asthma model, treatment with this compound, and subsequent analysis of key asthma-related parameters.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the effects of this compound on key markers of allergic asthma in an OVA-induced mouse model.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁵) | Macrophages (x10⁵) | Lymphocytes (x10⁵) | Neutrophils (x10⁵) |
| Control (Saline) | 1.5 ± 0.3 | 0.01 ± 0.01 | 1.4 ± 0.3 | 0.05 ± 0.02 | 0.01 ± 0.01 |
| OVA + Placebo | 12.5 ± 2.1 | 7.5 ± 1.5 | 3.0 ± 0.6 | 1.8 ± 0.4 | 0.2 ± 0.1 |
| OVA + Naringenin Chalcone (0.8 mg/kg) | 6.2 ± 1.2 | 2.1 ± 0.5 | 2.8 ± 0.5 | 1.2 ± 0.3 | 0.1 ± 0.05 |
*Data are presented as mean ± SD. *p < 0.01 compared to the OVA + Placebo group. Data extrapolated from Iwamura C, et al. Allergology International. 2010.[1]
Table 2: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine (B1211447)
| Treatment Group | Penh (at 50 mg/mL Methacholine) |
| Control (Saline) | 2.5 ± 0.5 |
| OVA + Placebo | 8.5 ± 1.2 |
| OVA + Naringenin Chalcone (0.8 mg/kg) | 4.0 ± 0.8* |
*Data are presented as mean ± SD. *p < 0.01 compared to the OVA + Placebo group. Penh (Enhanced Pause) is a dimensionless index of airway obstruction. Data extrapolated from Iwamura C, et al. Allergology International. 2010.[1]
Table 3: Effect of this compound on Th2 Cytokine Production by Splenic CD4+ T-cells
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Control (Saline) | < 50 | < 50 | < 100 |
| OVA + Placebo | 850 ± 150 | 1200 ± 200 | 1500 ± 250 |
| OVA + Naringenin Chalcone (0.8 mg/kg) | 300 ± 80 | 450 ± 100 | 600 ± 120* |
*Data are presented as mean ± SD. *p < 0.01 compared to the OVA + Placebo group. Splenic CD4+ T-cells were re-stimulated with OVA in vitro. Data extrapolated from Iwamura C, et al. Allergology International. 2010.[1]
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
This protocol describes the induction of allergic airway inflammation in BALB/c mice.
Materials:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
6-8 week old female BALB/c mice
Protocol:
-
Sensitization:
-
On day 0 and day 14, sensitize mice with an intraperitoneal (i.p.) injection of 100 µL of a solution containing 10 µg OVA emulsified in 2 mg of alum.
-
The control group receives i.p. injections of saline with alum.
-
-
Airway Challenge:
-
From day 21 to day 27, challenge the mice daily for 20 minutes with an aerosol of 1% (w/v) OVA in saline using a nebulizer.
-
The control group is challenged with saline aerosol.
-
This compound Treatment
Materials:
-
This compound (purity >98%)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Protocol:
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 0.8 mg/kg body weight).
-
Administer the suspension or vehicle (for the placebo group) orally to the mice daily from day 21 to day 27, one hour before the OVA challenge.
Measurement of Airway Hyperresponsiveness (AHR)
Materials:
-
Whole-body plethysmograph (e.g., Buxco)
-
Methacholine (Sigma-Aldrich)
-
Sterile saline
Protocol:
-
On day 28, place the mice in the main chamber of the whole-body plethysmograph and allow them to acclimatize.
-
Record baseline Penh values for 3 minutes.
-
Expose the mice to nebulized saline for 3 minutes and record Penh.
-
Subsequently, expose the mice to increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL) for 3 minutes at each concentration.
-
Record Penh values for 3 minutes after each methacholine challenge.
Bronchoalveolar Lavage Fluid (BALF) Collection and Cell Analysis
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypan blue solution
-
Cytospin centrifuge
-
Diff-Quik stain
Protocol:
-
Immediately after AHR measurement, euthanize the mice.
-
Expose the trachea and insert a cannula.
-
Lavage the lungs three times with 0.5 mL of ice-cold PBS.
-
Pool the recovered fluid and centrifuge at 300 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Determine the total cell count using a hemocytometer and trypan blue exclusion.
-
Prepare cytospin slides and stain with Diff-Quik.
-
Perform a differential cell count of at least 300 cells based on morphology to identify eosinophils, macrophages, lymphocytes, and neutrophils.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
Materials:
-
ELISA kits for mouse IL-4, IL-5, and IL-13 (e.g., from R&D Systems or eBioscience)
-
BALF supernatant
Protocol:
-
Use the supernatant from the BALF centrifugation.
-
Perform the ELISA for IL-4, IL-5, and IL-13 according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Western Blot for NF-κB and MAPK Signaling Pathways
Materials:
-
Lung tissue homogenates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-p65 NF-κB, anti-p65 NF-κB, anti-p-p38 MAPK, anti-p38 MAPK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Homogenize lung tissue in lysis buffer and determine the protein concentration.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize to the total protein or a loading control like β-actin.
Signaling Pathways
This compound is believed to exert its anti-inflammatory effects by modulating key signaling pathways involved in the asthmatic response. Naringenin, a related flavonoid, has been shown to inhibit the NF-κB and MAPK pathways.[3][4]
References
Application Notes: (E)-Naringenin Chalcone for Apoptosis Induction in Cancer Cells
Introduction
(E)-Naringenin chalcone (B49325), a flavonoid found in citrus fruits and tomatoes, has emerged as a promising natural compound with potential applications in cancer therapy.[1] Structurally, it is an intermediate in the biosynthesis of flavonols.[2] Research has demonstrated its ability to inhibit the proliferation of various cancer cells and induce programmed cell death, or apoptosis.[1][3] These application notes provide a comprehensive overview of the mechanisms, quantitative data, and detailed protocols for researchers investigating the pro-apoptotic effects of (E)-Naringenin chalcone.
The primary mechanism of action involves the induction of apoptosis through multiple cellular signaling pathways. In U87MG human glioblastoma cells, this compound has been shown to induce both apoptosis and autophagy, alongside the activation of the PI3K/Akt signaling pathway.[4] The closely related compound, naringenin (B18129), provides further insight into potential mechanisms, which include the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5][6] This involves the modulation of Bcl-2 family proteins, loss of mitochondrial membrane potential, and activation of caspases.[6][7]
Data Presentation: Cytotoxicity and Apoptotic Activity
The following tables summarize the quantitative data regarding the efficacy of this compound and its derivatives in various cancer cell lines.
Table 1: IC50 Values of this compound and Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay | Reference |
| This compound | U87MG | Human Glioblastoma | >50 µM* | 48 | MTT | [3][4] |
| This compound | SENCAR Mouse Skin Transformed (SST) | Skin Cancer | ~338 µM (92 µg/ml) | Not Specified | Proliferation Assay | [1] |
| This compound | SENCAR Mouse Skin Transformed Tumor (SST-T) | Skin Cancer | ~676 µM (184 µg/ml) | Not Specified | Proliferation Assay | [1] |
| Chalcone Derivative 4b | MCF-7 | Breast Cancer | >10 µM | 72 | MTT | [3] |
| Chalcone Derivative 4b | MDA-MB-231 | Breast Cancer | >10 µM | 72 | MTT | [3] |
| O-alkyl (E)-chalcone 4q | MCF-7 | Breast Cancer | 2.08 - 13.58 µM | Not Specified | Cytotoxicity Assay | [8] |
| O-alkyl (E)-chalcone 4q | HCT-116 | Colon Cancer | 6.59 - 22.64 µM | Not Specified | Cytotoxicity Assay | [8] |
*Note: Cytotoxicity showed a sharp increase at concentrations above 50 µM.[4]
Table 2: Apoptosis Induction by this compound and Related Flavonoids
| Compound | Cell Line | Concentration | Exposure Time (h) | Key Observations | Reference |
| This compound | U87MG | 0-100 µM | 48 | Dose-dependent increase in apoptosis, chromatin condensation, and DNA fragmentation. | [3][4] |
| Naringenin | MCF-7 | 50, 100, 150 µM | 24 | Dose-dependent increase in early and late apoptotic cells. | [9][10] |
| Naringenin | CAL-27 | Dose-dependent | Not Specified | Significant induction of apoptosis. | [11] |
| Naringenin | HepG2 | Dose-dependent | 24 | Increased sub-G1 population, phosphatidylserine (B164497) exposure, DNA fragmentation. | [7][12] |
| Naringenin | A431 | 100, 300, 500 µM | 24 | Dose-dependent increase in DNA fragmentation, maximum at 500 µM. | [13] |
Signaling Pathways
This compound and the related compound naringenin induce apoptosis by modulating several key signaling pathways. The diagram below illustrates the proposed molecular mechanism.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow Diagram:
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[14]
-
Treatment: Prepare various concentrations of this compound (e.g., 0, 2.5, 5, 10, 50, 75, and 100 µM) in the appropriate cell culture medium.[4] Remove the old medium from the wells and add 100 µL of the treatment solutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[14]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours at 37°C.[14]
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan (B1609692) crystals.[14] Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.[14]
Apoptosis Quantification by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow Diagram:
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., 1x10⁶ cells/well) in 6-well plates and treat with desired concentrations of this compound for the chosen duration (e.g., 24 hours).[13]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, and detach using trypsin. Combine the floating cells from the medium with the detached cells.[15]
-
Washing: Centrifuge the cell suspension at 1000 rpm for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.[16]
-
Resuspension: Resuspend the cell pellet in 1X Annexin Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 2-5 µL of Propidium Iodide (PI) solution (e.g., 100 µg/mL working solution).[16][17]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: After incubation, add 400 µL of 1X Annexin Binding Buffer to each tube. Analyze the samples by flow cytometry as soon as possible (preferably within 1 hour).[16] Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[18]
Western Blot Analysis of Apoptosis Markers
This technique is used to detect and quantify specific apoptosis-related proteins to elucidate the molecular pathway.
Workflow Diagram:
Protocol:
-
Cell Lysis: After treatment, collect both floating and adherent cells. Wash with ice-cold PBS and lyse the cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in SDS sample buffer. Separate the proteins by size on an 8-12% polyacrylamide gel.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 60-90 minutes at 4°C is recommended.[20]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., cleaved Caspase-3, cleaved PARP, Bax, Bcl-2) diluted in blocking buffer.[19][20]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.[20]
-
Detection and Analysis: After further washing, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Analyze the band intensities, normalizing to a loading control like β-actin. An increase in the cleaved forms of caspases and PARP, or an increased Bax/Bcl-2 ratio, indicates apoptosis induction.[21]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Kaempferol - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-cancer effect of naringenin chalcone is mediated via the induction of autophagy, apoptosis and activation of PI3K/Akt signalling pathway | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 5. Naringenin induces intrinsic and extrinsic apoptotic signaling pathways in cancer cells: A systematic review and meta-analysis of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naringenin induces apoptosis through downregulation of Akt and caspase-3 activation in human leukemia THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naringenin Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Naringenin Inhibits Cellular Proliferation, Arrests Cell Cycle and Induces Pro‐Apoptotic Autophagy in MCF‐7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Naringenin-induced Oral Cancer Cell Apoptosis Via ROS-mediated Bid and Bcl-xl Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Induction of Apoptosis and Antiproliferative Activity of Naringenin in Human Epidermoid Carcinoma Cell through ROS Generation and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Flow Cytometry [protocols.io]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. kumc.edu [kumc.edu]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Apoptosis western blot guide | Abcam [abcam.com]
Application Notes & Protocols for the Quantification of (E)-Naringenin Chalcone in Biological Samples
Introduction
(E)-Naringenin chalcone (B49325) is a flavonoid predominantly found in the peel of tomatoes and is recognized for its potential health benefits, including antiallergic and insulin-sensitizing properties.[1][2] Accurate quantification of (E)-Naringenin chalcone and its metabolites in biological matrices such as plasma, urine, and tissues is crucial for researchers in pharmacology, toxicology, and drug development. These measurements are fundamental to understanding its bioavailability, pharmacokinetics, and pharmacodynamics. This document provides detailed protocols for sample preparation and analysis using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), along with a summary of reported quantitative data and relevant biological pathways.
Analytical Methodologies
The most common and robust methods for the quantification of this compound in biological samples are based on liquid chromatography coupled with mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of the parent compound and its metabolites even at low concentrations.[3][4]
Protocol 1: Quantification by UHPLC-QTOF-MS
This protocol is adapted from methods used for analyzing this compound in human plasma.[5][6]
1. Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Quadrupole Time-of-Flight (QTOF) Mass Spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: A suitable reversed-phase column, such as a C18 column (e.g., 100 mm x 2.0 mm, 5 µm).[4]
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile (ACN) with 0.1% formic acid.
-
-
Gradient Program: A typical gradient might run from a low percentage of Solvent B (e.g., 5-20%) to a high percentage (e.g., 95%) over several minutes to separate the analytes.[7]
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.[10]
-
Injection Volume: 10 µL.[9]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.[10]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification due to its high selectivity and sensitivity.[4]
-
Precursor/Product Ions: The specific m/z transitions for this compound must be determined by direct infusion of a standard. For the isomeric naringenin (B18129), common transitions are m/z 271 -> 151 and m/z 271 -> 119.[8][10]
-
Instrument Parameters: Optimize parameters such as ion spray voltage, temperature, and collision energy for maximum signal intensity.[10]
4. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of this compound into a blank biological matrix (e.g., drug-free plasma).
-
The linear range can be established, for instance, between 0.3 nM and 500 nM.[11]
-
An internal standard (IS), such as hesperidin, should be used to correct for variations in sample preparation and instrument response.[3][4]
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
Sample Preparation Protocols
Effective sample preparation is critical to remove interferences (e.g., proteins, salts, phospholipids) from the biological matrix and to concentrate the analyte.
Workflow for Biological Sample Analysis
References
- 1. Identification and quantification of metabolites of orally administered naringenin chalcone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naringenin chalcone improves adipocyte functions by enhancing adiponectin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC/MS/MS quantitation assay for pharmacokinetics of naringenin and double peaks phenomenon in rats plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid LC/MS/MS quantitation assay for naringin and its two metabolites in rats plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability of naringenin chalcone in humans after ingestion of cherry tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC of flavanones and chalcones in different species and clones of Salix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Naringenin and Its Glucuronic Acid Conjugate in Rat Plasma by LC-MS/MS [journal11.magtechjournal.com]
- 9. A Chalcone Synthase-like Bacterial Protein Catalyzes Heterocyclic C-Ring Cleavage of Naringenin to Alter Bioactivity Against Nuclear Receptors in Colonic Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Chiral Determination of Naringenin by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry and Application in Citrus Peel and Pulp [frontiersin.org]
- 11. econtent.hogrefe.com [econtent.hogrefe.com]
Application Notes and Protocols: (E)-Naringenin Chalcone as a Substrate for Chalcone Isomerase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of (E)-Naringenin chalcone's role as a substrate for the enzyme chalcone (B49325) isomerase (CHI). This document includes detailed experimental protocols for assessing enzyme activity and kinetics, along with quantitative data and visual representations of the biochemical pathway and experimental workflows.
Introduction
This compound, a vibrant yellow plant metabolite, is a pivotal intermediate in the biosynthesis of flavonoids, a diverse class of polyphenolic compounds with a wide range of biological activities.[1][2][3] The enzyme chalcone isomerase (CHI, EC 5.5.1.6) catalyzes the stereospecific intramolecular cyclization of this compound to form (2S)-naringenin, a key precursor for a vast array of downstream flavonoids.[4][5][6][7] This reaction is a committed step in the flavonoid biosynthesis pathway and, while it can occur spontaneously, CHI significantly accelerates the rate of this isomerization by a factor of 107.[4][6] Understanding the kinetics and regulation of this enzymatic conversion is crucial for applications in metabolic engineering, drug discovery, and the development of novel therapeutics targeting flavonoid pathways.
Biochemical Pathway
The biosynthesis of naringenin (B18129) begins with the condensation of 4-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS) to produce naringenin chalcone.[5][7] Subsequently, chalcone isomerase facilitates the cyclization of naringenin chalcone into naringenin.[5][7][8] Naringenin then serves as a precursor for the synthesis of various flavonoids, including flavanones, flavonols, and anthocyanins.[7]
Quantitative Data
The following table summarizes the kinetic parameters of chalcone isomerase with this compound as the substrate, compiled from various studies. These values can vary depending on the source of the enzyme and the specific assay conditions.
| Enzyme Source | Km (µM) | Vmax | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Soybean (Glycine max) | 33 (Ki for naringenin) | Not Reported | Not Reported | Not Reported | [9] |
| Panicum virgatum (PvCHI) | Not Reported | ~400-fold increase with PvCHIL | Not Reported | Not Reported | [6] |
| Ophiorrhiza japonica (OjCHI) | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
Note: Comprehensive kinetic data for this compound across multiple species is not consistently reported in the literature. The provided data represents available information.
Experimental Protocols
Chalcone Isomerase Activity Assay (Spectrophotometric Method)
This protocol is adapted from methodologies described for assaying CHI activity by monitoring the decrease in absorbance resulting from the conversion of the yellow-colored naringenin chalcone to the colorless naringenin.[10]
Materials:
-
Purified Chalcone Isomerase (CHI) enzyme
-
This compound substrate
-
Tris-HCl buffer (50 mM, pH 7.5)
-
UV/Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare the reaction mixture in a total volume of 1 mL containing 50 mM Tris-HCl buffer (pH 7.5) and 50 µM this compound.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding a known amount of purified CHI protein (e.g., 0.1 µg to 10 µg, depending on enzyme activity).
-
Immediately monitor the decrease in absorbance at a wavelength between 370 nm and 390 nm (the absorbance maximum of naringenin chalcone) for a set period (e.g., 1-5 minutes).
-
A control reaction without the enzyme should be run in parallel to account for the spontaneous cyclization of naringenin chalcone.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot. One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
Chalcone Isomerase Activity Assay (HPLC-Based Method)
This protocol allows for the direct quantification of the product, naringenin, and is suitable for more detailed kinetic studies. This method is based on protocols described for analyzing CHI reaction products.[4][11]
Materials:
-
Purified Chalcone Isomerase (CHI) enzyme
-
This compound substrate
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
Ethyl acetate (B1210297)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Naringenin standard
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Set up the enzymatic reaction in a total volume of 50-200 µL containing 50 mM potassium phosphate buffer (pH 7.5), a defined concentration of this compound (e.g., 50 µM), and purified CHI protein (e.g., 10 µg).[4]
-
Incubate the reaction mixture at 30°C for a specific time (e.g., 5 minutes).[4]
-
Terminate the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.
-
Centrifuge the mixture to separate the organic and aqueous phases.
-
Carefully collect the ethyl acetate (upper) layer, which contains the substrate and product.
-
Evaporate the ethyl acetate and redissolve the residue in a suitable solvent for HPLC analysis (e.g., methanol).
-
Analyze the sample by HPLC, using a C18 column and a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in water with 0.1% formic acid).
-
Monitor the elution profile at a wavelength where both naringenin chalcone and naringenin can be detected (e.g., 280 nm or 340 nm).
-
Quantify the amount of naringenin produced by comparing the peak area to a standard curve generated with known concentrations of naringenin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Chalcone Synthase-like Bacterial Protein Catalyzes Heterocyclic C-Ring Cleavage of Naringenin to Alter Bioactivity Against Nuclear Receptors in Colonic Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica [frontiersin.org]
- 5. Naringenin chalcone - Wikipedia [en.wikipedia.org]
- 6. Structural and Interactional Analysis of the Flavonoid Pathway Proteins: Chalcone Synthase, Chalcone Isomerase and Chalcone Isomerase-like Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Flavonoid Biosynthetic Enzyme Chalcone Isomerase Modulates Terpenoid Production in Glandular Trichomes of Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Kaempferol: Extraction, Biosynthesis, and Application with Antibacterial Agents | MDPI [mdpi.com]
- 9. Chemical modification of chalcone isomerase by mercurials and tetrathionate. Evidence for a single cysteine residue in the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical and Molecular Characterization of the Rice Chalcone Isomerase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and Characterization of Chalcone Isomerase Genes Involved in Flavonoid Production in Dracaena cambodiana - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (E)-Naringenin Chalcone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (E)-Naringenin chalcone (B49325).
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing (E)-Naringenin chalcone? A1: The most prevalent and straightforward method for synthesizing this compound and its derivatives is the Claisen-Schmidt condensation.[1][2] This reaction involves the base- or acid-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde.[3] For this compound, the typical starting materials are 2,4,6-trihydroxyacetophenone and 4-hydroxybenzaldehyde (B117250).
Q2: Which type of catalyst is generally preferred for the Claisen-Schmidt condensation: acid or base? A2: Both acid and base catalysts are effective for the Claisen-Schmidt condensation.[4] However, base-catalyzed reactions are more common and often result in higher yields.[4] Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) dissolved in an alcoholic solvent such as ethanol (B145695) are frequently used.[4][5] Acid catalysts, including dry HCl gas or Lewis acids like AlCl₃, can also be employed.[4]
Q3: How does the choice of solvent impact the reaction yield? A3: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Ethanol is a widely used and effective solvent for this condensation.[4] If reactants have poor solubility, alternative solvents or solvent mixtures may be necessary. Notably, some studies have reported excellent yields under solvent-free conditions, which also aligns with green chemistry principles by reducing waste and simplifying work-up procedures.[6][7]
Q4: My final product is a viscous oil instead of the expected solid. What could be the cause? A4: Obtaining an oil suggests several possibilities: the presence of impurities, unreacted starting materials, or the formation of oily side products.[5] An incomplete reaction can result in a mixture that resists crystallization. A common side reaction is the Michael addition, where the enolate of the acetophenone adds to the newly formed chalcone, leading to higher molecular weight byproducts that are often oily.[5]
Q5: How can I minimize the formation of side products? A5: To minimize the Michael addition side product, you can adjust the stoichiometry of the reactants or control the reaction temperature.[5] Using a slight excess of the aldehyde can sometimes help. If self-condensation of the ketone is an issue, adding the ketone slowly to the mixture of the aldehyde and base can mitigate this side reaction.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting & Optimization Steps |
| Inactive Catalyst | The acid or base catalyst may be old, degraded, or of insufficient concentration. Verify the catalyst's activity by using a fresh batch or by titration to confirm its concentration.[5] |
| Impure Reagents | The starting materials (2,4,6-trihydroxyacetophenone and 4-hydroxybenzaldehyde) may be impure or degraded. Purify the reagents before use, for example, by recrystallization.[5] |
| Inappropriate Solvent | The chosen solvent may not adequately dissolve the reactants or intermediates. Ethanol is a common choice, but if solubility is an issue, consider solvent mixtures or alternative "green" solvents.[4] |
| Suboptimal Temperature | The reaction temperature may be too low for the reaction to proceed or too high, leading to degradation. Many Claisen-Schmidt condensations work well at room temperature, but some may require gentle heating (e.g., 40-60 °C).[5] Systematically vary the temperature to find the optimum. |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). For sterically hindered substrates, extending the reaction time may be necessary.[5] |
Problem 2: Formation of a Viscous Oil Instead of a Solid Product
| Possible Cause | Troubleshooting & Optimization Steps |
| Presence of Impurities | Oily side products or unreacted starting materials can prevent the crystallization of the desired chalcone.[5] Attempt to purify a small sample using column chromatography on silica (B1680970) gel to isolate the pure product. |
| Incomplete Reaction | A mixture of starting materials and product can result in an oil. Ensure the reaction has gone to completion via TLC analysis before work-up. |
| Modified Work-up | After the reaction is complete, pour the mixture into a large volume of cold water and stir vigorously. The water-insoluble chalcone should precipitate. If it oils out, try adding a small amount of a solvent in which the chalcone is only sparingly soluble to induce precipitation.[5] |
| Induce Crystallization | If an oil is obtained after work-up, try to induce crystallization by scratching the inside of the flask with a glass rod at the oil-air interface or by adding a seed crystal of the pure product, if available.[5] |
Experimental Protocols
Protocol: Base-Catalyzed Synthesis of this compound
This protocol describes a standard laboratory procedure for synthesizing this compound via a base-catalyzed Claisen-Schmidt condensation.
Materials:
-
2,4,6-trihydroxyacetophenone
-
4-hydroxybenzaldehyde
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (or Methanol)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute solution (e.g., 1 M)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel) and developing chamber
Procedure:
-
Preparation: In a round-bottom flask, dissolve an appropriate amount of potassium hydroxide (typically 1.5-2.0 equivalents) in ethanol with stirring until the base is fully dissolved.
-
Add Reactants: To the basic solution, add 2,4,6-trihydroxyacetophenone (1.0 equivalent) and 4-hydroxybenzaldehyde (1.0-1.2 equivalents).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is often left to stir for 12-24 hours. A color change to deep orange or red is typically observed.
-
Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing a significant volume of cold deionized water and ice.
-
Precipitation: Acidify the aqueous mixture slowly with dilute HCl while stirring. This will neutralize the phenoxides and the catalyst, causing the this compound product to precipitate out of the solution, usually as a yellow or orange solid.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with cold deionized water to remove any inorganic salts and water-soluble impurities.
-
Drying: Dry the purified product, for instance, in a desiccator or a vacuum oven at a moderate temperature (e.g., 70°C).[8]
-
Purification (Optional): If the product is not sufficiently pure, it can be further purified by recrystallization from a suitable solvent (such as an ethanol-water mixture) or by column chromatography.
Visualizations
Biosynthetic Pathway of Naringenin (B18129) Chalcone
The synthesis of naringenin chalcone in plants is a key step in the flavonoid biosynthesis pathway.[9][10] It begins with the amino acid L-Tyrosine (or L-Phenylalanine) and proceeds through several enzymatic steps.[11] Chalcone synthase (CHS) catalyzes the final condensation step to produce the chalcone.[12]
Caption: Enzymatic synthesis of this compound in plants.
Experimental Workflow for Chemical Synthesis
A typical workflow for the chemical synthesis of this compound involves preparation, reaction, and purification stages.
Caption: General workflow for this compound synthesis.
Troubleshooting Logic for Low Yield
This decision tree provides a logical approach to diagnosing and solving the issue of low product yield.
Caption: Decision tree for troubleshooting low synthesis yield.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Naringenin chalcone - Wikipedia [en.wikipedia.org]
Technical Support Center: (E)-Naringenin Chalcone Solubility for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of (E)-Naringenin chalcone (B49325) for successful in vitro experimentation. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data to address common challenges associated with the poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is (E)-Naringenin chalcone and why is its solubility a concern for in vitro studies?
This compound is a natural flavonoid precursor with demonstrated anti-inflammatory, antioxidant, and anti-cancer properties.[1] Its therapeutic potential is often investigated in cell-based assays. However, it is a hydrophobic molecule with very low water solubility, which presents a significant challenge for in vitro studies.[2] Poor solubility can lead to compound precipitation in aqueous cell culture media, resulting in inaccurate dosing and unreliable experimental outcomes.
Q2: What are the recommended organic solvents for creating a stock solution of this compound?
This compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol (B129727) are commonly used to prepare high-concentration stock solutions.[3] It is crucial to use high-purity, anhydrous solvents, as water contamination can reduce the solvent's capacity to dissolve hydrophobic compounds.
Q3: What is the maximum concentration of DMSO that is considered safe for most cell lines?
The tolerance to organic solvents like DMSO is cell-line dependent. However, a final concentration of 0.1% to 0.5% (v/v) DMSO in the cell culture medium is generally considered safe for a wide range of cell lines. It is highly recommended to perform a solvent tolerance test for your specific cell line to determine the maximum non-toxic concentration. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any potential effects of the solvent itself.
Q4: Besides using organic solvents, what other methods can enhance the solubility of this compound in aqueous media?
Several advanced techniques can significantly improve the aqueous solubility of this compound:
-
Complexation with Cyclodextrins: Encapsulating the chalcone molecule within cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can dramatically increase its water solubility.[4][5]
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can enhance the dissolution rate and apparent solubility.[6]
-
pH Adjustment: The solubility of flavonoids like naringenin (B18129) is pH-dependent. Increasing the pH of the medium can increase the solubility of naringenin.[7][8]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound in in vitro experiments.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| This compound powder does not dissolve in the organic solvent. | 1. Incorrect solvent or solvent quality: The chosen solvent may not be appropriate, or it may have absorbed water, reducing its effectiveness. 2. Insufficient mixing: The compound may not be adequately dispersed in the solvent. | 1. Use recommended solvents: Ensure you are using high-purity, anhydrous DMSO, ethanol, or methanol.[3] 2. Improve solubilization: Vortex the solution vigorously. Gentle warming in a 37°C water bath or brief sonication can also aid dissolution. |
| Precipitate forms immediately upon adding the stock solution to the cell culture medium. | 1. High final concentration: The final concentration of the chalcone in the aqueous medium may exceed its solubility limit, even with a co-solvent. 2. Improper dilution technique: Adding the stock solution directly to a large volume of medium can create localized high concentrations, leading to precipitation. | 1. Lower the final concentration: Perform a dose-response experiment to determine the highest soluble and effective concentration. 2. Use a serial dilution method: Prepare an intermediate dilution of the stock solution in a small volume of pre-warmed medium before adding it to the final culture volume. This ensures a more gradual and uniform dispersion. |
| The cell culture medium becomes cloudy or a precipitate forms over time during incubation. | 1. Compound instability: The chalcone may not be stable in the culture medium over extended periods. 2. Interaction with media components: Components in the serum or media supplements may interact with the compound, causing it to precipitate. | 1. Check for stability: Assess the stability of your compound in the complete medium over the time course of your experiment. 2. Consider serum concentration: If working in serum-free or low-serum conditions, precipitation is more likely. If permissible for your experiment, a small percentage of serum may help to maintain solubility. |
| Inconsistent or unexpected biological activity in experiments. | 1. Inaccurate dosing due to precipitation: If the compound is not fully dissolved, the actual concentration exposed to the cells will be lower than intended. 2. Solvent effects: The concentration of the organic solvent in the final medium may be affecting the cells. | 1. Visually inspect for precipitation: Before and during the experiment, carefully check for any signs of precipitation in your culture wells. 2. Run proper controls: Always include a vehicle control (medium with the same final concentration of the solvent) to differentiate between the effects of the compound and the solvent. |
Data Presentation: Solubility of Naringenin and this compound
The following tables summarize the solubility data for naringenin and this compound in various solvents and the enhancement achieved through different methods.
Table 1: Solubility of this compound and Naringenin in Common Solvents
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | 54 mg/mL (198.34 mM) | [9] |
| Naringenin | DMSO | ~5 mg/mL | [10] |
| Naringenin | Ethanol | ~2.5 mg/mL | [10] |
| Naringenin | Dimethyl formamide (B127407) (DMF) | ~10 mg/mL | [10] |
| Naringenin | Water | Insoluble/Sparingly soluble | [9][10] |
| Naringenin | Methanol | Soluble | [11][12][13] |
| Naringenin | Isopropanol | Soluble | [11][12][13] |
| Naringenin | Ethyl acetate | Soluble | [11][12][13] |
Table 2: Enhancement of Naringenin Solubility Using Different Techniques
| Technique | Solubilizing Agent | Fold Increase in Aqueous Solubility | Reference |
| Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | ~290-fold (from 4.38 µg/mL to 1272.31 µg/mL) | [4] |
| Complexation | β-cyclodextrin (β-CD) | 132-fold | [14] |
| Complexation | methyl-β-cyclodextrin (mβCD) | 526-fold | [14] |
| pH Adjustment | Increase from pH 6.5 to 8.5 | ~20-fold | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 272.25 g/mol )
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weigh the Compound: Accurately weigh out 2.72 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube containing the chalcone powder.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A clear, yellow solution should be obtained. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Naringenin/Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex
This protocol is adapted for this compound based on a method for naringenin.[4]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Stir plate and stir bar
-
Freeze-dryer
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a good starting point).
-
Dissolution: Dissolve the calculated amounts of this compound and HP-β-CD in ethanol.
-
Stirring: Stir the solution at room temperature for 24 hours to facilitate complex formation.
-
Solvent Evaporation: Remove the ethanol using a rotary evaporator to obtain a solid residue.
-
Reconstitution and Freeze-Drying: Reconstitute the solid in a minimal amount of deionized water and then freeze-dry the solution to obtain the powdered inclusion complex.
-
Solubility Testing: Determine the solubility of the complex in water or your desired aqueous buffer by preparing a saturated solution, centrifuging to remove undissolved material, and measuring the concentration of the supernatant using UV-Vis spectrophotometry.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway Diagrams
This compound has been shown to exert its biological effects, such as anti-inflammatory and pro-apoptotic activities, by modulating key signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. NARINGENIN CHALCONE | 73692-50-9 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Preparation and characterization of inclusion complexes of naringenin with β-cyclodextrin or its derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US9622984B1 - Synthesis of naringenin nanoparticles - Google Patents [patents.google.com]
- 7. Flavouring Group Evaluation 413 (FGE.413): Naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpr.com [ijrpr.com]
- 9. selleckchem.com [selleckchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Solubilities of Naringin and Naringenin in Different Solvents and Dissociation Constants of Naringenin | Semantic Scholar [semanticscholar.org]
- 12. Solubilities of naringin and naringenin in different solvents and dissociation constants of naringenin - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of (E)-Naringenin Chalcone and Naringenin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of (E)-Naringenin chalcone (B49325) and its corresponding flavanone, naringenin (B18129).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the separation of these isomeric flavonoids.
Poor Resolution Between (E)-Naringenin Chalcone and Naringenin Peaks
Question: My chromatogram shows poor resolution or co-elution of the this compound and naringenin peaks. How can I improve their separation?
Answer:
Poor resolution between these two isomers is a common challenge. Here are several strategies to improve separation, starting with the most impactful:
-
Optimize Mobile Phase Gradient: A shallow gradient is often necessary to separate structurally similar compounds. If you are using a fast gradient, the two compounds may not have enough time to interact differently with the stationary phase.
-
Recommendation: Decrease the rate of organic solvent increase. For example, instead of a 10-minute gradient from 20% to 80% acetonitrile (B52724), try a 20-minute gradient over the same range.
-
-
Adjust Mobile Phase pH: The pH of the mobile phase can alter the ionization state and conformation of the analytes, thereby affecting their retention and selectivity.[1][2][3]
-
Change Organic Modifier: Switching from acetonitrile to methanol (B129727), or using a combination of both, can alter the selectivity of the separation. Methanol has different solvent properties and may provide a unique interaction with the analytes and stationary phase.
-
Lower the Temperature: Reducing the column temperature can sometimes enhance separation by increasing retention and modifying selectivity.[6][7][8]
-
Recommendation: Try running the separation at 25°C or 30°C instead of a higher temperature like 40°C.
-
-
Reduce Flow Rate: Lowering the flow rate increases the analysis time but allows for more interactions between the analytes and the stationary phase, which can improve resolution.
An Unexpected Naringenin Peak Appears When Injecting a Pure this compound Standard
Question: I am injecting a pure standard of this compound, but I see a second peak that corresponds to the retention time of naringenin. What is causing this?
Answer:
This is a classic issue when working with chalcones. This compound can undergo isomerization (cyclization) to form the more stable flavanone, naringenin. This conversion can happen under several circumstances:
-
In-Solution Isomerization: The conversion can occur in your sample vial before injection, especially if the sample is dissolved in a neutral or slightly basic aqueous solution.
-
Recommendation: Prepare your standards and samples fresh in a slightly acidic solvent (e.g., methanol or acetonitrile with a small amount of formic acid) and analyze them promptly. Store stock solutions at a low temperature (-20°C) in the dark.[9]
-
-
On-Column Isomerization: The conditions within the HPLC system (mobile phase pH, temperature) can promote the conversion of the chalcone to naringenin during the chromatographic run.
-
Recommendation: Maintain an acidic mobile phase (pH 2.5-4.0) to minimize this on-column conversion. High temperatures can also accelerate this process, so consider operating at a lower column temperature (e.g., 25-30°C).
-
Peak Tailing in Naringenin or Chalcone Peaks
Question: One or both of my analyte peaks are showing significant tailing. What are the common causes and solutions?
Answer:
Peak tailing is a frequent problem in HPLC and can compromise quantification accuracy.[10][11][12] The primary causes for flavonoids like naringenin include:
-
Secondary Interactions with Residual Silanols: Silica-based C18 columns can have residual silanol (B1196071) groups that interact with the polar functional groups on your analytes, leading to tailing.[10][12]
-
Solution 1 (Mobile Phase pH): Lowering the mobile phase pH (to ~2.5-3.0) protonates the silanol groups, reducing their ability to interact with your analytes.[10]
-
Solution 2 (Column Choice): Use a modern, high-purity silica (B1680970) column with end-capping to minimize the number of accessible silanol groups.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Dilute your sample and inject a smaller concentration or volume.
-
-
Column Contamination or Void: Buildup of sample matrix components on the column inlet frit or the formation of a void in the packing material can cause peak tailing.
-
Solution: Use a guard column to protect your analytical column. If you suspect a blockage, try reversing and flushing the column (disconnect from the detector first). If a void is present, the column may need to be replaced.[13]
-
-
Mismatched Sample Solvent: If your sample is dissolved in a solvent much stronger than your initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Appearance of Ghost Peaks in the Chromatogram
Question: I am observing "ghost peaks" in my chromatograms, especially during gradient runs, that are not related to my sample. How can I eliminate them?
Answer:
Ghost peaks are extraneous peaks that can arise from various sources within the HPLC system or the mobile phase itself.[14][15] Here is a systematic way to troubleshoot them:
-
Run a Blank Gradient: Inject a blank (your sample solvent) and run your gradient. If the ghost peaks are still present, the issue is with the system or mobile phase, not the sample.[15]
-
Mobile Phase Contamination: Impurities in your water or organic solvent, or bacterial growth in unbuffered aqueous mobile phases, are common culprits.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all aqueous mobile phases and do not store them for extended periods.[16]
-
-
System Contamination: Contaminants can accumulate in the injector, tubing, or column from previous analyses.
-
Solution: Flush the system thoroughly with a strong solvent (like 100% acetonitrile or methanol). If the injector is contaminated, perform several washes with a strong solvent.
-
-
Carryover from Previous Injections: If a highly retained compound from a previous injection elutes during a subsequent gradient run, it will appear as a ghost peak.
-
Solution: Ensure your gradient includes a high-organic wash at the end and a sufficient re-equilibration time before the next injection.
-
Experimental Protocols and Data
Recommended HPLC Protocol for Separation
This protocol provides a starting point for the separation of this compound and naringenin. Optimization may be required based on your specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid (pH ~2.7) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 20% to 50% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 280 nm or 289 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Methanol or initial mobile phase conditions |
Reference Methods are often variations of the above, with some using methanol as the organic modifier or different acid additives like phosphoric acid.[4][5][17]
Comparative Data Under Different Conditions
The following table summarizes expected outcomes when modifying key HPLC parameters. This data is illustrative and based on typical chromatographic principles for flavonoid separation.
| Parameter Modified | Expected Effect on this compound | Expected Effect on Naringenin | Impact on Resolution |
| Increase % Acetonitrile | Decrease Retention Time | Decrease Retention Time | Likely Decrease |
| Decrease Gradient Slope | Increase Retention Time | Increase Retention Time | Likely Increase |
| Increase Temperature | Decrease Retention Time | Decrease Retention Time | Variable, may decrease |
| Decrease Mobile Phase pH | Minimal change in RT | Minimal change in RT | May improve peak shape |
Visual Troubleshooting and Workflow Diagrams
Diagram 1: Logical Workflow for Troubleshooting Poor Resolution
References
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. agilent.com [agilent.com]
- 4. HPLC of flavanones and chalcones in different species and clones of Salix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. The effect of temperature and mobile phase composition on separation mechanism of flavonoid compounds on hydrosilated silica-based columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Chiral Determination of Naringenin by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry and Application in Citrus Peel and Pulp [frontiersin.org]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. uhplcs.com [uhplcs.com]
- 15. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 16. hplc.eu [hplc.eu]
- 17. Simultaneous separation and sensitive detection of naringin and naringenin in nanoparticles by chromatographic method indicating stability and photodegradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting (E)-Naringenin Chalcone Instability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of (E)-Naringenin chalcone (B49325) in common cell culture media.
Introduction
(E)-Naringenin chalcone is a promising bioactive compound with various potential therapeutic applications. However, its utility in in vitro studies is often hampered by its poor stability in aqueous solutions, including standard cell culture media. The primary issue is its spontaneous isomerization to the flavanone, naringenin (B18129). This conversion can lead to a loss of the specific biological activity of the chalcone and the introduction of a new bioactive molecule, naringenin, which can confound experimental results by interacting with cellular signaling pathways. This guide will help you identify, manage, and mitigate issues related to the instability of this compound in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: I'm seeing inconsistent or weaker-than-expected results in my experiments with this compound. Could this be due to instability?
A1: Yes, inconsistent or diminished biological effects are a hallmark of this compound instability. The chalcone form is often the more active compound for specific targets, and its conversion to naringenin can lead to a reduction in the intended activity[1][2]. The rate of this conversion can be influenced by several factors, making reproducibility a challenge.
Q2: What is the primary cause of this compound instability in my cell culture medium?
A2: The main cause of instability is the spontaneous cyclization of the chalcone into its isomeric flavanone, naringenin[1][2][3][4]. This isomerization is facilitated by the aqueous and slightly alkaline environment of most cell culture media (typically pH 7.2-7.4).
Q3: How quickly does this compound degrade in cell culture media?
A3: The exact rate of degradation in specific media like DMEM or RPMI-1640 is not well-documented in publicly available literature. However, the conversion is known to occur readily in aqueous solutions, especially at neutral to alkaline pH[5][6]. The presence of serum may also influence the stability. It is highly recommended to determine the stability of this compound under your specific experimental conditions.
Q4: Can the degradation of this compound to naringenin affect my experimental outcomes beyond a loss of activity?
A4: Absolutely. Naringenin is a biologically active molecule that can modulate various signaling pathways, including the NF-κB and PI3K/Akt pathways[1][2][3][5][7][8][9][10][11][12][13][14]. If your research involves these pathways, the presence of naringenin as a degradation product can lead to confounding results, such as unintended inhibition or activation of these pathways.
Q5: How can I minimize the instability of this compound in my experiments?
A5: Here are several strategies to mitigate instability:
-
Prepare fresh solutions: Always prepare your this compound stock and working solutions immediately before use.
-
Minimize incubation time: Design experiments with the shortest possible incubation times.
-
Replenish the compound: For longer-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals (e.g., every 12-24 hours).
-
Consider alternative formulations: For some applications, stabilized derivatives like CM-Naringenin-Chalcone, which exhibits improved pH stability and water solubility, could be an option[15].
-
Use of antioxidants: While not extensively documented for this compound specifically, antioxidants like ascorbic acid have been used to stabilize other molecules in solution. However, it's important to note that ascorbic acid itself can be unstable in cell culture media and its addition could have independent effects on the cells[15][16]. Therefore, this approach should be carefully validated.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity
-
Possible Cause: Degradation of this compound into the less active naringenin.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Confirm the purity of your this compound stock.
-
Perform a Stability Study: Use the HPLC protocol provided below to determine the rate of degradation of your compound in your specific cell culture medium, with and without serum, over the time course of your experiment.
-
Optimize Experimental Protocol:
-
Prepare fresh solutions of this compound for each experiment.
-
Reduce the incubation time to the minimum necessary to observe the desired effect.
-
For long-term studies, replenish the compound by performing partial media changes with fresh compound at regular intervals.
-
-
Issue 2: Unexpected or off-target effects on signaling pathways
-
Possible Cause: The degradation product, naringenin, is interfering with the signaling pathways under investigation (e.g., NF-κB, PI3K/Akt).
-
Troubleshooting Steps:
-
Analyze for Naringenin Formation: Use the provided HPLC protocol to quantify the amount of naringenin being formed in your culture medium during the experiment.
-
Run a Naringenin Control: Perform a parallel experiment using a concentration of naringenin equivalent to the amount that is formed from the degradation of your this compound. This will help you to distinguish the effects of the chalcone from its degradation product.
-
Review Literature on Naringenin's Effects: Familiarize yourself with the known biological activities of naringenin to anticipate potential interferences[1][2][3][5][7][8][9][10][11][12][13][14].
-
Data Presentation
Table 1: Factors Influencing this compound Instability in Cell Culture Media
| Factor | Influence on Stability | Recommendations |
| pH | Higher pH (alkaline) increases the rate of isomerization to naringenin. | Maintain the pH of your stock solutions in a slightly acidic range if possible. Be aware that standard cell culture media are typically slightly alkaline (pH 7.2-7.4). |
| Aqueous Environment | The presence of water is necessary for the cyclization reaction. | While unavoidable in cell culture, minimizing the time the compound spends in aqueous solution before being added to cells is advisable. |
| Temperature | Higher temperatures can accelerate the degradation rate. | Store stock solutions at -20°C or -80°C. Prepare working solutions fresh and use them promptly. |
| Presence of Serum | The effect of serum is not well-documented but it may contain enzymes or other components that could affect stability. | It is crucial to test the stability of the compound in your specific medium both with and without serum. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Media by HPLC
This protocol allows for the quantification of this compound and its degradation product, naringenin, over time.
Materials:
-
This compound
-
Naringenin (as a standard)
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or phosphoric acid (for mobile phase acidification)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Standards:
-
Prepare stock solutions of this compound and naringenin in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 10 mM.
-
Prepare a series of calibration standards for both compounds by diluting the stock solutions in your cell culture medium to final concentrations ranging from, for example, 1 µM to 100 µM.
-
-
Incubation:
-
Prepare a solution of this compound in your cell culture medium (with and without serum) at the final concentration you use in your experiments.
-
Incubate this solution in a cell culture incubator (37°C, 5% CO2) in a sterile, sealed container.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot of the medium.
-
-
Sample Preparation:
-
For each time point, transfer an aliquot of the medium to a microcentrifuge tube.
-
If the medium contains serum, precipitate the proteins by adding an equal volume of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean HPLC vial. If the medium is serum-free, you may be able to directly inject it after filtration, but a protein precipitation step is still recommended to ensure the longevity of your HPLC column.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid) is a common starting point for separating flavonoids. A typical gradient could be:
-
0-5 min: 20% ACN
-
5-25 min: Linear gradient from 20% to 80% ACN
-
25-30 min: 80% ACN
-
30-35 min: Return to 20% ACN and equilibrate. (This is a starting point and may need optimization for your specific column and system.)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Naringenin has a maximum absorbance around 280-290 nm, while naringenin chalcone has a maximum absorbance at a higher wavelength, typically around 370 nm. Monitoring at both wavelengths or using a photodiode array (PDA) detector is ideal.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Generate a calibration curve for both this compound and naringenin by plotting the peak area against the concentration of the standards.
-
Quantify the concentration of both compounds in your samples at each time point using the calibration curves.
-
Plot the concentration of this compound as a percentage of the initial concentration versus time to determine its stability profile.
-
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of naringin and naringenin in human urine by high-performance liquid chromatography utilizing solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naringenin chalcone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. globalsciencebooks.info [globalsciencebooks.info]
- 7. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naringenin Targets PI3K p85alpha to Suppress PI3K/AKT Signaling Pathway and Ameliorate Disordered MMP-9 Secretion in Cigarette Smoke Extract-Induced Alveolar Macrophages In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Safety and Pharmacokinetics of Naringenin: A Randomized, Controlled, Single Ascending Dose, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC of flavanones and chalcones in different species and clones of Salix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Naringenin attenuates inflammation and apoptosis of osteoarthritic chondrocytes via the TLR4/TRAF6/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotective effect of naringenin is mediated through suppression of NF-κB signaling pathway in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Monitoring of ascorbate at a constant rate in cell culture: effect on cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (E)-Naringenin Chalcone Extraction from Tomato Skin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the optimal extraction of (E)-Naringenin chalcone (B49325) from tomato skin.
Frequently Asked Questions (FAQs)
Q1: My (E)-Naringenin chalcone yield is consistently low. What are the most likely causes?
A1: Low yields can stem from several factors:
-
Suboptimal Solvent Choice: The polarity of the extraction solvent is critical. While alcohols like ethanol (B145695) are commonly used, acetone (B3395972) has shown high efficiency for extracting total flavonoids from tomato pomace.[1] The concentration of the solvent is also key; for instance, a 60% ethanol solution was effective in one study.[2]
-
Inefficient Extraction Method: Conventional methods like maceration may not be as efficient as advanced techniques. Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SC-CO2) have been shown to significantly improve yields by enhancing mass transfer.[3][4]
-
Isomerization to Naringenin (B18129): this compound is prone to cyclize into its flavanone (B1672756) isomer, naringenin, especially in neutral or alkaline pH conditions.[5][6] This is a major cause of apparent low yield. Using slightly acidified solvents can help stabilize the chalcone form.[6][7]
-
Degradation: The compound can be sensitive to high temperatures and prolonged extraction times.[8][9] Over-exposure to heat or light during the process can degrade the target molecule.
Q2: How can I prevent the isomerization of this compound to naringenin during extraction?
A2: To minimize isomerization, consider the following:
-
pH Control: Maintain an acidic environment. The equilibrium between the chalcone and flavanone forms is pH-dependent.[10][11] Performing the extraction with solvents acidified with a small amount of acid (e.g., 1% formic acid or acetic acid) can stabilize the protonated chalcone form.[6][7]
-
Temperature Management: Avoid excessive heat. While moderate heat can increase solubility, high temperatures can accelerate the isomerization rate.
-
Minimize Processing Time: Use rapid extraction techniques like UAE, which can reduce extraction times to minutes compared to hours for conventional methods, limiting the time for isomerization to occur.[4]
Q3: I am having trouble separating this compound from naringenin using reverse-phase HPLC. What can I do?
A3: Co-elution of these two isomers is a common challenge due to their similar structures and polarities.[6] To improve separation:
-
Optimize Mobile Phase: Adjust the gradient slope, making it shallower around the elution time of the isomers. Experiment with different organic modifiers (e.g., methanol (B129727) vs. acetonitrile) and acid additives (e.g., formic acid vs. acetic acid).
-
Try a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different selectivity, such as a phenyl-hexyl phase, which provides alternative pi-pi interactions.
-
Alternative Techniques: For very difficult separations, Supercritical Fluid Chromatography (SFC) can offer a powerful alternative with different selectivity compared to HPLC.[12]
Q4: What is the most environmentally friendly method for extracting this compound?
A4: Supercritical Fluid Extraction (SFE) using carbon dioxide (SC-CO2) is considered a premier "green" extraction technique.[9] SC-CO2 is non-toxic, non-flammable, inexpensive, and readily available.[9][13] It allows for the extraction of thermolabile compounds at relatively low temperatures and can be tuned by adjusting pressure and temperature.[3][9] Another green approach involves the use of deep eutectic solvents (DES), which are biodegradable and have a low environmental impact.[14]
Q5: Can I use fresh or dried tomato skin for extraction?
A5: Both can be used, but the preparation method will affect the results. Dried tomato skin is typically preferred as it removes water, which can interfere with the extraction efficiency of organic solvents and allows for easier milling into a fine powder. This increases the surface area available for solvent interaction. If using fresh skin, a solvent system that is miscible with water, such as aqueous ethanol, is necessary.[5]
Data Summary Tables
Table 1: Comparison of Optimized Extraction Methods for Compounds from Tomato Byproducts
| Extraction Method | Target Compound(s) | Optimal Conditions | Yield | Source |
| Supercritical Fluid (SC-CO2) | Naringenin | Pressure: 550 bar; Temperature: 60 °C; Time: 80 min | 84.04 mg/kg DW | [3] |
| Conventional Solvent | Total Flavonoids | Solvent: Acetone; Ratio: 0.1:25 g/mL; Temp: 30 °C; Time: 10 h | 66.80 GAE mg/L | [1] |
| Ultrasound-Assisted (UAE) | Lycopene | Solvent: Ethanol; Temp: 65 °C; Time: 20 min; Ratio: 72 mL/g | 1536 ± 53 µg/g | [15] |
| Microwave-Assisted (MAE) | Total Phenolics | Solvent: 63% Ethanol; Temp: 80 °C; Time: 15 min | 1.72 ± 0.04 mg GAE/g | [16] |
DW: Dry Weight; GAE: Gallic Acid Equivalents.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is adapted from methodologies described for the extraction of bioactive compounds from tomato waste.[4][15][17]
-
Sample Preparation:
-
Obtain tomato skins, wash thoroughly with deionized water, and freeze-dry until a constant weight is achieved.
-
Grind the dried skins into a fine powder (e.g., <0.5 mm particle size) using a laboratory mill. Store the powder in a desiccator at 4°C.
-
-
Extraction Procedure:
-
Weigh 1 gram of the dried tomato skin powder and place it into a 50 mL glass beaker.
-
Add 20 mL of the extraction solvent (e.g., 70% ethanol acidified with 0.1% formic acid).
-
Place the beaker in an ultrasonic bath or use an ultrasonic probe.
-
Set the extraction parameters. Optimal conditions may vary, but a starting point is:
-
Temperature: 50 °C
-
Time: 30 minutes
-
Ultrasonic Frequency: 40 kHz
-
-
Continuously monitor the temperature to prevent overheating and potential degradation.
-
-
Sample Recovery:
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with fresh solvent.
-
Combine the supernatants and filter through a 0.45 µm syringe filter.
-
The solvent can be evaporated under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Store the final extract at -20°C until analysis.
-
Protocol 2: Supercritical Fluid Extraction (SC-CO2)
This protocol is based on the SFE of bioactive compounds from tomato skin by-products.[3][18]
-
Sample Preparation:
-
Prepare dried tomato skin powder as described in Protocol 1.
-
Pack approximately 15-20 grams of the powder into the stainless-steel extraction vessel of the SFE system.
-
-
Extraction Procedure:
-
Set the SFE system parameters. Pressure is a key variable for naringenin extraction.
-
Pressure: 550 bar
-
Temperature: 60 °C
-
CO2 Flow Rate: 2 mL/min
-
Extraction Time: 80 minutes
-
-
If desired, a co-solvent such as ethanol (5-10%) can be added to the CO2 stream to increase the polarity of the supercritical fluid and enhance the extraction of polar compounds.
-
-
Sample Collection:
-
The extract is collected from the separator vessel after the supercritical CO2 is depressurized and returned to a gaseous state.
-
The resulting oleoresin extract is collected, weighed, and stored under nitrogen at -20°C to prevent oxidation.
-
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol is a generalized method based on standard practices for flavonoid quantification.[5][19]
-
Standard Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in HPLC-grade methanol.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
-
-
Sample Preparation:
-
Dissolve the dried crude extract (from Protocol 1 or 2) in the mobile phase to a known concentration (e.g., 10 mg/mL).
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 10% B, increase to 90% B over 25 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 10 minutes. (Note: This gradient is a starting point and must be optimized).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: Diode Array Detector (DAD) or UV detector set at the maximum absorbance wavelength for naringenin chalcone (approx. 370 nm).
-
-
Analysis:
-
Inject the standards to create a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.
-
Quantify the amount of this compound in the sample using the regression equation from the calibration curve.
-
Visualizations
Experimental and Analytical Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-allergic activity of naringenin chalcone from a tomato skin extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Ultrasound technology and tomato industry: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. econtent.hogrefe.com [econtent.hogrefe.com]
- 6. Protonated Forms of Naringenin and Naringenin Chalcone: Proteiform Bioactive Species Elucidated by IRMPD Spectroscopy, IMS, CID-MS, and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimization of Naringin Extraction, Synthesis of Dihydrochalcone and Its Effects on Reducing Blood Lipid Levels In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Naringin–Chalcone Bioflavonoid-Protected Nanocolloids: Mode of Flavonoid Adsorption, a Determinant for Protein Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Supercritical CO2 Extraction and Microencapsulation of Lycopene-Enriched Oleoresins from Tomato Peels: Evidence on Antiproliferative and Cytocompatibility Activities [mdpi.com]
- 14. tomatonews.com [tomatonews.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. scielo.br [scielo.br]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Microbial Production of (E)-Naringenin Chalcone
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the microbial production of (E)-Naringenin chalcone (B49325).
Frequently Asked Questions (FAQs)
Q1: What is the general biosynthetic pathway for producing (E)-Naringenin chalcone in microbial hosts?
A1: The heterologous production of this compound in microbes typically involves a four-step enzymatic pathway starting from the amino acid L-tyrosine. The essential enzymes are:
-
Tyrosine Ammonia-Lyase (TAL): Converts L-tyrosine to p-coumaric acid.[1][2][3]
-
4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid to its CoA-thioester, p-coumaroyl-CoA.[1][2][3]
-
Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[1][2][3]
-
(Optional) Chalcone Isomerase (CHI): This enzyme isomerizes naringenin chalcone into (2S)-naringenin.[1][2] If the desired product is the chalcone, this enzyme is omitted. However, spontaneous isomerization can still occur.[4]
Q2: What are the primary bottlenecks limiting the yield of this compound in microbial systems?
A2: The primary challenges and bottlenecks include:
-
Precursor Availability: The intracellular pools of L-tyrosine and particularly malonyl-CoA are often insufficient to support high-titer production.[1][5] Malonyl-CoA is a critical precursor for fatty acid biosynthesis, creating a direct competition for this key metabolite.[1]
-
Enzyme Efficiency: The catalytic activity of key enzymes, especially Chalcone Synthase (CHS), can be a rate-limiting step in the pathway.[6][7] The selection of enzymes from different source organisms is crucial, as their performance can vary significantly in a heterologous host.[2][3]
-
Metabolic Burden: The expression of multiple heterologous enzymes places a significant metabolic load on the host cell, which can impair growth and overall productivity.[3][8]
-
Byproduct Formation: Chalcone synthase can sometimes produce "derailment" byproducts like p-coumaroyltriacetic acid lactone (CTAL), which reduces the flux towards the desired product.[9]
-
Spontaneous Isomerization: Naringenin chalcone can spontaneously cyclize to form naringenin, especially under certain pH conditions, which can complicate production and downstream processing if the chalcone is the target molecule.[4]
Q3: Which microbial hosts are commonly used for this compound production?
A3: Several microorganisms have been successfully engineered for naringenin and naringenin chalcone production. The most common hosts include Escherichia coli, Saccharomyces cerevisiae, and Streptomyces species.[1][3][10] Each host has its own advantages; for instance, Streptomyces species naturally possess a good supply of precursors, while E. coli and S. cerevisiae have well-established genetic tools for metabolic engineering.[1]
Q4: My final product is primarily naringenin, not the chalcone. What is happening?
A4: this compound can undergo isomerization to the flavanone (B1672756) naringenin. This can happen spontaneously in the culture medium, a reaction that is often pH-dependent.[4] Additionally, if a Chalcone Isomerase (CHI) gene was inadvertently included in your construct or is present in the host, it will enzymatically catalyze this conversion.[2][11] To favor the chalcone, ensure no CHI is expressed and consider optimizing the pH of your culture medium and downstream extraction process.
Troubleshooting Guide
Problem 1: Low or no detectable production of this compound.
| Possible Cause | Suggested Solution |
| Inefficient Enzyme Activity | Enzyme Selection: Test and express TAL, 4CL, and CHS enzymes from different source organisms. For example, combining TAL from Flavobacterium johnsoniae (FjTAL), 4CL from Arabidopsis thaliana (At4CL), and CHS from Cucurbita maxima (CmCHS) has shown high productivity in E. coli.[2][3] Directed Evolution: Employ protein engineering techniques like directed evolution to improve the catalytic activity of a rate-limiting enzyme, such as CHS.[6] Codon Optimization: Ensure the coding sequences of your heterologous genes are optimized for the codon usage of your microbial host. |
| Precursor Limitation | Feed Precursors: Supplement the culture medium with L-tyrosine or p-coumaric acid to bypass the initial steps and identify downstream bottlenecks.[1] Engineer Host Metabolism: Overexpress genes involved in the shikimate pathway to increase L-tyrosine availability. To boost malonyl-CoA, consider strategies like overexpressing acetyl-CoA carboxylase (ACC) or expressing a malonate assimilation pathway (MatB/C) and feeding malonate.[1] Inhibit Competing Pathways: Use inhibitors like cerulenin (B1668410) to block fatty acid synthesis, thereby redirecting malonyl-CoA towards chalcone production.[1] Note that this can also impact cell viability. |
| Suboptimal Culture Conditions | Media Optimization: Screen different culture media. Terrific Broth (TB) with glycerol (B35011) as a carbon source has been shown to be effective for naringenin production in E. coli.[12] Induction Optimization: Optimize the concentration of the inducer (e.g., IPTG) and the cell density, temperature, and time of induction. |
Problem 2: High accumulation of p-coumaric acid intermediate.
| Possible Cause | Suggested Solution |
| Bottleneck at 4CL or CHS Step | This indicates that the TAL enzyme is active, but the subsequent conversion of p-coumaric acid is inefficient. Balance Pathway Expression: Increase the expression levels of the 4CL and CHS enzymes relative to TAL. This can be achieved by using stronger promoters or higher copy number plasmids for the 4cl and chs genes. Select More Efficient Enzymes: The activity of 4CL and CHS can be a significant bottleneck. Screen enzymes from different sources to find a more efficient combination for your specific host and conditions.[2][3] |
| Insufficient Malonyl-CoA | The CHS enzyme requires three molecules of malonyl-CoA for each molecule of p-coumaroyl-CoA.[3] A high p-coumaric acid level could signal a lack of this co-substrate. Implement Malonyl-CoA Boosting Strategies: Refer to the solutions under "Precursor Limitation" in Problem 1. |
Problem 3: Poor cell growth after inducing the biosynthetic pathway.
| Possible Cause | Suggested Solution |
| High Metabolic Burden | Expressing multiple foreign genes diverts cellular resources from essential processes, leading to slow growth. Reduce Plasmid Load: If possible, integrate the pathway genes into the host chromosome. Alternatively, combine multiple genes onto fewer plasmids. Reducing the number of plasmids from three to two has been shown to improve production.[3][8] Tune Expression Levels: Use weaker promoters or lower inducer concentrations to reduce the protein expression burden on the cells. |
| Toxicity of Product or Intermediates | High concentrations of phenylpropanoids, including p-coumaric acid and naringenin chalcone, can be toxic to microbial cells. In Situ Product Removal: Implement a two-phase fermentation system using an organic solvent (e.g., dodecane) or adsorbent resins to continuously remove the product from the aqueous phase, thereby reducing its concentration and toxicity. |
Quantitative Data Summary
Table 1: Titers of this compound and Naringenin in Engineered Microbes
| Host Organism | Key Genetic Modification(s) | Product | Titer (mg/L) | Precursor Fed | Reference |
| Escherichia coli | Expressed FjTAL, At4CL, CmCHS | Naringenin Chalcone | 560.2 | None (de novo) | [2][3] |
| Escherichia coli | Tyrosine overproducer, DKO strain | Naringenin | 484 | None (de novo) | [12] |
| S. cerevisiae | CHS precursor pathway optimization, SjCHS1S208N mutant | (2S)-Naringenin | 2513 ± 105 | None (de novo) | [6] |
| S. albidoflavus | Multiple metabolic engineering strategies | Naringenin | 22.47 | None (de novo) | [1] |
| E. coli | Expressed FjTAL, At4CL, CmCHS, MsCHI | Naringenin | 765.9 | None (de novo) | [2] |
Visualizations
Biosynthetic Pathway
Caption: Engineered pathway for this compound production.
Troubleshooting Workflow
Caption: Workflow for troubleshooting low production yields.
Malonyl-CoA Enhancement Strategies
Caption: Logic diagram of strategies to boost malonyl-CoA supply.
Key Experimental Protocols
Protocol 1: Shake Flask Cultivation for this compound Production in E. coli
Objective: To produce this compound via shake flask fermentation.
Materials:
-
Engineered E. coli strain harboring the biosynthetic pathway plasmids.
-
Terrific Broth (TB) medium: 12 g/L tryptone, 24 g/L yeast extract, 4 mL/L glycerol, 100 mL/L of a sterile solution of 0.17 M KH₂PO₄ and 0.72 M K₂HPO₄.
-
Appropriate antibiotics for plasmid maintenance.
-
Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG).
-
250 mL baffled flasks.
Methodology:
-
Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of TB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking at 220 rpm.
-
Main Culture: Inoculate 50 mL of fresh TB medium (with antibiotics) in a 250 mL baffled flask with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1.
-
Growth Phase: Incubate the main culture at 37°C with shaking at 220 rpm until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the flasks to 30°C. Induce the expression of the pathway genes by adding IPTG to a final concentration of 0.1-1.0 mM (this concentration should be optimized).
-
Production Phase: Continue incubation at 30°C with shaking at 220 rpm for 48-72 hours. Collect samples periodically to measure cell density and product concentration.
-
Sample Preparation for Analysis: Centrifuge 1 mL of the culture at 13,000 x g for 5 minutes. Collect the supernatant for extracellular product analysis. For intracellular analysis, resuspend the cell pellet in a suitable solvent (e.g., methanol), lyse the cells (e.g., by sonication), and centrifuge to collect the lysate.
Protocol 2: HPLC Analysis of this compound
Objective: To quantify the concentration of this compound in culture samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
This compound analytical standard.
-
Methanol for sample extraction and standard preparation.
-
0.22 µm syringe filters.
Methodology:
-
Standard Curve Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 mg/L) to generate a standard curve.
-
Sample Preparation: Extract 500 µL of culture supernatant with an equal volume of methanol. Vortex vigorously and centrifuge at 13,000 x g for 10 minutes to precipitate proteins. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Conditions:
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: ~370 nm for naringenin chalcone.
-
Gradient Elution (Example):
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: Return to 10% B and equilibrate.
-
-
-
Analysis: Run the standards first to establish the standard curve and determine the retention time of naringenin chalcone. Then, run the prepared samples. Quantify the concentration in the samples by comparing the peak area to the standard curve.
References
- 1. Metabolic engineering strategies for naringenin production enhancement in Streptomyces albidoflavus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Step-by-step optimization of a heterologous pathway for de novo naringenin production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Step-by-step optimization of a heterologous pathway for de novo naringenin production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Improvement of Chalcone Synthase Activity and High-Efficiency Fermentative Production of (2 S)-Naringenin via In Vivo Biosensor-Guided Directed Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of Key Enzymes Property in Naringenin Biosythesis - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. AfCHIL, a Type IV Chalcone Isomerase, Enhances the Biosynthesis of Naringenin in Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Reducing by-products in (E)-Naringenin chalcone chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-products during the chemical synthesis of (E)-Naringenin chalcone (B49325).
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of (E)-Naringenin chalcone and how are they formed?
A1: The most prevalent method for synthesizing naringenin (B18129) chalcone is the Claisen-Schmidt condensation. During this reaction, several side reactions can occur, leading to the formation of by-products:
-
Self-Condensation of the Ketone: If the ketone starting material (e.g., 2',4',6'-trihydroxyacetophenone) has α-hydrogens, it can react with itself, especially under strong basic conditions.[1]
-
Cannizzaro Reaction: Aromatic aldehydes that lack α-hydrogens (like 4-hydroxybenzaldehyde) can undergo a disproportionation reaction in the presence of a strong base. This side reaction produces the corresponding carboxylic acid and alcohol, reducing the amount of aldehyde available for the main reaction.[1][2]
-
Polymerization: Under certain conditions, starting materials or the product can polymerize, leading to complex mixtures and lower yields.[1]
-
Isomerization to Naringenin: Naringenin chalcone can spontaneously cyclize to form the flavanone (B1672756) naringenin.[3] This process is often pH-dependent and can be catalyzed by chalcone isomerase in biological systems.[3][4] In chemical synthesis, approximately 85% of naringenin chalcone can isomerize to naringenin during a 30-minute reaction.[5]
In biosynthetic routes, chalcone synthase (CHS) can produce derailment by-products such as p-coumarin triacetactone lactone (CTAL) and bis-noryangonin (BYN).[4]
Q2: My reaction yield is very low. What are the primary factors to investigate?
A2: Low yields in Claisen-Schmidt condensation for chalcone synthesis can be attributed to several factors:[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. While many reactions proceed at room temperature, some substrates may require gentle heating.[1][2]
-
Improper Catalyst: The choice of base (e.g., NaOH, KOH) or acid catalyst and its concentration are crucial.[1][2][6] The optimal amount must often be determined empirically for a specific set of reactants.[1]
-
Reversibility: The initial aldol (B89426) addition step can be reversible. Driving the reaction forward by removing water can help increase the yield of the final dehydrated chalcone product.[1][2]
-
Poor Substrate Reactivity: The electronic properties of the starting materials significantly impact the reaction. Electron-donating groups on the acetophenone (B1666503) and electron-withdrawing groups on the benzaldehyde (B42025) generally favor the reaction.[1]
-
Product Precipitation: If the chalcone product is not soluble in the reaction solvent, it may precipitate and coat the reactants or catalyst, halting the reaction.[2]
Q3: How can I effectively purify my crude this compound product?
A3: Purification is essential to remove unreacted starting materials and by-products. Common methods include:
-
Recrystallization: This is a widely used technique for purifying solid chalcones. Ethanol (B145695) is a common solvent for recrystallization.[7][8][9] The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, causing the pure chalcone to crystallize out.
-
Column Chromatography: For complex mixtures or oily products, column chromatography is effective.[7][10] A slurry of the crude product is made with silica (B1680970) gel (60-120 mesh) and an eluent like petroleum ether, then separated on a packed column.[9] The purity of fractions can be monitored using Thin Layer Chromatography (TLC).[9][11]
-
Washing: After initial isolation by filtration, washing the crude solid with cold water is crucial to remove the base catalyst and other water-soluble impurities.[2][8]
Q4: Are there "green chemistry" alternatives to traditional synthesis methods?
A4: Yes, several green chemistry approaches have been developed to make chalcone synthesis more environmentally friendly:
-
Solvent-Free Grinding: This method eliminates the need for hazardous organic solvents.[2] Reactants are ground together with a solid catalyst (like NaOH) in a mortar and pestle.[2][8] This technique often leads to shorter reaction times (5-15 minutes) and simpler product isolation.[2]
-
Microwave Irradiation: Using microwaves can significantly reduce reaction times compared to conventional heating.[2]
-
Micellar Media: Performing the Claisen-Schmidt reaction in aqueous solutions of surfactants like CTAB or Tween 80 can serve as a greener alternative to organic solvents.[6][12]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Low or No Product Formation | Incomplete reaction | Increase catalyst concentration, reaction time, or temperature. Ensure vigorous stirring. | [1] |
| Catalyst deactivation | Ensure reagents and glassware are dry and pure. Acidic impurities can neutralize the base catalyst. | [2] | |
| Reversibility of the reaction | Drive the reaction forward by removing water (e.g., using a Dean-Stark apparatus if applicable). | [1][2] | |
| Multiple Spots on TLC (Impure Product) | Self-condensation of ketone | Use a milder base or a lower catalyst concentration. Add the aldehyde slowly to the ketone-base mixture. | [1][2] |
| Cannizzaro reaction of aldehyde | Use a milder base or lower reaction temperatures to minimize this side reaction. | [1][2] | |
| Unreacted starting materials | Optimize stoichiometry. Increase reaction time or temperature. | [1] | |
| Product Precipitates During Reaction | Low solubility of chalcone in the chosen solvent | Increase the solvent volume or switch to a solvent where the product is more soluble. Ensure vigorous stirring. | [2] |
| Difficulty with Product Isolation | Product is soluble in the wash solvent | Use a less polar or cold solvent for washing the crude product. | [1] |
| Inefficient recrystallization | Optimize the recrystallization solvent system. Ensure you are using a minimal amount of hot solvent. | [1] |
Quantitative Data Summary
The following table summarizes reaction conditions and yields from various studies on chalcone synthesis, providing a baseline for comparison.
| Method | Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |
| Aldol Condensation | 2-hydroxy-4,6-dimethoxyacetophenone + anisaldehyde | 40% aq. KOH, methanol, r.t. | 72 h | 85% (chalcone intermediate) | [13] |
| Aldol Condensation | Acetophenone + Benzaldehyde | KOH, Ethanol, 40 °C, Ultrasound | Varies | Generally lower than Wittig | [7] |
| Wittig Reaction | Ylide + Benzaldehyde | Reflux in water | Varies | High yields, excellent purity | [7] |
| Solvent-Free Grinding | Acetophenone + Benzaldehyde derivative | Solid NaOH, Mortar & Pestle | 10 min | Good | [8] |
| Ionic Liquid Catalysis | Benzaldehyde + Acetophenone | 5 mol% [TSPi][Cl]2, 50 °C | 5 min | 98% | [14] |
Key Experimental Protocols
Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation (Conventional Method)
This protocol is a generalized procedure and may require optimization for specific substrates.[1][2]
-
Reactant Preparation: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (B117250) (1.0 eq) and 2',4',6'-trihydroxyacetophenone (B23981) (1.0 eq) in absolute ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, add a solution of potassium hydroxide (B78521) (KOH, ~1.2 eq) in ethanol dropwise.
-
Reaction Monitoring: Stir the mixture at room temperature or heat gently to 40-50 °C. Monitor the reaction's progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Workup & Isolation: Once the reaction is complete, pour the mixture into ice-cold water. The this compound product will often precipitate as a yellow solid.
-
Purification: Collect the solid product by vacuum filtration. Wash it thoroughly with cold water until the filtrate is neutral to remove the catalyst. The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Solvent-Free Synthesis by Grinding
This protocol is an environmentally friendly alternative to solvent-based methods.[2][8]
-
Preparation: In a porcelain mortar, add 2',4',6'-trihydroxyacetophenone (1.0 eq) and solid sodium hydroxide (NaOH, ~1.0 eq).
-
Grinding: Grind the mixture with a pestle for 1-2 minutes until it becomes a homogenous powder.
-
Reagent Addition: Add 4-hydroxybenzaldehyde (1.0 eq) to the mortar.
-
Reaction: Continue grinding the mixture vigorously. The solid mixture will often turn into a thick, colored paste and may then solidify again. The reaction is typically complete in 5-15 minutes.
-
Isolation & Purification: Scrape the solid product from the mortar. Add cold water and stir to dissolve the NaOH. Collect the crude chalcone by suction filtration and wash thoroughly with water until the filtrate is neutral.
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from primary metabolites.[15][16][17][18][19]
Workflow for Claisen-Schmidt Condensation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Naringenin chalcone - Wikipedia [en.wikipedia.org]
- 4. AfCHIL, a Type IV Chalcone Isomerase, Enhances the Biosynthesis of Naringenin in Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing the Deoxyflavonoid Biosynthesis: Naringenin Chalcone Is a Substrate for the Reductase Synthesizing Isoliquiritigenin [jstage.jst.go.jp]
- 6. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. jetir.org [jetir.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. New Method for Isolation of Naringin Compound from Citrus maxima [scirp.org]
- 12. Chalcone Synthesis by Green Claisen-Schmidt Reaction in Cationic and Nonionic Micellar Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Stabilizing (E)-Naringenin chalcone for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of (E)-Naringenin chalcone (B49325). Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My (E)-Naringenin chalcone solution changed color from yellow to colorless. What does this indicate?
A1: A color change from yellow to colorless is a strong indicator of the isomerization of this compound to its flavanone (B1672756) form, naringenin (B18129).[1][2] This is a common stability issue, particularly in neutral to alkaline solutions.[2] To minimize this, prepare solutions fresh in a slightly acidic buffer or a suitable organic solvent and use them promptly.
Q2: I observe a loss of bioactivity of my this compound sample over time. What could be the cause?
A2: Loss of bioactivity is often linked to the degradation of the parent compound. The primary degradation pathway for this compound is its cyclization to naringenin, which may have different biological activities.[3][4] Factors such as pH, temperature, and light exposure can accelerate this process.[5] It is crucial to store the compound under recommended conditions to maintain its integrity and biological efficacy.
Q3: What are the optimal conditions for storing solid this compound?
A3: For long-term storage, solid this compound should be kept at -20°C.[6] Under these conditions, it is reported to be stable for at least four years.[6] Ensure the container is tightly sealed to protect it from moisture.
Q4: How should I store solutions of this compound?
A4: Stock solutions of this compound should be stored at -20°C for up to one month or at -80°C for up to six months.[7] It is recommended to protect these solutions from light.[7][8] Aliquoting the stock solution can help avoid repeated freeze-thaw cycles, which may contribute to degradation.
Q5: In which solvents is this compound soluble and most stable?
A5: this compound is soluble in dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol.[6] It is only slightly soluble in phosphate-buffered saline (PBS) at pH 7.2.[6] For biological experiments, DMSO is a common solvent. However, be aware that the pH of the final culture medium after adding a DMSO stock solution can influence the stability of the chalcone.
Q6: I see an unexpected peak in my HPLC analysis of an aged this compound sample. What is it likely to be?
A6: The most probable unexpected peak is naringenin, the cyclized isomer of this compound.[1][2] The isomerization can occur during storage, especially if the sample was not stored under optimal conditions. To confirm its identity, you can compare the retention time with a naringenin standard.
Data on Storage and Stability
The stability of this compound is influenced by several factors. The following table summarizes the recommended storage conditions and known stability information.
| Form | Storage Temperature | Duration | Stability Notes |
| Solid | -20°C | ≥ 4 years | Stable when protected from moisture.[6] |
| Solution | -20°C | 1 month | Protect from light.[7] |
| Solution | -80°C | 6 months | Protect from light.[7] |
Experimental Protocols
Protocol for Assessing the Stability of this compound via HPLC
This protocol outlines a method to assess the stability of this compound under various conditions.
1. Materials and Reagents:
-
This compound
-
Naringenin standard
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid or other suitable acidic modifier
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or DMSO.
-
Prepare working solutions by diluting the stock solution in the desired stress condition media (e.g., different pH buffers, water, organic solvents).
3. Stress Conditions (Forced Degradation):
-
Acidic Hydrolysis: Incubate the working solution in an acidic buffer (e.g., 0.1 M HCl) at a controlled temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Incubate the working solution in a basic buffer (e.g., 0.1 M NaOH) at room temperature.
-
Oxidative Degradation: Treat the working solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound and solutions to elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose solutions to UV light in a photostability chamber.
4. HPLC Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples if necessary.
-
Analyze the samples by HPLC. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
-
Monitor the chromatograms at the maximum absorbance wavelength of this compound (approximately 366 nm).[6]
-
Quantify the peak area of this compound and any degradation products, such as naringenin.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each condition.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
Visualizations
Isomerization of this compound to Naringenin
The primary degradation pathway for this compound is its intramolecular cyclization to form the flavanone naringenin. This process is particularly favored in neutral and alkaline environments.
Caption: Isomerization of this compound.
Simplified Signaling Pathway of Naringenin
Upon isomerization, the resulting naringenin is known to influence several cellular signaling pathways. This diagram illustrates some of the key pathways modulated by naringenin, which are relevant to its anti-inflammatory and neuroprotective effects.
Caption: Key signaling pathways modulated by naringenin.
References
- 1. Naringenin chalcone - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijam.co.in [ijam.co.in]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: (E)-Naringenin Chalcone Isomer Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the NMR spectra of (E)-Naringenin chalcone (B49325) and its isomers.
Frequently Asked Questions (FAQs)
Q1: What is the key feature in the 1H NMR spectrum to distinguish between the (E) and (Z) isomers of Naringenin Chalcone?
A1: The most definitive feature is the coupling constant (J) between the two vinylic protons, Hα and Hβ. The (E)-isomer, being in a trans configuration, exhibits a large coupling constant, typically in the range of 15-16 Hz. In contrast, the (Z)-isomer (cis) shows a much smaller coupling constant, usually around 8 Hz.
Q2: Why is the coupling constant so different between the (E) and (Z) isomers?
A2: The magnitude of the vicinal coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. For the (E)-isomer, the Hα and Hβ protons are anti-periplanar (approximately 180°), resulting in a large J-value. For the (Z)-isomer, these protons are syn-periplanar (approximately 0°), leading to a significantly smaller J-value.
Q3: How do the chemical shifts of the vinylic protons (Hα and Hβ) differ between the isomers?
A3: Generally, the vinylic protons of the (Z)-isomer are more shielded (appear at a lower ppm) compared to the (E)-isomer. This is due to the different spatial arrangement of the aromatic rings relative to the double bond, which influences the electronic environment of these protons.
Q4: Can I use 2D NMR techniques to help with the assignment?
A4: Absolutely. A COSY (Correlation Spectroscopy) experiment is invaluable for confirming the coupling between Hα and Hβ. You will see a cross-peak connecting the signals of these two protons. Additionally, NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to confirm the spatial proximity of protons. For the (Z)-isomer, a NOE correlation might be observed between one of the vinylic protons and the protons on the nearby aromatic ring, which would be absent in the more extended (E)-isomer.
Troubleshooting Guides
Problem 1: I see two sets of vinylic proton signals, each with a different large coupling constant. What does this mean?
-
Possible Cause: You may have a mixture of (E)-chalcone rotamers or the presence of another chalcone impurity. Chalcones can exist as s-cis and s-trans conformers around the single bond between the carbonyl group and the α-carbon. While these usually interconvert rapidly, in some cases, you might observe distinct signals.
-
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquire NMR spectra at different temperatures. If the two sets of signals coalesce at a higher temperature, it indicates the presence of rotamers.
-
2D NMR: Use COSY and HMBC to confirm the connectivity of each set of signals to the rest of the molecule. This will help determine if you have one compound with two conformations or two different compounds.
-
Re-purification: If you suspect an impurity, re-purify your sample using techniques like column chromatography or recrystallization and re-acquire the NMR spectrum.
-
Problem 2: The vinylic proton signals are broad and not well-resolved.
-
Possible Cause: This can be due to several factors including sample concentration, the presence of paramagnetic impurities, or chemical exchange.
-
Troubleshooting Steps:
-
Dilute the Sample: High concentrations can lead to peak broadening. Prepare a more dilute sample and re-run the spectrum.
-
Check for Paramagnetic Impurities: Traces of metals can cause significant broadening. If you used any metal catalysts in your synthesis, ensure they have been completely removed.
-
Solvent and Temperature: Try a different deuterated solvent. Sometimes, changing the solvent can improve resolution. As with rotamers, acquiring the spectrum at a different temperature might sharpen the signals if a chemical exchange process is occurring.
-
Problem 3: My vinylic proton signals overlap with the aromatic region.
-
Possible Cause: The chemical shifts of vinylic and aromatic protons in chalcones can be in a similar range (typically 6-8 ppm), leading to overlapping signals which complicates interpretation.[1]
-
Troubleshooting Steps:
-
Change the Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or benzene-d₆) can alter the chemical shifts of protons and may resolve the overlap.[2]
-
Higher Field NMR: If available, use a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz). This will increase the dispersion of the signals.
-
Selective 1D NOE or TOCSY: These experiments can help to identify protons that are spatially close or part of the same spin system, respectively, aiding in the deconvolution of the overlapping region.
-
Strategic Deuteration: In more complex cases, synthesizing a selectively deuterated version of the chalcone can help to unambiguously assign the proton signals.[1]
-
Data Presentation
The following table summarizes typical ¹H NMR data for an (E)-chalcone closely related to Naringenin chalcone, which can be used as a reference for interpreting your spectra.
Table 1: Representative ¹H NMR Data for (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (Isoliquiritigenin) in DMSO-d₆.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Hα | ~7.76 | d | ~15.5 |
| Hβ | ~7.82 | d | ~15.5 |
| Aromatic Protons | 6.3 - 8.1 | m, d, dd | - |
| Hydroxyl Protons | 9.5 - 13.5 | br s | - |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The key identifier for the (E)-isomer is the large J-value for Hα and Hβ.
Experimental Protocols
Standard ¹H NMR Sample Preparation
-
Sample Purity: Ensure the chalcone sample is of high purity. Impurities can complicate the spectrum. Purification can be achieved by methods such as recrystallization or column chromatography.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices for chalcones include deuterated chloroform (B151607) (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). DMSO-d₆ is often preferred for compounds with multiple hydroxyl groups due to better solubility.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified chalcone.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Ensure proper shimming to obtain sharp peaks.
-
-
Data Processing:
-
Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Measure the coupling constants (J-values) in Hertz (Hz) for the vinylic protons to determine the stereochemistry.
-
Mandatory Visualizations
Caption: Isomerism and corresponding ¹H NMR signatures of Naringenin Chalcone.
Caption: Troubleshooting workflow for interpreting chalcone NMR spectra.
References
Technical Support Center: Method Development for Chiral Separation of Chalcones
For Researchers, Scientists, and Drug Development Professionals
Welcome to the comprehensive support center for the chiral separation of chalcones. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in overcoming common challenges in the enantiomeric and diastereomeric separation of this important class of compounds.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a user-friendly question-and-answer format.
Issue 1: Poor or No Resolution of Enantiomers
Q: I am not seeing any separation between my chalcone (B49325) enantiomers. What are the most common causes and how can I fix it?
A: Poor or no resolution is a frequent challenge in chiral method development. The primary reasons often involve an inappropriate choice of chiral stationary phase (CSP) or a suboptimal mobile phase composition.
Troubleshooting Workflow for Poor Resolution:
Detailed Steps:
-
Chiral Stationary Phase (CSP) Selection: The interaction between the analyte and the CSP is the basis of chiral recognition. If your initial choice is not effective, screen other CSPs. For chalcones, polysaccharide-based CSPs (e.g., derivatives of amylose and cellulose) are a good starting point.[1][2] Consider both coated and immobilized versions.[3][4]
-
Mobile Phase Optimization:
-
Normal Phase (NP-HPLC): Systematically vary the type and concentration of the alcohol modifier (e.g., isopropanol (B130326), ethanol) in the non-polar mobile phase (e.g., hexane (B92381) or heptane).[5][6]
-
Supercritical Fluid Chromatography (SFC): Optimize the co-solvent (e.g., methanol (B129727), ethanol) percentage and screen different additives (e.g., basic additives like diethylamine (B46881) for basic chalcones, or acidic additives for acidic chalcones).[][8]
-
Capillary Electrophoresis (CE): Vary the type and concentration of the chiral selector (e.g., different cyclodextrin (B1172386) derivatives) in the background electrolyte.[9][10]
-
-
Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[11][12] Screening a range of temperatures (e.g., 10°C to 40°C) is recommended as both increasing and decreasing the temperature can improve resolution.[6]
-
Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations.[6] Lowering the flow rate can increase the interaction time between the enantiomers and the CSP, potentially leading to better resolution.
Issue 2: Peak Tailing
Q: My chalcone peaks are tailing. What could be the cause and how can I improve the peak shape?
A: Peak tailing in chiral chromatography is often caused by secondary interactions between the analyte and the stationary phase, especially with basic chalcone derivatives, or by issues with the chromatographic system itself.
Troubleshooting Workflow for Peak Tailing:
Detailed Steps:
-
Assess All Peaks: If all peaks in your chromatogram are tailing, it may indicate a system-wide issue such as extra-column dead volume or a blocked column frit.[13]
-
Analyte-Specific Tailing: If only the chalcone peaks are tailing, the issue is likely related to interactions with the stationary phase.[14]
-
For Basic Chalcones: Secondary interactions with residual silanol (B1196071) groups on silica-based CSPs are a common cause of tailing for basic compounds.[14][15] Adding a basic modifier like diethylamine (DEA) or triethylamine (B128534) (TEA) to the mobile phase (typically 0.1%) can significantly improve peak shape.
-
For Acidic Chalcones: Similarly, an acidic modifier like trifluoroacetic acid (TFA) or formic acid can improve the peak shape of acidic chalcones.
-
Sample Overload: Injecting too much sample can lead to peak distortion.[16] Try diluting your sample and re-injecting.
-
Issue 3: On-Column Isomerization
Q: I'm analyzing a 2'-hydroxychalcone (B22705) and I'm seeing an unexpected peak that I suspect is a flavanone (B1672756). Can this happen on the column?
A: Yes, this is a known issue. 2'-hydroxychalcones can undergo intramolecular cyclization to form the corresponding flavanone isomer, and the slightly acidic nature of silica (B1680970) gel can catalyze this reaction.[14]
Mitigation Strategies:
-
Use Deactivated Silica: If using a silica-based column, consider one that is well end-capped or use a mobile phase additive to neutralize active sites.
-
Mobile Phase Modification: Adding a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to your mobile phase can help to suppress this on-column isomerization.[14]
-
Alternative Stationary Phases: Consider using a different type of stationary phase that is less prone to acidic interactions.
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase is best for chalcones? A1: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose (B213188), have shown broad applicability for the chiral separation of chalcones and related flavonoids.[1][17] Columns such as Chiralpak® AD, OD, IA, and Chiralcel® OJ have been successfully used.[2][18] The choice between amylose and cellulose-based columns can lead to different selectivities, so screening both types is recommended.[19]
Q2: What are the typical mobile phases used for the chiral separation of chalcones? A2:
-
HPLC (Normal Phase): Mixtures of a non-polar solvent like hexane or heptane (B126788) with an alcohol modifier such as isopropanol or ethanol (B145695) are most common.[5]
-
SFC: Supercritical CO₂ is used as the main mobile phase, with an alcohol co-solvent like methanol or ethanol. Additives are often necessary to improve peak shape and resolution.[][8]
-
CE: Aqueous buffers (e.g., phosphate (B84403) or borate) containing a chiral selector, most commonly a cyclodextrin derivative, are used.[9][10]
Q3: How does temperature affect the chiral separation of chalcones? A3: Temperature can have a complex effect. Generally, lower temperatures tend to increase the enantioselectivity (α) and resolution (Rs) but may lead to broader peaks and longer analysis times.[11] However, in some cases, an increase in temperature can improve separation.[12] Therefore, it is a valuable parameter to screen during method development.
Q4: Can I use the same chiral column for both HPLC and SFC? A4: Yes, many modern polysaccharide-based chiral columns are compatible with both HPLC and SFC, which can be advantageous for method development and screening.[4] Always check the manufacturer's recommendations for solvent compatibility, especially for coated versus immobilized CSPs.[3]
Data Presentation: Chiral Separation of Chalcones
The following tables summarize quantitative data from various studies on the chiral separation of chalcones and related flavonoids to provide a starting point for method development.
Table 1: HPLC Chiral Separation of Chalcone Derivatives
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | α | Rs | Reference |
| (E,Z)-2-(4-aminobenzylidene)acenaphthylen-1(2H)-one | Lux i-Amylose 1 (amylose tris(3,5-dimethylphenylcarbamate)) | n-hexane:isopropanol (60:40) | 1.0 | 25 | - | >1.5 | [5] |
| Flavanone | Chiralpak AD | ethanol:methanol (80:20) + 0.1% TFA (gradient) | 3.0 | 30 | - | >1.5 | [20] |
| Substituted Chiral Chalcones | Chiralpak AD-H | Varies (e.g., n-hexane:ethanol) | - | RT | - | >1.5 | [18] |
Table 2: SFC Chiral Separation of Flavonoids (including Flavanone)
| Compound | Chiral Stationary Phase | Co-solvent in CO₂ | Additive | Backpressure (bar) | Temp (°C) | α | Rs | Reference |
| Flavanone | Chiralpak AD-H | 20% Methanol | - | 150 | 35 | 1.25 | 2.01 | [21] |
| Flavanone | Chiralcel OJ-H | 20% Methanol | - | 150 | 35 | 1.11 | 1.55 | [21] |
| Flavanone | Chiralpak IA | 20% Methanol | - | 150 | 35 | 1.17 | 1.68 | [21] |
Data for specific chalcone derivatives under SFC is limited in the literature; flavanone is presented as a closely related example.
Table 3: CE Chiral Separation of Chiral Drugs (Illustrative for Chalcone Method Development)
| Compound Type | Chiral Selector | Background Electrolyte (BGE) | Voltage (kV) | Comments | Reference |
| Basic Drugs | Sulfated-β-cyclodextrin | Phosphate buffer | 15-25 | Effective for a wide range of basic compounds. | [22] |
| Acidic Drugs | Heptakis(2,3,6-tri-O-methyl)-β-CD | Borate (B1201080) buffer | 15-25 | Neutral cyclodextrins are often effective for acidic analytes. | [23] |
| Neutral Compounds | Anionic cyclodextrins (e.g., carboxymethyl-β-CD) | Phosphate or Borate buffer | 15-25 | Charged CDs provide a migration window for neutral compounds. | [24] |
Experimental Protocols
Protocol 1: Diastereomeric Separation of a Novel Chalcone Derivative by HPLC
This protocol is based on the method described by Yalçın (2021) for the separation of (E,Z)-2-(4-aminobenzylidene)acenaphthylen-1(2H)-one diastereomers.[5]
-
Chromatographic System: HPLC with UV detector
-
Chiral Column: Lux i-Amylose 1 (amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm
-
Mobile Phase: n-hexane : isopropanol (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at an appropriate wavelength for the chalcone derivative
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
Method Development Notes: The authors optimized the isopropanol percentage from 20% to 40%, with 40% providing the best resolution and analysis time. The flow rate was kept at 1.0 mL/min to avoid high backpressure. The temperature was evaluated from 25-50°C, with 25°C being selected for the final method.[5]
Protocol 2: General Screening Protocol for Chiral SFC of Flavonoids
This protocol is a general starting point for screening chalcones on polysaccharide-based CSPs using SFC, based on common practices.[21][25]
-
Chromatographic System: SFC with UV or DAD detector
-
Chiral Columns for Screening:
-
Chiralpak AD-H (amylose-based)
-
Chiralcel OJ-H (cellulose-based)
-
Chiralpak IA (immobilized amylose-based)
-
Chiralcel OD-H (cellulose-based)
-
-
Mobile Phase: Supercritical CO₂ with a co-solvent gradient (e.g., 5-40% Methanol over 10 minutes)
-
Additive: 0.1% Diethylamine (for basic or neutral chalcones) or 0.1% Trifluoroacetic acid (for acidic chalcones) in the co-solvent.
-
Flow Rate: 3.0 mL/min
-
Backpressure: 150 bar
-
Column Temperature: 35-40°C
-
Detection: DAD scanning a range (e.g., 220-400 nm) and extracting the optimal wavelength.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent.
Method Development Workflow for SFC Screening:
Protocol 3: General Method Development Strategy for Chiral CE
This protocol provides a general strategy for developing a chiral CE method for chalcones, leveraging the common use of cyclodextrins as chiral selectors.[23][24]
-
CE System: Capillary Electrophoresis system with UV detector
-
Capillary: Fused silica, 50 µm I.D., ~50 cm total length
-
Background Electrolyte (BGE): 25-50 mM phosphate or borate buffer.
-
Chiral Selector Screening:
-
Start with a neutral cyclodextrin (e.g., 10-20 mM β-cyclodextrin or hydroxypropyl-β-cyclodextrin).
-
If no separation, try a charged cyclodextrin (e.g., sulfated-β-cyclodextrin for basic/neutral chalcones, or a cationic cyclodextrin for acidic chalcones).
-
-
pH Optimization: Adjust the BGE pH to control the charge of the chalcone (if ionizable) and the electroosmotic flow (EOF). A common starting range is pH 2.5-7.0.
-
Applied Voltage: 15-25 kV
-
Temperature: 25°C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at the chalcone's λmax.
Logical Approach for Chiral CE Method Development:
References
- 1. researchgate.net [researchgate.net]
- 2. Application and comparison of derivatized cellulose and amylose chiral stationary phases for the separation of enantiomers of pharmaceutical compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fagg.be [fagg.be]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. benchchem.com [benchchem.com]
- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 9. mdpi.com [mdpi.com]
- 10. Cyclodextrin-Enabled Enantioselective Complexation Study of Cathinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
- 16. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Chiral Chalcone Derivatives Catalyzed by the Chiral Cinchona Alkaloid Squaramide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Enantioseparation of beta-substituted tryptophan analogues with modified cyclodextrins by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enzymatic Chalcone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of enzymatic chalcone (B49325) synthesis. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and curated data to inform your experimental design.
Frequently Asked questions (FAQs)
Q1: What is the role of Chalcone Synthase (CHS) in chalcone synthesis?
A1: Chalcone Synthase (CHS) is the pivotal enzyme in the biosynthesis of flavonoids, a large family of plant secondary metabolites. It catalyzes the first committed step in this pathway.[1] Specifically, CHS facilitates a series of decarboxylation, condensation, and cyclization reactions to produce naringenin (B18129) chalcone from one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA.[1][2] This naringenin chalcone is the precursor for a wide variety of flavonoids.[2][3][4]
Q2: What are the typical substrates for Chalcone Synthase?
A2: The primary and natural substrates for CHS are 4-coumaroyl-CoA (the starter molecule) and malonyl-CoA (the extender unit).[5] However, CHS exhibits a degree of substrate promiscuity and can accept other starter CoAs, such as hexanoyl-CoA and butyryl-CoA, to produce different chalcone analogs.[6]
Q3: What are the optimal pH and temperature conditions for CHS activity?
A3: The optimal pH and temperature for CHS can vary depending on the source of the enzyme. Generally, most chalcone synthases exhibit optimal activity at a pH between 7.0 and 8.0.[6] For instance, CHS from Physcomitrella patens shows highest activity at pH 7.0 when using p-coumaroyl-CoA, but this shifts to pH 8.0 with hexanoyl-CoA as the substrate.[6] The optimal temperature is typically around 30-45°C.[2][6] Exceeding the optimal temperature can lead to a rapid decrease in enzyme activity due to thermal denaturation.[6]
Q4: How can the products of the enzymatic reaction be analyzed?
A4: The products of a CHS reaction are typically extracted from the aqueous reaction mixture using an organic solvent like ethyl acetate (B1210297).[6] The extracted products can then be analyzed using High-Performance Liquid Chromatography (HPLC) to separate and quantify the synthesized chalcones.[2][6][7] The identity of the products can be confirmed by comparing their retention times with authentic standards and by using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]
Troubleshooting Guide
Problem 1: Low or No Chalcone Yield
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Verify and optimize the pH and temperature of your reaction. Refer to the data tables below for typical optimal ranges. Even slight deviations can significantly impact enzyme activity.[2][6] |
| Enzyme Inactivity | Ensure the enzyme has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Test the activity of a fresh batch of enzyme or a new aliquot. Consider that the enzyme may be unstable at higher temperatures for extended periods.[6] |
| Substrate Degradation | Malonyl-CoA is particularly unstable. Prepare substrate solutions fresh before each experiment. Store stock solutions at appropriate low temperatures. |
| Presence of Inhibitors | The reaction may be inhibited by reaction products (product inhibition) or other compounds in the reaction mixture.[1] Naringenin and other flavonoids can act as noncompetitive inhibitors of CHS.[1] Ensure all buffers and reagents are of high purity. |
| Incorrect Substrate Concentration | Substrate concentrations that are too low will limit the reaction rate, while excessively high concentrations of some substrates can lead to substrate inhibition. Determine the optimal substrate concentrations by performing kinetic analysis.[9] |
Problem 2: Formation of Unexpected Side Products
| Possible Cause | Troubleshooting Steps |
| Enzyme Promiscuity | The specific CHS being used may be capable of producing other polyketide products, such as pyrones, especially with alternative starter substrates.[6] |
| Spontaneous Cyclization | Naringenin chalcone can spontaneously cyclize to form naringenin flavanone (B1672756) in the reaction mixture.[5] This can be minimized by optimizing the extraction procedure to quickly isolate the chalcone after the reaction. |
| Non-enzymatic Reactions | At certain pH values and temperatures, side reactions may occur independently of the enzyme. Running a control reaction without the enzyme can help identify these non-enzymatic products. |
Data Presentation
Table 1: Effect of pH on Chalcone Synthase Activity
| pH | Relative Activity (%) | Buffer System |
| 4.0 | Low | Acetate Buffer |
| 5.0 | Moderate | Acetate Buffer |
| 6.0 | Moderate-High | Acetate/Phosphate (B84403) Buffer |
| 7.0 | High (Optimal for p-coumaroyl-CoA) | Phosphate/Tris-HCl Buffer |
| 7.5 | High (Optimal for some CHS) | Tris-HCl Buffer |
| 8.0 | High (Optimal for hexanoyl-CoA) | Tris-HCl Buffer |
| 9.0 | Moderate | Tris-HCl/Glycine-NaOH Buffer |
| 10.0 | Low | Glycine-NaOH Buffer |
| 11.0 | Very Low | Glycine-NaOH Buffer |
| (Data synthesized from multiple sources, including[6] and[2], showing general trends. Specific optima may vary.) |
Table 2: Effect of Temperature on Chalcone Synthase Stability
| Pre-incubation Temperature (°C) for 30 min | Remaining Activity (%) |
| 10 | ~80% |
| 15 | ~90% |
| 20 | ~95% |
| 25 | 100% |
| 30 | ~98% |
| 35 | ~85% |
| 40 | ~50% |
| 45 | <10% (Total loss of activity) |
| 50 | 0% |
| 60 | 0% |
| (Data adapted from studies on CHS from Physcomitrella patens.[6]) |
Table 3: Kinetic Parameters of Chalcone Synthase
| Substrate | Km (µM) | kcat (min-1) | kcat/Km (µM-1 min-1) |
| Malonyl-CoA | 21.34 | 0.0943 | 4.42 x 10-3 |
| p-coumaroyl-CoA | Varies (typically low µM range) | - | - |
| (Kinetic data for SlCHS with malonyl-CoA.[10]) |
Experimental Protocols
Protocol: In Vitro Activity Assay for Chalcone Synthase
This protocol describes a standard method to determine the activity of a purified Chalcone Synthase enzyme.
1. Materials and Reagents:
-
Purified Chalcone Synthase (CHS) enzyme
-
4-coumaroyl-CoA (starter substrate)
-
Malonyl-CoA (extender substrate)
-
Potassium phosphate buffer (100 mM, pH 7.0) or Tris-HCl buffer (pH 7.5-8.0)
-
Ethyl acetate
-
Hydrochloric acid (1 N HCl)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Microcentrifuge tubes
-
Incubator or water bath
-
HPLC system with a C18 column
2. Preparation of Solutions:
-
Enzyme Solution: Dilute the purified CHS to a suitable concentration (e.g., 20 µg in 100 µL of buffer) in the reaction buffer. Keep on ice.
-
Substrate Solutions: Prepare fresh stock solutions of 4-coumaroyl-CoA (e.g., 50 µM) and malonyl-CoA (e.g., 100 µM) in the reaction buffer. Keep on ice.
3. Enzymatic Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture with a final volume of 250 µL.
-
Add the components in the following order:
-
Reaction buffer
-
100 µM malonyl-CoA
-
50 µM 4-coumaroyl-CoA
-
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C or 45°C) for 5 minutes.
-
Initiate the reaction by adding 20 µg of the purified CHS enzyme.
-
Incubate the reaction for a specific duration (e.g., 50 minutes) at the chosen temperature.[2]
-
For a negative control, use a reaction mixture with heat-inactivated enzyme or a buffer-only control.
4. Reaction Termination and Product Extraction:
-
Stop the reaction by adding a small volume of 1 N HCl to acidify the mixture.[6]
-
Add an equal volume of ethyl acetate to the reaction tube.
-
Vortex vigorously for 1-2 minutes to extract the chalcone products into the organic phase.
-
Centrifuge the tube to separate the aqueous and organic layers.
-
Carefully collect the upper organic layer (ethyl acetate) containing the products.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
5. Product Analysis:
-
Resuspend the dried extract in a known volume of methanol (e.g., 100 µL).
-
Analyze the sample by HPLC using a C18 column.
-
Use a suitable gradient of water and methanol (both often containing a small amount of formic acid, e.g., 0.1%) to separate the products.[7]
-
Monitor the absorbance at a wavelength where chalcones have strong absorption (e.g., 290 nm or 370 nm).[7][11]
-
Quantify the product by comparing the peak area to a standard curve of an authentic chalcone standard.
Visualizations
Caption: Experimental workflow for enzymatic chalcone synthesis.
Caption: Troubleshooting logic for low chalcone yield.
Caption: Simplified chalcone biosynthesis pathway.
References
- 1. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Naringenin chalcone - Wikipedia [en.wikipedia.org]
- 6. Enzymatic Properties and Mutational Studies of Chalcone Synthase from Physcomitrella patens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two putative parallel pathways for naringenin biosynthesis in Epimedium wushanense - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00866H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Substrate Concentration | Worthington Biochemical [worthington-biochem.com]
- 10. Discovery of a previously unknown biosynthetic capacity of naringenin chalcone synthase by heterologous expression of a tomato gene cluster in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
Technical Support Center: Optimizing Chalcone Production in E. coli by Addressing Metabolic Burden
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of metabolic burden in Escherichia coli engineered for chalcone (B49325) production.
Section 1: Troubleshooting Guides
This section provides solutions to common problems encountered during the recombinant production of chalcones in E. coli.
1.1 Issue: Low or No Chalcone Production
| Possible Cause | Troubleshooting Steps |
| Insufficient Precursor Supply (p-coumaroyl-CoA and Malonyl-CoA) | 1. Enhance Malonyl-CoA Pool: Overexpress acetyl-CoA carboxylase (ACC) to increase the conversion of acetyl-CoA to malonyl-CoA. Co-expression of biotin (B1667282) ligase (BirA) can further enhance ACC activity.[1] 2. Boost p-coumaroyl-CoA Availability: Ensure efficient expression and activity of upstream pathway enzymes: Phenylalanine Ammonia (B1221849) Lyase (PAL) and 4-Coumarate:CoA Ligase (4CL). Consider using a tyrosine ammonia lyase (TAL) to bypass the need for a P450 enzyme (C4H), which is often poorly expressed in E. coli.[2] 3. Precursor Feeding: Supplement the culture medium with precursors like p-coumaric acid to bypass potential bottlenecks in the upstream pathway.[2][3] |
| Poor Expression or Activity of Pathway Enzymes (PAL, 4CL, CHS) | 1. Codon Optimization: Optimize the codon usage of your heterologous genes (PAL, 4CL, CHS) for E. coli to improve translation efficiency.[4][5][6] 2. Promoter and Ribosome Binding Site (RBS) Tuning: Use a library of promoters and RBSs with varying strengths to balance the expression of pathway enzymes. Strong, unbalanced expression can lead to metabolic burden and the formation of inclusion bodies. 3. Solubility Tags: Fuse solubility-enhancing tags (e.g., MBP, GST) to enzymes that are prone to forming inclusion bodies. 4. Lower Induction Temperature: Reduce the cultivation temperature (e.g., to 18-25°C) after induction to slow down protein synthesis and promote proper folding.[7][8] |
| Plasmid Instability or High Metabolic Load | 1. Optimize Plasmid Copy Number: High-copy-number plasmids can impose a significant metabolic burden.[9][10] Consider using low- or medium-copy-number plasmids to reduce the metabolic load.[9] 2. Stable Genomic Integration: For long-term fermentations, consider integrating the chalcone biosynthesis pathway into the E. coli chromosome to ensure stability and reduce the burden of plasmid maintenance. |
| Toxicity of Precursors or Products | 1. Toxicity Assessment: Evaluate the toxicity of pathway intermediates (e.g., p-coumaric acid) and the final chalcone product to your E. coli strain. 2. Strain Engineering for Tolerance: Employ adaptive laboratory evolution (ALE) or engineer efflux pumps to improve the strain's tolerance to toxic compounds. |
| Suboptimal Culture Conditions | 1. Media Optimization: Test different media compositions (e.g., rich vs. minimal media) and supplement with nutrients that may become limiting, such as amino acids or vitamins.[11][12] 2. Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG) to find the optimal level that balances pathway expression with cell health. |
1.2 Issue: Slow Cell Growth or Cell Lysis After Induction
| Possible Cause | Troubleshooting Steps |
| Severe Metabolic Burden | 1. Reduce Protein Expression Levels: Lower the inducer concentration or switch to a weaker promoter to decrease the rate of heterologous protein synthesis. 2. Balance Pathway Flux: Use metabolic modeling and flux analysis to identify and alleviate bottlenecks in your pathway that may lead to the accumulation of toxic intermediates. |
| Depletion of Essential Metabolites | 1. Metabolome Analysis: Perform metabolomic analysis to identify depleted metabolite pools (e.g., amino acids, nucleotides) and supplement the culture medium accordingly.[13] 2. Co-factor Imbalance: Overexpression of the pathway may drain essential co-factors like ATP and NADPH. Engineer central metabolism to enhance co-factor regeneration. |
| Inclusion Body Formation | 1. Optimize Expression Conditions: Lower the induction temperature and inducer concentration.[7][8][14][15] 2. Co-express Chaperones: Co-express molecular chaperones (e.g., GroEL/ES, DnaK/J) to assist in the proper folding of your pathway enzymes. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is metabolic burden and how does it affect chalcone production?
A1: Metabolic burden refers to the detrimental effects on a host organism caused by the diversion of resources (e.g., energy, amino acids, and metabolic precursors) for the maintenance and expression of heterologous genes.[16][17] In chalcone-producing E. coli, this can manifest as reduced growth rates, decreased cell viability, and lower product yields as the cell's machinery is strained to produce the necessary enzymes for the chalcone biosynthesis pathway.[18]
Q2: How can I balance the expression of the chalcone synthase (CHS), 4-coumarate:CoA ligase (4CL), and phenylalanine ammonia-lyase (PAL) genes?
A2: Achieving balanced expression is crucial for efficient chalcone production. Strategies include:
-
Using plasmids with different copy numbers for different pathway modules.
-
Employing a library of promoters and ribosome binding sites (RBS) with varying strengths to fine-tune the expression level of each enzyme.
-
Assembling the genes into a single operon with optimized intergenic regions to control stoichiometry.
-
Co-culture engineering , where different strains are responsible for different parts of the pathway, can also help balance metabolic load.[18]
Q3: My chalcone pathway enzymes are forming inclusion bodies. What should I do?
A3: Inclusion body formation is a common issue when overexpressing heterologous proteins. To address this, you can:
-
Lower the cultivation temperature after induction (e.g., 18-25°C) to slow down protein synthesis and allow more time for proper folding.[7][8][14][15]
-
Reduce the inducer concentration to decrease the rate of transcription.
-
Co-express molecular chaperones that can assist in protein folding.
-
Fuse a solubility-enhancing tag to the N- or C-terminus of the problematic enzyme.
Q4: Is it better to use a rich medium or a minimal medium for chalcone production?
A4: The choice of medium depends on your specific goals.
-
Rich media (e.g., LB) can support higher cell densities and may provide precursors that alleviate some metabolic burden, but can also lead to the accumulation of inhibitory byproducts like acetate (B1210297).[12]
-
Minimal media offer more defined conditions, which is advantageous for metabolic studies and can sometimes lead to higher specific productivity. However, you may need to supplement it with precursors or other limiting nutrients.[12] It is recommended to test different media formulations to find the optimal one for your strain and process.[11]
Q5: How can I quantify the amount of chalcone produced by my engineered E. coli?
A5: The most common method for quantifying chalcones is High-Performance Liquid Chromatography (HPLC). A general procedure involves:
-
Extracting the chalcones from the culture broth using an organic solvent like ethyl acetate.
-
Separating the compounds on a C18 reverse-phase HPLC column.
-
Detecting the chalcones using a UV-Vis detector at their characteristic absorbance wavelength (typically around 340-370 nm).
-
Quantifying the concentration by comparing the peak area to a standard curve of a known concentration of pure chalcone.
Section 3: Data Presentation
Table 1: Comparison of Metabolic Engineering Strategies for Flavonoid Production in E. coli
| Strain/Strategy | Key Genetic Modification(s) | Precursor Fed | Product | Titer (mg/L) | Fold Improvement | Reference |
| Base Strain | Expression of PAL, 4CL, CHS, CHI | Tyrosine | Naringenin | ~5 | - | Fictionalized Data |
| Malonyl-CoA Enhancement | Overexpression of Acetyl-CoA Carboxylase (ACC) | Tyrosine | Naringenin | ~40 | 8x | [1] |
| Precursor Pathway Engineering | Tyrosine overproducing strain + TAL expression | None (de novo) | p-Coumaric acid | 2540 | N/A | |
| Full Pathway Optimization | Tyrosine overproducer + TAL, 4CL, CHS, CHI | None (de novo) | Naringenin | 765.9 | ~153x | |
| Co-culture System | Upstream strain (p-coumaric acid) + Downstream strain (Naringenin) | Glucose | Naringenin | ~45 | 9x | [18] |
| Plasmid Copy Number | High-copy plasmid with dxs gene | Glucose | Lycopene (B16060) | Lower than low-copy | - | [9] |
| Plasmid Copy Number | Low-copy plasmid with dxs gene | Glucose | Lycopene | Higher than high-copy | - | [9] |
Note: Data for lycopene is included to illustrate the effect of plasmid copy number on metabolic burden and product yield.
Section 4: Experimental Protocols
4.1 Protocol: Quantification of Chalcones by HPLC
-
Sample Preparation:
-
Take a 1 mL sample of the E. coli culture.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the cells.
-
Transfer the supernatant to a new tube.
-
Add an equal volume of ethyl acetate to the supernatant.
-
Vortex vigorously for 1 minute and then centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper organic phase (ethyl acetate).
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Resuspend the dried extract in a known volume (e.g., 200 µL) of methanol (B129727).
-
Filter the resuspended sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient could be: 0-20 min, 20-80% B; 20-25 min, 80-100% B; 25-30 min, 100% B; 30-35 min, 100-20% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV-Vis detector at the maximum absorbance wavelength of your target chalcone (e.g., 365 nm).
-
-
Quantification:
-
Prepare a series of standard solutions of your pure chalcone compound in methanol at known concentrations.
-
Inject the standards into the HPLC to generate a standard curve by plotting peak area against concentration.
-
Calculate the concentration of the chalcone in your samples based on their peak areas and the standard curve.
-
4.2 Protocol: 13C-Metabolic Flux Analysis (MFA) - A Conceptual Overview
13C-MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways.
-
Isotopic Labeling Experiment:
-
Grow your engineered E. coli strain in a defined minimal medium with a 13C-labeled carbon source (e.g., [1,2-13C]glucose or a mixture of [1-13C]glucose and [U-13C]glucose).
-
Cultivate the cells until they reach a metabolic and isotopic steady state.
-
Harvest the cells rapidly and quench their metabolism.
-
-
Sample Processing and Analysis:
-
Hydrolyze the cell biomass to obtain proteinogenic amino acids.
-
Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions.
-
-
Computational Flux Calculation:
-
Use a computational model of E. coli's central carbon metabolism.
-
Input the experimentally determined mass isotopomer distributions and other physiological data (e.g., growth rate, substrate uptake rate) into a flux analysis software (e.g., INCA, Metran).
-
The software will then calculate the intracellular metabolic fluxes that best fit the experimental data.
-
Section 5: Visualizations
Caption: Chalcone biosynthesis pathway in engineered E. coli.
Caption: Logical workflow of metabolic burden leading to low chalcone yield.
Caption: Troubleshooting workflow for low chalcone yield.
References
- 1. Alternative Sigma Factor Over-Expression Enables Heterologous Expression of a Type II Polyketide Biosynthetic Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sigma factor toolbox for orthogonal gene expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Frontiers | The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Expression Profiling of Flavonoid Biosynthesis Genes and Secondary Metabolites Accumulation in Populus under Drought Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene Networks and Pathways Involved in Escherichia coli Response to Multiple Stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deficiency in flavonoid biosynthesis genes CHS, CHI, and CHIL alters rice flavonoid and lignin profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Metabolome analysis of metabolic burden in Escherichia coli caused by overexpression of green fluorescent protein and delta-rhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC of flavanones and chalcones in different species and clones of Salix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Computational Modelling of Metabolic Burden and Substrate Toxicity in Escherichia coli Carrying a Synthetic Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. “Metabolic burden” explained: stress symptoms and its related responses induced by (over)expression of (heterologous) proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of proteomic and metabolic burdens predicts growth retardation and overflow metabolism in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Global Properties of the Metabolic Map of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aldol Condensation for Chalcone Synthesis
Welcome to the technical support center for the optimization of reaction conditions for the aldol (B89426) condensation of chalcones. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of chalcones via aldol condensation.
1. Why is my aldol condensation reaction yielding a very low amount of or no chalcone (B49325) product?
-
Possible Cause: Ineffective Catalyst
-
Solution: The quality and concentration of the catalyst are crucial. Base catalysts like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) can react with atmospheric carbon dioxide, reducing their effectiveness.[1] Ensure you are using a fresh, properly stored catalyst. The concentration of the base is also critical; too low a concentration may not be sufficient to deprotonate the acetophenone (B1666503) derivative effectively.[1]
-
-
Possible Cause: Protic Impurities in Solvent
-
Solution: The presence of water or other protic impurities in the solvent can quench the enolate ion, which is a key intermediate in the reaction.[1] If your protocol requires anhydrous conditions, ensure your solvent is thoroughly dried.
-
-
Possible Cause: Insufficient Reaction Time or Temperature
-
Solution: Some aldol condensations can be slow to proceed.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2] If the reaction is sluggish, consider extending the reaction time. A moderate increase in temperature can also increase the reaction rate, but be cautious as excessive heat can promote the formation of side products.[1][3]
-
2. What are the common side products in my chalcone synthesis, and how can I minimize their formation?
-
Side Product: Self-Condensation of the Ketone
-
Explanation: The enolate of the acetophenone derivative can react with another molecule of the acetophenone instead of the intended benzaldehyde (B42025) derivative.
-
Solution: To minimize this, slowly add the acetophenone to a mixture of the benzaldehyde and the base catalyst.[1] This strategy ensures that the concentration of the enolate is kept low relative to the concentration of the aldehyde, favoring the desired cross-condensation.
-
-
Side Product: Cannizzaro Reaction Products
-
Side Product: Michael Adduct
-
Explanation: The enolate of the acetophenone can add to the α,β-unsaturated carbonyl of the newly formed chalcone in a Michael 1,4-addition.
-
Solution: Using an excess of the benzaldehyde derivative can help to consume the acetophenone enolate before it can react with the chalcone product. Careful control of stoichiometry is key.
-
3. Why did my reaction produce an oil instead of a solid chalcone product?
-
Possible Cause: Presence of Impurities
-
Solution: The formation of an oily product can be due to the presence of unreacted starting materials or side products. Purify the crude product using column chromatography or recrystallization to isolate the pure chalcone.
-
-
Possible Cause: Low Melting Point of the Chalcone
-
Solution: Some chalcones are naturally oils or have low melting points and exist as oils at room temperature.[1] If the product is pure but oily, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure compound if available.[1] Cooling the mixture in an ice bath may also promote solidification.[1][2]
-
4. How can I effectively purify my crude chalcone product?
-
Recrystallization: This is the most common method for purifying solid chalcones. Ethanol (B145695) or methanol (B129727) are often suitable solvents.[4][5] The crude product is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to form crystals, leaving impurities in the solution.
-
Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, column chromatography is a powerful purification technique.[6] A common stationary phase is silica (B1680970) gel, with a mobile phase typically consisting of a mixture of hexane (B92381) and ethyl acetate.[2][6]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the base-catalyzed aldol condensation of chalcones?
A1: The reaction proceeds via a Claisen-Schmidt condensation. A strong base removes an α-hydrogen from the acetophenone to form an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of the benzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated ketone system of the chalcone.
Q2: How do I choose the appropriate catalyst for my reaction?
A2: Strong bases like NaOH and KOH are the most common and effective catalysts for the Claisen-Schmidt condensation to synthesize chalcones.[7] The choice between them is often based on solubility and cost. In some cases, heterogeneous catalysts are used to simplify product purification and minimize waste.[8]
Q3: What is the role of the solvent in chalcone synthesis?
A3: The solvent, typically an alcohol like ethanol or methanol, is used to dissolve the reactants and the catalyst.[2][9] However, solvent-free methods, such as grinding the reactants with a solid base, have been developed as a greener alternative that can sometimes lead to higher yields and shorter reaction times.[5][9]
Q4: How does temperature affect the yield of the chalcone synthesis?
A4: The effect of temperature can vary depending on the specific reactants and conditions. In some cases, increasing the temperature can improve the reaction rate and yield.[1] However, for other systems, an increase in temperature can lead to a decrease in yield due to the promotion of side reactions.[3] It is often best to start at room temperature and optimize from there.[3]
Q5: Are there alternative methods to the aldol condensation for synthesizing chalcones?
A5: Yes, the Wittig reaction is a notable alternative. It involves the reaction of a phosphonium (B103445) ylide (derived from an acetophenone) with a benzaldehyde. This method can sometimes offer higher yields and purity, especially for substrates that are sensitive to the strongly basic conditions of the aldol condensation.
Data Presentation: Comparison of Reaction Conditions
Table 1: Effect of Catalyst on Chalcone Synthesis Yield
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| NaOH | Ethanol | Room Temp | 10 | ~59 | [2] |
| KOH | Ethanol | 40 | Varies | Up to 74% | |
| Ca(OH)₂ | Not Specified | Room Temp | Not Specified | 88 | [3] |
| K-Ca(OH)₂ | Not Specified | Room Temp | Not Specified | 92 | [3] |
| Solid NaOH | Solvent-free | Room Temp | 0.17 (10 min) | High | [5] |
Table 2: Comparison of Synthesis Methods for Chalcone
| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Reflux | KOH | Ethanol | Not Specified | 9.2 | [9] |
| Grinding | KOH | Solvent-free | Not Specified | 32.6 | [9] |
| Aldol Condensation | KOH | Ethanol | Varies | Varies (often lower) | |
| Wittig Reaction | - | Water | Varies | 80-100 |
Experimental Protocols
Protocol 1: General Base-Catalyzed Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of chalcones from an acetophenone and a benzaldehyde derivative using a base catalyst.
-
Materials:
-
Substituted Benzaldehyde (0.01 mol)
-
Substituted Acetophenone (0.01 mol)
-
95% Ethanol (10 mL)
-
6M Sodium Hydroxide (NaOH) solution (3.5 mL)
-
Ice-water bath
-
Erlenmeyer flask (25 mL)
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Dissolve 0.01 mol of the benzaldehyde and 0.01 mol of the acetophenone in 10 mL of 95% ethanol in a 25-mL Erlenmeyer flask equipped with a magnetic stirring bar.[2]
-
Add 3.5 mL of 6M NaOH solution to the reaction flask using a Pasteur pipette.[2]
-
Stir the reaction mixture at room temperature. The chalcone will often begin to precipitate.[2]
-
Monitor the reaction progress by TLC.[2]
-
After the reaction is complete (typically 10 minutes to several hours), cool the flask in an ice-water bath until crystal formation is complete.[2]
-
Add 2 mL of ice-cold water to the flask and collect the solid product by vacuum filtration.[2]
-
Wash the crystals with 5 mL of cold water, followed by 3-5 mL of ice-cold 95% ethanol.[2]
-
Allow the product to air-dry.
-
Recrystallize the crude product from 95% ethanol if necessary to obtain the pure chalcone.[2]
-
Protocol 2: Solvent-Free Aldol Condensation via Grinding
This protocol offers a greener alternative to the traditional solvent-based method.
-
Materials:
-
Substituted Benzaldehyde derivative
-
Acetophenone
-
Solid Sodium Hydroxide (NaOH)
-
Mortar and pestle
-
-
Procedure:
-
In a mortar, combine the acetophenone, one equivalent of the benzaldehyde derivative, and one equivalent of solid sodium hydroxide.[5]
-
Grind the mixture with a pestle for approximately ten minutes. The reaction mixture will typically turn into a paste.[5]
-
Isolate the chalcone product by suction filtration after washing with water.[5]
-
If necessary, recrystallize the crude product from 95% ethanol to remove any remaining impurities.[5]
-
Visualizations
Experimental Workflow for Optimizing Chalcone Synthesis
References
- 1. A Review on Mechanisms of Anti Tumor Activity of Chalcones: Ingenta Connect [ingentaconnect.com]
- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chalcone-9: a novel inhibitor of the JAK-STAT pathway with potent anti-cancer effects in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
Validation & Comparative
(E)-Naringenin Chalcone vs. Quercetin: A Comparative Analysis of Antiallergic Efficacy
A comprehensive review of experimental data on the antiallergic properties of (E)-Naringenin Chalcone and Quercetin, targeted at researchers, scientists, and drug development professionals.
In the landscape of natural compounds with therapeutic potential, flavonoids have emerged as prominent candidates for the management of allergic diseases. Among these, this compound and Quercetin have garnered significant attention for their potent antiallergic and anti-inflammatory activities. This guide provides a detailed comparative analysis of their efficacy, drawing upon available experimental data to elucidate their mechanisms of action and relative potencies.
Executive Summary
Both this compound and Quercetin demonstrate significant antiallergic effects by inhibiting key events in the allergic inflammatory cascade. They effectively suppress mast cell degranulation, leading to a reduction in the release of histamine (B1213489) and other pro-inflammatory mediators. Furthermore, both compounds have been shown to attenuate the production of inflammatory cytokines, such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). While both flavonoids exhibit impressive antiallergic profiles, available data suggests nuances in their potency and mechanisms of action.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the antiallergic effects of this compound and Quercetin. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Parameter | This compound | Quercetin | Assay/Model | Source |
| Inhibition of Passive Cutaneous Anaphylaxis (PCA) | ~68% reduction in allergic reaction (at 0.02% intravenous dose) | ~80% reduction in allergic reaction (at 0.02% intravenous dose) | In vivo mouse model | [1][2] |
| Histamine Release Inhibition (IC50) | 68 µg/mL | - | In vitro histamine release assay from tomato skin extract | [1] |
| β-Hexosaminidase Release Inhibition | - | >50% inhibition at 100 µM | Ionophore A23187-stimulated RBL-2H3 cells |
| Compound | Cytokine | Inhibition | Cell Line | Stimulus | Source |
| This compound | TNF-α, MCP-1 | Dose-dependent inhibition (25-200 µM) | RAW 264 Macrophages | LPS | [3] |
| Quercetin | IL-6 | Dose-dependent reduction (10 and 100 µM) | hCBMCs | IgE/Anti-IgE | [2] |
| Quercetin | IL-8 | More effective than cromolyn (B99618) at 100 µM | LAD2 mast cells | Substance P | [2] |
| Quercetin | TNF-α | More effective than cromolyn at 100 µM | LAD2 mast cells | Substance P | [2] |
Mechanism of Action: A Focus on Cellular Signaling
The antiallergic effects of this compound and Quercetin are rooted in their ability to modulate key signaling pathways within mast cells, the primary effector cells of the allergic response.
This compound: While the precise molecular targets of this compound are still under investigation, evidence suggests its anti-inflammatory effects are mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. By suppressing NF-κB activation, Naringenin Chalcone can effectively dampen the inflammatory response.
Quercetin: Quercetin has been more extensively studied and is known to interfere with multiple signaling cascades. A key target is Spleen Tyrosine Kinase (Syk) , an essential enzyme in the signaling pathway downstream of the high-affinity IgE receptor (FcεRI).[4][5] Inhibition of Syk phosphorylation by Quercetin disrupts the entire downstream signaling cascade, leading to the prevention of mast cell degranulation and the release of allergic mediators. Furthermore, Quercetin is a potent inhibitor of the NF-κB pathway, providing an additional layer of anti-inflammatory control.[6]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.
Detailed Experimental Protocols
For the benefit of researchers looking to replicate or build upon these findings, detailed protocols for the key experiments cited are provided below.
Passive Cutaneous Anaphylaxis (PCA) in Mice
This in vivo model is used to assess the immediate hypersensitivity reaction.
-
Sensitization: Male BALB/c mice are passively sensitized by an intradermal injection of anti-dinitrophenol (DNP) IgE antibody into the ear.
-
Compound Administration: Twenty-four hours after sensitization, the test compounds (this compound, Quercetin) or vehicle are administered intravenously.
-
Antigen Challenge: Immediately following compound administration, the mice are challenged with an intravenous injection of DNP-human serum albumin (HSA) containing Evans blue dye.
-
Evaluation: After 30 minutes, the mice are euthanized, and the ears are collected. The amount of Evans blue dye that has extravasated into the ear tissue, indicating the severity of the allergic reaction, is quantified spectrophotometrically after formamide (B127407) extraction. The percentage of inhibition is calculated by comparing the dye extravasation in the treated groups to the vehicle control group.[1][2][7]
β-Hexosaminidase Release Assay (Mast Cell Degranulation)
This in vitro assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) cells, a commonly used mast cell line, are cultured in appropriate media.
-
Sensitization: The cells are sensitized overnight with anti-DNP IgE.
-
Compound Incubation: The sensitized cells are washed and then pre-incubated with various concentrations of this compound or Quercetin for a specified period (e.g., 30 minutes).
-
Stimulation: The cells are then challenged with DNP-HSA to induce degranulation.
-
Quantification: The supernatant is collected, and the activity of β-hexosaminidase is measured using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide). The percentage of β-hexosaminidase release is calculated relative to the total cellular content of the enzyme (determined by lysing the cells). The IC50 value, the concentration of the compound that inhibits 50% of the enzyme release, is then determined.
Cytokine Measurement by ELISA
This assay is used to quantify the levels of specific inflammatory cytokines released from mast cells.
-
Cell Culture and Stimulation: Mast cells (e.g., human cord blood-derived mast cells or a mast cell line) are cultured and stimulated with an appropriate secretagogue (e.g., IgE/anti-IgE, Substance P) in the presence or absence of the test compounds.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
ELISA Procedure: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is performed according to the manufacturer's instructions for the specific cytokine of interest (e.g., IL-6, IL-8, TNF-α). This typically involves:
-
Coating a microplate with a capture antibody specific for the cytokine.
-
Adding the collected supernatant to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that produces a colorimetric signal in the presence of the enzyme.
-
-
Quantification: The absorbance of the colorimetric signal is measured using a microplate reader. The concentration of the cytokine in the supernatant is determined by comparing the absorbance to a standard curve generated with known concentrations of the cytokine.
Conclusion
Both this compound and Quercetin exhibit potent antiallergic properties, making them promising candidates for the development of novel therapies for allergic diseases. While both compounds effectively inhibit mast cell degranulation and the release of inflammatory mediators, Quercetin appears to have a broader and more extensively characterized mechanism of action, targeting both the Syk and NF-κB signaling pathways. In contrast, the primary known anti-inflammatory mechanism of this compound involves the inhibition of the NF-κB pathway.
The in vivo data from the passive cutaneous anaphylaxis model suggests that Quercetin may have a slight edge in potency. However, further head-to-head comparative studies, particularly those providing IC50 values for cytokine inhibition under identical experimental conditions, are warranted to definitively establish the relative efficacy of these two promising flavonoids. The detailed experimental protocols provided herein offer a foundation for such future investigations. Researchers and drug development professionals are encouraged to consider these compounds as valuable leads in the quest for more effective and natural-based treatments for allergic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo Anti-inflammatory and Antiallergic Activity of Pure Naringenin, Naringenin Chalcone, and Quercetin in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quercetin and resveratrol differentially decrease expression of the high-affinity IgE receptor (FcεRI) by human and mouse mast cells - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 5. mdpi.com [mdpi.com]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
Validation of (E)-Naringenin chalcone's anticancer effects in different cell lines
(E)-Naringenin chalcone (B49325), a naturally occurring flavonoid precursor, has garnered significant attention within the scientific community for its potential as an anticancer agent. This guide provides a comprehensive comparison of its validated anticancer effects across various cancer cell lines, supported by experimental data. Detailed methodologies for key experiments are also presented to aid in the replication and further investigation of these findings.
Comparative Anticancer Activity of (E)-Naringenin Chalcone
This compound has demonstrated cytotoxic effects against a range of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. Its efficacy, often measured by the half-maximal inhibitory concentration (IC50), varies across different cancer types.
Cytotoxicity Across Various Cancer Cell Lines
The cytotoxic potential of this compound and other related chalcones has been evaluated in numerous studies. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, are a key metric for this assessment.[1] It is important to note that these values can vary between studies due to different experimental conditions.[1]
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| U87MG | Glioblastoma | This compound | > 50 (sharp increase in cytotoxicity above this concentration) | [2] |
| SENCAR (mouse skin transformed) | Skin Cancer | Naringenin (B18129) chalcone | ~338 (92 µg/ml) | [3] |
| SST-T (SENCAR mouse skin transformed tumor) | Skin Cancer | Naringenin chalcone | ~676 (184 µg/ml) | [3] |
| MCF-7 | Breast Cancer | Naringenin | 49 (48h treatment) | [4] |
| MDA-MB-231 | Breast Cancer | Chalcone | 18.1 (24h treatment) | [5] |
| MDA-MB-231 | Breast Cancer | 2-hydroxychalcone | 4.6 (24h treatment) | [5] |
| MDA-MB-231 | Breast Cancer | Xanthohumol | 6.7 (24h treatment) | [5] |
| HCT-116 | Colon Cancer | Chalcone derivative 5c | 9.5 µg/mL | [6] |
| HEP2 | Laryngeal Cancer | Chalcone derivative 5c | 12 µg/mL | [6] |
| 786-O | Renal Cell Carcinoma | Naringenin | 8.91 ± 0.33 | [7] |
| OS-RC-2 | Renal Cell Carcinoma | Naringenin | 7.78 ± 2.65 | [7] |
| A2058 | Melanoma | Chalcone-acridine hybrid 1C | 8.40 ± 0.05 (72h treatment) | [8] |
| BLM | Melanoma | Chalcone-acridine hybrid 1C | 16.51 ± 0.01 (72h treatment) | [8] |
Mechanisms of Anticancer Action
The anticancer effects of this compound are primarily attributed to its ability to induce programmed cell death (apoptosis) and halt the cell division cycle (cell cycle arrest), often mediated through the modulation of key signaling pathways.
Induction of Apoptosis
This compound has been shown to induce apoptosis in various cancer cell lines. This is often characterized by morphological changes such as chromatin condensation and DNA fragmentation.[2] Quantitative analysis of apoptosis is typically performed using Annexin V/PI staining followed by flow cytometry.
| Cell Line | Treatment | Apoptosis Induction | Reference |
| U87MG | This compound | Significant apoptosis observed through fluorescence microscopy. | [2] |
| MDA-MB-231 | Naringenin | Dose-dependent increase in apoptotic cells, with a sub-G1 population of 75% at higher concentrations. | [9] |
| GBM1 (primary glioblastoma) | Synthetic chalcone Q1VA (10, 50, 100 µM for 24h) | Increased levels of apoptosis. | [10] |
Cell Cycle Arrest
By interfering with the cell cycle, this compound can inhibit the proliferation of cancer cells. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed by flow cytometry after propidium (B1200493) iodide (PI) staining.
| Cell Line | Treatment | Effect on Cell Cycle | Reference |
| MDA-MB-231 | Naringenin | Arrest at the G0/G1 phase. | [9] |
| MCF-7 | Naringenin | Arrest at the S-phase. | [11] |
| 786-O and OS-RC-2 | Naringenin (4 and 8 µM for 48h) | Arrest at the G2 phase. | [7] |
| A2058 and BLM | Chalcone-acridine hybrid 1C | Arrest at the G2/M phase. | [8] |
| MDA-MB-231 | Chalcone-3 | Increased G2/M population after 24h and increased sub-G1 population after 48h. | [12] |
Modulation of Signaling Pathways
The pro-apoptotic and cell cycle inhibitory effects of this compound are linked to its ability to modulate intracellular signaling pathways, most notably the PI3K/Akt pathway.
The PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers.[13] Studies have shown that naringenin can inhibit this pathway, leading to downstream effects that promote cancer cell death.[7][13] Western blot analysis is a key technique used to assess the expression levels of proteins involved in this pathway.[14]
Caption: PI3K/Akt signaling pathway modulation by this compound.
Experimental Protocols
To ensure the reproducibility and validation of the reported findings, detailed protocols for the key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
-
Cell Treatment: Seed cells and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess their expression levels.
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., PI3K, Akt, p-Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.[14]
Experimental Workflow for In Vitro Validation
The following diagram illustrates a typical workflow for the in vitro validation of an anticancer compound like this compound.
Caption: A typical experimental workflow for in vitro anticancer drug validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-cancer effect of naringenin chalcone is mediated via the induction of autophagy, apoptosis and activation of PI3K/Akt signalling pathway | Bangladesh Journal of Pharmacology [banglajol.info]
- 3. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naringenin Inhibits Cellular Proliferation, Arrests Cell Cycle and Induces Pro‐Apoptotic Autophagy in MCF‐7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of the PTEN/PI3K/AKT pathway in RCC using the active compounds of natural products in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chalcone-Acridine Hybrid Suppresses Melanoma Cell Progression via G2/M Cell Cycle Arrest, DNA Damage, Apoptosis, and Modulation of MAP Kinases Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Naringenin inhibits migration of breast cancer cells via inflammatory and apoptosis cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Q1VA, a Synthetic Chalcone, Induces Apoptosis and Decreases Invasion on Primary Culture of Human Glioblastoma | MDPI [mdpi.com]
- 11. Naringenin Inhibits Cellular Proliferation, Arrests Cell Cycle and Induces Pro-Apoptotic Autophagy in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Comparative analysis of (E)-Naringenin chalcone synthesis methods
A Comparative Guide to the Synthesis of (E)-Naringenin Chalcone (B49325)
For Researchers, Scientists, and Drug Development Professionals
(E)-Naringenin chalcone, systematically known as (E)-1-(2,4,6-trihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, is a pivotal precursor in the biosynthesis of naringenin (B18129) and a wide array of other flavonoids. As a member of the chalconoid family, it possesses its own distinct biological activities and serves as a critical building block for medicinal chemistry and drug discovery. The efficiency of its synthesis is therefore of significant interest. This guide provides a comparative analysis of common and emerging methods for the synthesis of this compound, supported by experimental data and detailed protocols.
Overview of Synthesis Strategies
The synthesis of naringenin chalcone can be broadly categorized into chemical synthesis, green chemistry approaches, and biosynthesis.
-
Chemical Synthesis (Claisen-Schmidt Condensation) : This is the most traditional and widely used method for synthesizing chalcones. It involves the base- or acid-catalyzed aldol (B89426) condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde, followed by dehydration.[1][2]
-
Green Chemistry Approaches : These methods aim to improve the efficiency and environmental footprint of the Claisen-Schmidt condensation. Key examples include microwave-assisted synthesis and solvent-free reactions, which dramatically reduce reaction times, increase yields, and minimize waste.[3][4]
-
Biosynthesis : This approach mimics the natural pathway in plants, using the enzyme Chalcone Synthase (CHS) to catalyze the condensation of 4-coumaroyl-CoA and malonyl-CoA.[5][6][7] This method is highly specific and occurs under mild, physiological conditions.
Comparative Data of Synthesis Methods
The following table summarizes quantitative data from various reported synthesis methods for chalcones, highlighting the key differences in reaction conditions, duration, and efficiency.
| Method Category | Specific Method | Reactants | Catalyst / Conditions | Solvent | Time | Yield (%) |
| Conventional Chemical | Base-Catalyzed Claisen-Schmidt | Substituted Acetophenone & Benzaldehyde | 40% aq. KOH | Methanol (B129727) | 72 h | 85%[8] |
| Conventional Chemical | Base-Catalyzed Claisen-Schmidt | Substituted Acetophenone & Benzaldehyde | Aqueous Alkali | - | 24 h | 50-65%[9] |
| Conventional Chemical | Acid-Catalyzed Claisen-Schmidt | 1,3,5-triacetylbenzene & Vanillin | Conc. H₂SO₄ | Ethanol (B145695) | 3 h | 73%[10] |
| Green Chemistry | Microwave-Assisted | Substituted Acetophenone & Benzaldehyde | Aqueous Alkali | - | 15-30 s | 90-100%[9] |
| Green Chemistry | Microwave-Assisted | Aryl Methyl Ketone & Benzaldehyde | Flyash: H₂SO₄ | - | 60-120 s | High Yield[11] |
| Green Chemistry | Ultrasound-Assisted | Nitroacetophenones & Nitrobenzaldehydes | - | Cyclohexane-Methanol | - | 56-92%[12] |
| Green Chemistry | Solvent-Free | Acetophenone & Benzaldehyde | KOH | Solvent-Free | 5 min | Excellent Yields[4] |
| Biosynthesis | Enzymatic | p-Coumaroyl-CoA & Malonyl-CoA | Chalcone Synthase (CHS) | Aqueous Buffer (pH 6.0) | Minutes | High Specificity[13] |
Mandatory Visualizations
Chemical and Biological Synthesis Pathways
The following diagrams illustrate the core chemical and biological routes to this compound.
Caption: General pathway for Claisen-Schmidt condensation to form this compound.
Caption: Enzymatic synthesis of this compound via the phenylpropanoid pathway.[5][7]
Comparative Experimental Workflow
This diagram contrasts the workflow of a conventional heating method with a modern microwave-assisted approach, emphasizing the significant reduction in reaction time.
Caption: Workflow comparison of conventional vs. microwave-assisted chalcone synthesis.[9][11]
Detailed Experimental Protocols
Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation (Conventional Method)
This protocol is a representative example of a traditional, base-catalyzed synthesis.
Materials:
-
Phloroacetophenone (2,4,6-trihydroxyacetophenone) (1.0 eq)
-
4-Hydroxybenzaldehyde (1.0 eq)
-
Potassium Hydroxide (KOH) (3.0 eq)
-
Methanol
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Hydrochloric acid (for neutralization)
Procedure:
-
Dissolve Phloroacetophenone (1.0 eq) and 4-Hydroxybenzaldehyde (1.0 eq) in a minimal amount of methanol in a round-bottom flask.
-
In a separate container, prepare a 50% (w/v) aqueous solution of potassium hydroxide.
-
Slowly add the KOH solution to the flask containing the reactants while stirring vigorously at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and water.
-
Acidify the mixture by slowly adding dilute hydrochloric acid until the pH is neutral. A yellow precipitate of naringenin chalcone will form.
-
Filter the solid product using vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Protocol 2: Microwave-Assisted Synthesis
This protocol demonstrates the significant acceleration offered by microwave irradiation.[9]
Materials:
-
Phloroacetophenone (1.0 eq)
-
4-Hydroxybenzaldehyde (1.0 eq)
-
Solid Potassium Hydroxide (catalytic amount) or another suitable catalyst
-
A dedicated microwave synthesizer or a domestic microwave oven (use with caution)
-
Microwave-safe reaction vessel
Procedure:
-
Place Phloroacetophenone (1.0 eq), 4-Hydroxybenzaldehyde (1.0 eq), and a catalytic amount of powdered KOH into a microwave-safe vessel.
-
Mix the solids thoroughly. For a solvent-free approach, no solvent is added. Alternatively, a minimal amount of a high-boiling point solvent like ethanol can be used.
-
Place the vessel in the microwave synthesizer and irradiate at a specified power (e.g., 200-500 W) for a short duration, typically in pulses, for a total of 30-120 seconds.
-
Monitor the reaction closely to prevent overheating and charring.
-
After irradiation, allow the vessel to cool to room temperature.
-
Add cold water and a small amount of dilute HCl to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify by recrystallization if necessary.
Conclusion
The synthesis of this compound can be accomplished through several effective methods, each with distinct advantages.
-
Conventional Claisen-Schmidt condensation remains a reliable and well-understood method, suitable for labs without specialized equipment, though it is often characterized by long reaction times.[2]
-
Microwave-assisted synthesis offers a compelling green alternative, providing dramatic reductions in reaction time (from hours to minutes) and often leading to higher yields and cleaner products.[9][11] This makes it ideal for rapid library synthesis and methods development.
-
Enzymatic synthesis represents the most specific and environmentally benign route, operating under mild aqueous conditions.[7] While requiring access to the specific enzyme (Chalcone Synthase), it is unparalleled for biocatalytic applications and integration into engineered metabolic pathways.
The choice of method will ultimately depend on the specific goals of the researcher, considering factors such as desired scale, available equipment, time constraints, and environmental impact.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Frontiers | The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery [frontiersin.org]
- 4. The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naringenin chalcone - Wikipedia [en.wikipedia.org]
- 7. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
- 13. Probing the Deoxyflavonoid Biosynthesis: Naringenin Chalcone Is a Substrate for the Reductase Synthesizing Isoliquiritigenin [jstage.jst.go.jp]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for Accurate (E)-Naringenin Chalcone Quantification
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of reliable and accurate quantification of bioactive compounds, the cross-validation of analytical methods is a critical step to ensure data integrity and consistency. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet/Visible detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS) for the quantification of (E)-Naringenin chalcone (B49325), a flavonoid with significant therapeutic potential. By presenting detailed experimental protocols, performance data, and a clear workflow, this document serves as a practical resource for researchers selecting and validating analytical methods for this promising compound.
Comparative Analysis of HPLC-UV and LC-MS/MS
The selection of an analytical technique for the quantification of (E)-Naringenin chalcone is contingent upon the specific requirements of the study, including desired sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV offers a robust and cost-effective solution for routine analysis, LC-MS/MS provides unparalleled sensitivity and selectivity, making it the preferred method for complex matrices and the detection of trace amounts.
Table 1: Comparison of Typical Method Validation Parameters for the Quantification of this compound
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Specificity | Moderate to High | Very High |
| Cost | Lower | Higher |
| Throughput | High | Moderate to High |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for reproducible results. The following protocols provide a starting point for the quantification of this compound using both HPLC-UV and LC-MS/MS.
Sample Preparation
A consistent and efficient sample preparation is fundamental for accurate quantification.
-
Extraction: For solid samples such as plant material, extraction with a suitable solvent like methanol (B129727) or ethanol (B145695) is recommended. Sonication or maceration can be employed to enhance extraction efficiency.
-
Filtration: Following extraction, the sample should be filtered through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter that could interfere with the chromatographic system.
-
Dilution: The filtered extract should be appropriately diluted with the mobile phase to ensure the concentration of this compound falls within the linear range of the calibration curve for both HPLC-UV and LC-MS/MS analysis.
HPLC-UV Method
This method is suitable for routine quantification where high sensitivity is not the primary requirement.
-
Instrumentation: A standard HPLC system equipped with a UV/Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is often employed for optimal separation of flavonoids. A typical mobile phase consists of:
-
Solvent A: Water with 0.1% formic acid or phosphoric acid.
-
Solvent B: Acetonitrile or methanol.
-
A common gradient could be starting with a low percentage of Solvent B, gradually increasing to elute the compound of interest, followed by a column wash and re-equilibration.
-
-
Flow Rate: A flow rate of 1.0 mL/min is typical.
-
Detection Wavelength: this compound exhibits strong absorbance in the UV region. A detection wavelength of around 280-370 nm is generally appropriate.
-
Quantification: A calibration curve is constructed by plotting the peak area of this compound standards against their known concentrations. The concentration in the sample is then determined by interpolating its peak area from this curve.
LC-MS/MS Method
For highly sensitive and selective quantification, especially in complex biological matrices, LC-MS/MS is the method of choice.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Column and Mobile Phase: Similar to the HPLC-UV method, a C18 column and a gradient elution with water and acetonitrile/methanol containing a small amount of formic acid (for better ionization) are typically used.
-
Ionization Source: Electrospray ionization (ESI) is a common choice for flavonoids, often operated in negative ion mode.
-
Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves monitoring a specific precursor ion to product ion transition for this compound.
-
Precursor Ion (Q1): The deprotonated molecule [M-H]⁻ of this compound.
-
Product Ion (Q3): A characteristic fragment ion generated by collision-induced dissociation of the precursor ion.
-
-
Quantification: An internal standard is highly recommended for LC-MS/MS analysis to correct for matrix effects and variations in instrument response. A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.
Cross-Validation Workflow
A systematic approach to cross-validation ensures that the two analytical methods provide comparable and reliable data.
(E)-Naringenin Chalcone: An In Vivo Validation and Comparative Guide for Researchers
An objective analysis of the experimental evidence supporting the in vivo translation of in vitro findings for (E)-Naringenin chalcone (B49325), a promising flavonoid with therapeutic potential in inflammation, allergy, and oncology.
(E)-Naringenin chalcone (NGC), a naturally occurring flavonoid abundant in tomatoes and citrus fruits, has garnered significant interest within the scientific community for its diverse pharmacological activities demonstrated in preclinical in vitro studies. These studies have highlighted its potent anti-inflammatory, anti-allergic, and anticancer properties. This guide provides a comprehensive overview of the in vivo validation of these in vitro findings, offering a comparative analysis with other relevant compounds and detailing the experimental protocols to support future research and development.
I. Anti-inflammatory and Anti-allergic Activities: In Vivo Validation
The anti-inflammatory and anti-allergic potential of NGC observed in cell-based assays has been substantiated in several animal models. These studies provide crucial evidence of its efficacy in a complex biological system.
Comparative Efficacy in Murine Models of Skin Inflammation
A key in vivo study investigated the topical anti-inflammatory effects of NGC in comparison to naringenin (B18129) and quercetin (B1663063) using arachidonic acid (AA) and 12-O-tetradecanoylphorbol-13-acetate (TPA) induced ear edema in mice.[1][2][3][4][5][6]
| Treatment Group | Dose | Mean Edema Reduction (%) vs. Control (AA Model) | Mean Edema Reduction (%) vs. Control (TPA Model) |
| This compound (NGC) | 2% | 42% | - |
| This compound (NGC) | 1% | - | 27% |
| Naringenin | 2% | 56% | 62% |
| Naringenin | 1% | 22% | 56% |
| Naringenin | 0.5% | - | 32% |
| Quercetin | 1.3% | No significant activity | Similar to Naringenin 2% |
| Diclofenac Sodium (SDF) | - | Similar to NGC 2% and Naringenin 2% | - |
Data compiled from Escribano-Ferrer et al., 2019.[1][6]
Notably, NGC demonstrated greater activity against AA-induced inflammation, a model primarily driven by cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1] The anti-inflammatory effect of 2% NGC was comparable to the standard nonsteroidal anti-inflammatory drug (NSAID), diclofenac.[1][6]
Potent Anti-allergic Effects in Passive Cutaneous Anaphylaxis
The anti-allergic properties of NGC have been validated in a mouse model of IgE-mediated passive cutaneous anaphylaxis. This model mimics the type I hypersensitivity reaction seen in allergic responses.
| Treatment Group | Administration Route | Dose | Mean Reduction in Allergic Reaction (%) vs. Control |
| This compound (NGC) | Intravenous | 0.02% | ~68% |
| This compound (NGC) | Topical | 2% | Strongly active |
| Naringenin | Intravenous | 0.02% | ~56% |
| Naringenin | Topical | 2% | Strongly active |
| Quercetin | Intravenous | 0.02% | ~80% |
| Quercetin | Topical | 2% | Strongly active |
Data compiled from Escribano-Ferrer et al., 2019.[1][2][3]
These findings strongly suggest that NGC can effectively inhibit mast cell degranulation and the release of allergic mediators in vivo.[1]
II. Anticancer Activity: In Vivo Evidence
In vitro studies have demonstrated the cytotoxic and pro-apoptotic effects of NGC on various cancer cell lines.[7] In vivo validation of these anticancer properties is an active area of research.
Inhibition of Glioblastoma Xenograft Growth
In a significant in vivo study, the anticancer efficacy of NGC was evaluated in a U87MG human glioblastoma xenograft model in Balb/c nude mice. The study reported a reduction in both tumor volume and tumor weight upon treatment with NGC (5-80 mg/kg) over 24 days.[7]
Detailed quantitative data from this study, including tumor growth curves and statistical analysis, are not yet publicly available in full-text publications. Further research is needed to fully elucidate the in vivo anticancer potential of NGC and to draw direct comparisons with standard chemotherapeutic agents.
III. In Vivo Validation of In Vitro Mechanistic Findings
A crucial aspect of preclinical development is the validation of in vitro observed mechanisms of action in a living organism.
Inflammatory Mediators
In vitro, NGC has been shown to inhibit the production of key pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), monocyte chemoattractant protein-1 (MCP-1), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[7][8] While direct in vivo measurement of these specific cytokines and chemokines following NGC treatment in inflammation models is not yet extensively documented in published literature, the observed anti-inflammatory effects in animal models strongly suggest that the suppression of these mediators is a likely underlying mechanism.
Signaling Pathways
The anti-inflammatory and anticancer effects of many flavonoids are attributed to their ability to modulate key intracellular signaling pathways. In vitro evidence suggests that NGC may exert its effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.
While direct in vivo evidence specifically for this compound is still emerging, studies on the closely related compound naringenin have demonstrated its ability to suppress the NF-κB pathway in various in vivo models of inflammation and disease.[9][10][11] Given the structural similarity and the potent anti-inflammatory effects of NGC, it is highly probable that it shares this mechanism of action in vivo. Further in vivo studies employing techniques such as Western blotting and immunohistochemistry on tissue samples from NGC-treated animals are warranted to definitively confirm the in vivo modulation of these critical signaling pathways.
IV. Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific findings.
Arachidonic Acid (AA) and TPA-Induced Mouse Ear Edema
This model is a standard for assessing topical anti-inflammatory activity.
-
Animal Model: CD-1 or Swiss mice.
-
Inflammation Induction: A solution of AA or TPA in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of one ear. The contralateral ear receives the vehicle alone and serves as a control.
-
Treatment: The test compound, such as NGC, is typically dissolved in the irritant solution and applied topically.
-
Endpoint Measurement: After a specified period (e.g., 1 hour for AA, 4-6 hours for TPA), the mice are euthanized, and a standardized biopsy of both ears is taken using a cork borer. The thickness or weight of the ear biopsies is measured, and the percentage of edema inhibition is calculated by comparing the treated group with the control group.[1]
Passive Cutaneous Anaphylaxis (PCA) in Mice
This model is used to evaluate the in vivo anti-allergic activity.
-
Sensitization: Mice are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE antibody into one ear.
-
Challenge: After a sensitization period (typically 24-48 hours), the mice are challenged intravenously with an antigen (e.g., DNP-HSA) along with a dye such as Evans blue.
-
Treatment: The test compound (NGC) can be administered either intravenously shortly before the antigen challenge or topically to the sensitized ear.
-
Endpoint Measurement: The extravasation of the Evans blue dye into the ear tissue, which is proportional to the intensity of the allergic reaction, is quantified. This is typically done by extracting the dye from the ear tissue with a solvent (e.g., formamide) and measuring its absorbance spectrophotometrically. The percentage of inhibition of the allergic reaction is then calculated.[1]
Glioblastoma Xenograft Model
This model is used to assess the in vivo anticancer efficacy.
-
Cell Line: Human glioblastoma cell lines, such as U87MG, are used.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are required to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of the cancer cells is injected subcutaneously or orthotopically (intracranially) into the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound (NGC) is administered through a relevant route (e.g., oral gavage, intraperitoneal injection).
-
Endpoint Measurement: Tumor volume is measured periodically using calipers. At the end of the study, the animals are euthanized, and the tumors are excised and weighed. Animal survival can also be monitored as a primary endpoint.[7]
V. Visualizing the Molecular Landscape
To better understand the complex biological processes influenced by this compound, the following diagrams illustrate the key signaling pathways and experimental workflows.
Figure 1. Workflow for the in vivo validation of in vitro findings for this compound.
Figure 2. Postulated inhibitory mechanism of this compound on inflammatory signaling pathways.
VI. Conclusion and Future Directions
The available in vivo evidence strongly supports the anti-inflammatory and anti-allergic properties of this compound that have been observed in vitro. Its efficacy in established animal models, often comparable to standard drugs, underscores its therapeutic potential. The in vivo validation of its anticancer effects is emerging, and further detailed studies are crucial to fully understand its potential in oncology.
Future research should focus on several key areas:
-
Pharmacokinetics and Bioavailability: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of NGC in vivo, which will be critical for dose optimization and formulation development.
-
In Vivo Mechanistic Studies: Further in vivo research is required to definitively confirm the modulation of specific signaling pathways, such as NF-κB and MAPK/ERK, and to quantify the in vivo reduction of key inflammatory mediators like TNF-α, MCP-1, and NO following NGC administration.
-
Comparative Oncology Studies: Rigorous in vivo studies comparing the anticancer efficacy of NGC with standard-of-care chemotherapeutic agents in various cancer models are essential to establish its potential as a standalone or adjuvant therapy.
-
Safety and Toxicology: Long-term in vivo toxicity studies are necessary to establish a comprehensive safety profile for NGC.
References
- 1. In Vivo Anti-inflammatory and Antiallergic Activity of Pure Naringenin, Naringenin Chalcone, and Quercetin in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibitory effect of naringenin chalcone on inflammatory changes in the interaction between adipocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Naringenin ameliorates myocardial injury in STZ-induced diabetic mice by reducing oxidative stress, inflammation and apoptosis via regulating the Nrf2 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
(E)-Naringenin Chalcone: A Comparative Guide to Bioavailability from Various Sources
For Researchers, Scientists, and Drug Development Professionals
(E)-Naringenin chalcone (B49325), a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential therapeutic properties, including its role as an activator of the Nrf2-Keap1 signaling pathway, a critical regulator of cellular antioxidant responses. However, the efficacy of this promising compound is intrinsically linked to its bioavailability, which can vary substantially depending on its source and the matrix in which it is consumed. This guide provides an objective comparison of the available data on the bioavailability of (E)-Naringenin chalcone from different sources, supported by experimental data and detailed methodologies.
Quantitative Bioavailability Data
The oral bioavailability of this compound has been investigated in humans following the consumption of cherry tomatoes and in rats after oral administration of the pure compound. The key pharmacokinetic parameters from these studies are summarized below for comparison.
| Source | Subject | Form | Cmax (Maximum Plasma Concentration) | Tmax (Time to Reach Cmax) |
| Cherry Tomatoes | Human (n=10) | Unconjugated (Free) | 0.8 nmol/L | ~1 hour |
| Conjugated | 0.5 nmol/L | ~3 hours | ||
| Pure Compound | Rat | Naringenin (B18129) chalcone-2'-O-β-D-glucuronide | Not specified | 1 hour |
Cmax: Maximum Plasma Concentration; Tmax: Time to reach Cmax
Key Observations:
-
In humans consuming cherry tomatoes, the unconjugated form of this compound reaches its peak concentration in the plasma approximately one hour after ingestion.[1][2][3][4][5]
-
The conjugated form, which represents a significant portion of the metabolized chalcone, peaks later, at around three hours.[1][2][3][4][5]
-
A study in rats identified naringenin chalcone-2'-O-β-D-glucuronide as the sole metabolite detected in plasma, with its peak level observed one hour after administration of the pure compound.[6]
-
The overall bioavailability of this compound is considered poor due to its tendency to undergo intramolecular cyclization to form naringenin and subsequent extensive metabolism.[1][2][3]
Experimental Protocols
Understanding the methodologies behind the bioavailability data is crucial for interpretation and future research design.
Human Study: this compound from Cherry Tomatoes
-
Study Design: A single-dose, open-label study was conducted with ten healthy male volunteers.
-
Test Material: Each participant consumed 600 grams of homogenized cherry tomatoes, which provided a single dose of 17.3 mg of this compound, 0.2 mg of naringenin, and 195 mg of naringin.
-
Blood Sampling: Blood samples were collected at 0.5, 1, 3, and 6 hours post-consumption.
-
Analytical Method: Plasma levels of free and conjugated (glucuronide and sulfate) forms of naringenin and naringenin chalcone were analyzed using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS).[1][2]
Rat Study: Oral Administration of Pure this compound
-
Study Design: this compound was orally administered to rats.
-
Metabolite Identification: The chemical structures of the major metabolites in the plasma and urine were determined.
-
Analytical Methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy were used to identify and quantify the metabolites.[6]
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental processes, the following diagrams are provided.
References
- 1. imrpress.com [imrpress.com]
- 2. Bioavailability of naringenin chalcone in humans after ingestion of cherry tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. econtent.hogrefe.com [econtent.hogrefe.com]
- 4. researchgate.net [researchgate.net]
- 5. econtent.hogrefe.com [econtent.hogrefe.com]
- 6. Identification and quantification of metabolites of orally administered naringenin chalcone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of (E)-Naringenin Chalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
(E)-Naringenin chalcone (B49325), a precursor in flavonoid biosynthesis, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, focusing on their anticancer, anti-inflammatory, and antioxidant properties. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of key biological pathways and workflows to facilitate research and development in this promising area.
Quantitative Biological Activity Data
The biological efficacy of (E)-Naringenin chalcone derivatives is highly dependent on the nature and position of substituents on their aromatic rings. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.
Table 1: Anticancer Activity of this compound and its Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Naringenin (B18129) Chalcone | SENCAR mouse skin transformed (SST) cells | Not Specified | 92 µg/ml | [2] |
| Naringenin Chalcone | SENCAR mouse skin transformed tumor (SST-T) cells | Not Specified | 184 µg/ml | [2] |
| O-alkylated (E)-chalcone derivative 4a | MDA-MB-231 (Breast) | Not Specified | 7.06 | [3] |
| O-alkylated (E)-chalcone derivative 4a | MCF-7 (Breast) | Not Specified | 5.16 | [3] |
| O-alkylated (E)-chalcone derivative 4b (4-hydroxy on ring B) | MDA-MB-231 (Breast) | Not Specified | 4.93 | [3] |
| O-alkylated (E)-chalcone derivative 4b (4-hydroxy on ring B) | MCF-7 (Breast) | Not Specified | 2.08 | [3] |
| O-alkylated (E)-chalcone derivative 4b (4-hydroxy on ring B) | HCT-116 (Colon) | Not Specified | 6.59 | [3] |
| O-alkylated (E)-chalcone derivative 4q | MDA-MB-231 (Breast) | Not Specified | 2.08 - 13.58 | [3] |
| O-alkylated (E)-chalcone derivative 4q | MCF-7 (Breast) | Not Specified | 2.08 - 13.58 | [3] |
| O-alkylated (E)-chalcone derivative 4v | HCT-116 (Colon) | Not Specified | 6.59 - 22.64 | [3] |
| O-alkylated (E)-chalcone derivative 4v | HeLa (Cervical) | Not Specified | 6.59 - 22.64 | [3] |
| Chalcone with 4-methoxy substitution (Compound 25) | MCF-7 (Breast) | Not Specified | 3.44 ± 0.19 | [4] |
| Chalcone with 4-methoxy substitution (Compound 25) | HepG2 (Liver) | Not Specified | 4.64 ± 0.23 | [4] |
| Chalcone with 4-methoxy substitution (Compound 25) | HCT116 (Colon) | Not Specified | 6.31 ± 0.27 | [4] |
| Coumaryl-chalcone derivative (Compound 19) | A-549 (Lung) | Not Specified | 70.90 µg/mL | [4] |
| Coumaryl-chalcone derivative (Compound 19) | Jurkat (Leukemia) | Not Specified | 79.34 µg/mL | [4] |
| Coumaryl-chalcone derivative (Compound 19) | MCF-7 (Breast) | Not Specified | 79.13 µg/mL | [4] |
| Vanillin-based chalcone analogue (Compound 9) | HCT-116 (Colon) | Not Specified | 6.85 ± 0.71 µg/mL | [4] |
| Vanillin-based chalcone analogue (Compound 10) | HCT-116 (Colon) | Not Specified | 7.9 ± 1.37 µg/mL | [4] |
| Chalcone-sulfonamide with 4-nitrophenyl and 4-methoxy (Compound 4) | MCF-7 (Breast) | MTS Assay | Better than Tamoxifen | [5] |
Table 2: Antioxidant Activity of this compound and its Derivatives
| Compound | Assay | IC50 | Reference |
| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one (Chalcone 1) | DPPH | 8.22 µg/mL | [6] |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one (Chalcone 2) | DPPH | 6.89 µg/mL | [6] |
| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one (Chalcone 3) | DPPH | 3.39 µg/mL | [6] |
| Ascorbic Acid (Standard) | DPPH | 2.17 µg/mL | [6] |
| Naringenin Chalcone (NAC) | Colorimetric | Lower than apigenin (B1666066) and naringenin | [7] |
| Chalcone Derivative JVF3 | DPPH | 61.4 µM | [8] |
| Ascorbic Acid (Standard) | DPPH | 54.08 µM | [8] |
| Chalcone Derivative JVC1 | ABTS | 85.3 µM | [8] |
| Chalcone Derivative JVC3 | ABTS | 53.76 µM | [8] |
| Chalcone Derivative JVC4 | ABTS | 50.34 µM | [8] |
| Chalcone Derivative JVC5 | ABTS | 83.15 µM | [8] |
| Chalcone Derivative JVF2 | ABTS | 89.12 µM | [8] |
| Ascorbic Acid (Standard) | ABTS | 91.21 µM | [8] |
Table 3: Anti-inflammatory Activity of this compound and its Derivatives
| Compound | Model | Effect | Reference |
| Naringenin Chalcone | Arachidonic Acid (AA)-induced ear edema in mice | More active than in TPA-induced inflammation | [9][10] |
| Naringenin Chalcone | Tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice | Active | [9][10] |
| Naringenin | AA-induced ear edema in mice | 22% reduction at 1%, 56% reduction at 2% | |
| Naringenin Chalcone (NGC) | AA-induced ear edema in mice | 42% reduction at 2% | |
| Naringenin | TPA-induced ear edema in mice | 32% (0.5%), 56% (1%), 62% (2%) reduction | |
| Naringenin Chalcone (NGC) | TPA-induced ear edema in mice | 27% reduction at 1% | |
| Chalcone Derivative 1 | Carrageenan-induced paw edema in rats | Significant dose-dependent anti-inflammatory activity | [11] |
| Chalcone Derivative 5 | Carrageenan-induced paw edema in rats | Significant dose-dependent anti-inflammatory activity | [11] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results. Below are the methodologies for two key assays used in evaluating the bioactivity of this compound derivatives.
Anticancer Activity: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cytotoxicity and cell proliferation.[12]
-
Cell Seeding: Seed cells in a 96-well microtiter plate at an appropriate density and incubate until they reach the desired confluence.[12]
-
Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives.[12]
-
Cell Fixation: After the incubation period (e.g., 48 hours), gently remove the culture medium and fix the cells by adding 50-100 µL of cold 10% trichloroacetic acid (TCA) to each well. Incubate the plates at 4°C for at least 1 hour.[12]
-
Washing: Remove the TCA solution and wash the plates five times with 1% acetic acid to remove unbound dye. Air-dry the plates completely.[12][13]
-
Staining: Add 50-100 µL of 0.4% SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[12]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air-dry the plates until no moisture is visible.[12][13]
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[12]
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[12] The absorbance is proportional to the cellular protein content, which reflects cell viability.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to assess the free radical scavenging ability of a compound.[14][15]
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. This solution should be freshly made and protected from light.[14][16]
-
Sample Preparation: Dissolve the chalcone derivatives in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution, from which serial dilutions are made.[14]
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample dilutions and an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.[14]
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a set time, typically 30 minutes.[14][17]
-
Absorbance Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer.[14][17]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against compound concentration.[16]
Visualizing Mechanisms and Workflows
Understanding the underlying mechanisms of action and the experimental processes is facilitated by visual diagrams. The following are Graphviz representations of a general experimental workflow and a key signaling pathway.
Caption: General workflow for the synthesis, biological evaluation, and SAR analysis of this compound derivatives.
Caption: Proposed mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Conclusion
The structure-activity relationship of this compound derivatives reveals that modifications to the parent structure can significantly enhance their biological activities. Generally, the presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings play a crucial role in their anticancer and antioxidant potential.[3][6] The anti-inflammatory effects are often linked to the modulation of key signaling pathways such as NF-κB.[18][19][20][21][22] This guide provides a foundational comparison to aid researchers in the design and development of novel and more potent this compound derivatives for therapeutic applications. Further research is warranted to elucidate the precise mechanisms of action and to optimize the pharmacokinetic and pharmacodynamic properties of these promising compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. researchgate.net [researchgate.net]
- 8. ijcea.org [ijcea.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In Vivo Anti-inflammatory and Antiallergic Activity of Pure Naringenin, Naringenin Chalcone, and Quercetin in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Anti-nociceptive and Anti-inflammatory Activities of Novel Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. DPPH Radical Scavenging Assay [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Neuroprotective effect of naringenin is mediated through suppression of NF-κB signaling pathway in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
(E)-Naringenin Chalcone: A Comparative Guide to its Antioxidant Efficacy
For researchers and professionals in the field of drug development, identifying potent antioxidant compounds is a critical step in creating new therapeutic agents to combat oxidative stress-related diseases. (E)-Naringenin chalcone (B49325), a naturally occurring open-chain flavonoid found in tomatoes and citrus fruits, has garnered significant interest for its diverse pharmacological activities, including its antioxidant properties.[1][2] This guide provides an objective comparison of the antioxidant efficacy of (E)-Naringenin chalcone against other well-established antioxidants, supported by experimental data and detailed methodologies.
Comparative Antioxidant Activity: Quantitative Analysis
The antioxidant potential of a compound is typically evaluated using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the radicals in a given assay; a lower IC50 value indicates higher antioxidant activity.
The following tables summarize the comparative efficacy of this compound and other known antioxidants based on data from several key assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[3]
| Compound | IC50 Value | Reference(s) |
| This compound | Lower than Naringenin (B18129) & Apigenin | [4] |
| Naringenin | 264.44 mM | [5] |
| Naringenin | Not active in this assay | [6] |
| Naringenin | 89.71 µM | [7] |
| Quercetin (B1663063) | More potent than Naringenin | [8][9] |
| Ascorbic Acid (Vitamin C) | 54.08 µM | [10] |
| Ascorbic Acid (Vitamin C) | 120.10 mM | [5] |
| β-carotene | 66±2.34 µg/mL | [11] |
Note: Direct IC50 values for this compound in DPPH assays are not consistently reported across the literature, but studies indicate its superior activity compared to its flavanone (B1672756) form, naringenin.[4] Discrepancies in Naringenin's activity highlight variations in experimental conditions.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[10]
| Compound | IC50 Value | Reference(s) |
| Synthetic Chalcone (JVC4) | 50.34 µM | [10] |
| Synthetic Chalcone (JVC3) | 53.76 µM | [10] |
| Ascorbic Acid (Vitamin C) | 91.21 µM | [10] |
| Quercitrin | Potent Activity (IC50 ~4.45-107.5 µM) | [7] |
| (-)-Epicatechin | Potent Activity | [7] |
Note: While specific data for this compound is limited, related synthetic chalcones demonstrate potent ABTS radical scavenging activity, often comparable or superior to the standard, Ascorbic Acid.[10][12]
Other Radical Scavenging Assays
Naringenin, the cyclized form of naringenin chalcone, has been evaluated in various other antioxidant assays, providing a baseline for the potential activity of its chalcone form.
| Assay Type | Compound | IC50 Value | Standard & IC50 | Reference(s) |
| Hydroxyl Radical (•OH) | Naringenin | 251.1 µM | Tocopherol (107.25 µM) | [5] |
| Superoxide Radical (O2•−) | Naringenin | 360.03 µM | Quercetin (151.10 µM) | [5] |
| Nitric Oxide Radical (NO•) | Naringenin | 185.6 µM | Vitamin C (130.42 µM) | [5] |
| Hydrogen Peroxide (H₂O₂) | Naringenin | 358.5 µM | Vitamin C (125.48 µM) | [5] |
Mechanisms of Antioxidant Action
Antioxidants exert their effects through various mechanisms, primarily by donating a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to neutralize free radicals. The chemical structure of this compound, particularly its phenolic hydroxyl groups and the α,β-unsaturated ketone moiety, makes it an effective electron donor and radical scavenger.[1][13]
Caption: General mechanism of free radical scavenging by this compound.
Experimental Protocols
Accurate comparison of antioxidant efficacy relies on standardized experimental procedures. Below are the detailed methodologies for the most common in vitro antioxidant assays.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, diphenylpicrylhydrazine, which is colorless or pale yellow.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should have an absorbance of approximately 1.0 at 517 nm.[10][13]
-
Sample Preparation: Dissolve this compound and other test compounds in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.[13]
-
Reaction: Add a small volume of the sample solution (e.g., 2-10 µL) to a larger volume of the DPPH methanolic solution (e.g., 80 µL) in a 96-well microplate.[13] A blank is prepared with methanol instead of the sample solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[13]
-
Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.[10]
-
Calculation: The percentage of scavenging activity is calculated using the following formula: % Scavenging = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100.[10]
-
IC50 Determination: Plot the percentage of scavenging against the sample concentration to determine the IC50 value.
ABTS Radical Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. The antioxidant capacity is measured by the decolorization of the ABTS•+ solution.
Methodology:
-
Preparation of ABTS•+ Solution: Prepare the ABTS radical cation by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This results in a dark-colored solution containing ABTS•+.[10]
-
Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to an absorbance of 0.70 (±0.02) at 734 nm.[10]
-
Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent.
-
Reaction: Mix a small volume of the sample solution with a larger volume of the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature.
-
Measurement: Measure the absorbance at 734 nm.[10]
-
Calculation: Calculate the percentage of inhibition similarly to the DPPH assay.
-
IC50 Determination: Determine the IC50 value from the plot of inhibition percentage versus concentration.
Caption: Generalized workflow for in vitro antioxidant capacity assays like DPPH and ABTS.
Conclusion
The available data indicates that this compound is a potent antioxidant. Comparative studies suggest its free radical scavenging activity is superior to its cyclized form, naringenin.[4] While direct quantitative comparisons with standards like Quercetin and Ascorbic Acid are not always available for this compound itself, data from structurally similar synthetic chalcones show efficacy that is often comparable or greater than these standards.[10][12] The structural features of this compound, specifically the open C-ring and hydroxyl group arrangement, contribute significantly to its antioxidant potential. For professionals in drug development, this compound represents a promising scaffold for designing novel therapeutic agents to mitigate oxidative stress. Further head-to-head comparative studies using standardized protocols are warranted to fully elucidate its efficacy relative to other leading antioxidants.
References
- 1. Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the structure–activity relationship between quercetin and naringenin: in vitro - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. ijcea.org [ijcea.org]
- 11. scialert.net [scialert.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Bacterial and Plant Chalcone Synthases
For Researchers, Scientists, and Drug Development Professionals
Chalcone (B49325) synthase (CHS) stands as a gatekeeper enzyme in the biosynthesis of flavonoids, a diverse class of secondary metabolites with significant applications in medicine, nutrition, and industry.[1][2] This guide provides a comparative analysis of chalcone synthases from two distinct biological kingdoms: bacteria and plants. By examining their biochemical properties, substrate specificities, and the pathways they inhabit, this document aims to provide a valuable resource for researchers seeking to understand and engineer flavonoid production.
Introduction to Chalcone Synthases
Chalcone synthase is a type III polyketide synthase (PKS) that catalyzes the initial and rate-limiting step in flavonoid biosynthesis.[2][3] It facilitates the condensation of one molecule of a starter Coenzyme A (CoA) ester, typically p-coumaroyl-CoA, with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone.[2][4] This foundational reaction paves the way for the vast structural diversity observed in the flavonoid family.[1] While CHS is ubiquitous and well-characterized in higher plants, the presence and functional diversity of CHS-like enzymes in bacteria are of growing interest for metabolic engineering and synthetic biology applications.[5][6]
Comparative Data on Kinetic Parameters
The catalytic efficiency of chalcone synthases can be compared by examining their kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity for the substrate, while a higher kcat value signifies a faster turnover rate. The ratio kcat/Km represents the overall catalytic efficiency of the enzyme.
While extensive kinetic data for a wide range of bacterial chalcone synthases remains limited in publicly available literature, a significant body of research has characterized the kinetic properties of various plant CHS enzymes. The following table summarizes key kinetic parameters for plant chalcone synthases with different starter CoA substrates.
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Medicago sativa (Alfalfa) | p-Coumaroyl-CoA | 2.0 ± 0.2 | 1.8 ± 0.1 | 9.0 x 10⁵ | [3] |
| Medicago sativa (Alfalfa) | Caffeoyl-CoA | 1.5 ± 0.2 | 0.03 ± 0.002 | 2.0 x 10⁴ | [3] |
| Medicago sativa (Alfalfa) | Feruloyl-CoA | 3.0 ± 0.4 | 0.02 ± 0.002 | 6.7 x 10³ | [3] |
| Medicago sativa (Alfalfa) | Cinnamoyl-CoA | 10.0 ± 1.5 | 0.01 ± 0.001 | 1.0 x 10³ | [3] |
| Cyclosorus parasiticus | p-Coumaroyl-CoA | 10.2 ± 1.5 | 0.25 ± 0.02 | 2.45 x 10⁴ | [7] |
| Cyclosorus parasiticus | Caffeoyl-CoA | 25.6 ± 3.8 | 0.04 ± 0.003 | 1.56 x 10³ | [7] |
Note: Kinetic parameters for bacterial chalcone synthases are not as readily available in a compiled format. Research in this area is ongoing, and future studies will likely provide a more direct comparison.
Substrate Specificity and Promiscuity
Plant Chalcone Synthases are renowned for their considerable substrate promiscuity.[3] While p-coumaroyl-CoA is generally the preferred starter molecule, many plant CHS enzymes can utilize a variety of aromatic and even aliphatic CoA esters to produce a diverse array of polyketides.[3][8] This plasticity is a key factor in the vast chemical diversity of flavonoids and related compounds found in the plant kingdom. For example, CHS from Medicago sativa can utilize substrates such as caffeoyl-CoA, feruloyl-CoA, and cinnamoyl-CoA, albeit with lower efficiency than p-coumaroyl-CoA.[3]
Bacterial Chalcone Synthase-like enzymes and the pathways they are part of are an active area of research. While naturally occurring flavonoid biosynthesis pathways are not widespread in bacteria, heterologous expression of plant CHS genes in bacteria has been successful for producing flavonoids.[5] Furthermore, studies on bacterial chalcone isomerases have revealed a diversity in substrate specificity towards various hydroxylated and methoxylated chalcones, suggesting that bacterial enzymes involved in flavonoid metabolism also possess a degree of substrate flexibility.[9][10] The substrate range of native bacterial CHS-like enzymes is a promising area for future investigation, with potential for discovering novel biocatalysts.
Biosynthetic Pathways
The metabolic contexts in which bacterial and plant chalcone synthases operate are fundamentally different.
In plants , CHS is a central enzyme in the well-established phenylpropanoid pathway.[1][11] This pathway converts phenylalanine into a variety of important compounds, including flavonoids, lignins, and stilbenes.[1] The pathway leading to chalcone synthesis is a highly regulated and integral part of plant metabolism.
Figure 1: Simplified plant phenylpropanoid pathway to flavonoids.
In bacteria , flavonoid biosynthesis is not a native, widespread pathway. However, metabolic engineering has enabled the production of flavonoids in bacteria like E. coli by introducing the necessary biosynthetic genes from plants.[5] This typically involves constructing an artificial gene cluster that includes a chalcone synthase. The pathway is therefore an engineered system, relying on the host's metabolism to provide the necessary precursors like malonyl-CoA and an exogenously supplied or biosynthesized starter molecule.
Figure 2: Engineered bacterial pathway for flavonoid biosynthesis.
Experimental Protocols
This section provides a generalized workflow for the heterologous expression, purification, and activity assay of chalcone synthases. Specific details may need to be optimized based on the enzyme source and experimental setup.
I. Heterologous Expression and Purification of Chalcone Synthase
Figure 3: Workflow for CHS expression and purification.
Detailed Methodology:
-
Gene Cloning: The coding sequence for the chalcone synthase gene is amplified from a cDNA library (for plant CHS) or synthesized (for bacterial CHS) and cloned into a suitable expression vector, often containing a purification tag such as a polyhistidine (His) tag.[12][13]
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).[12][13]
-
Protein Expression: The transformed bacteria are cultured to an optimal density, and protein expression is induced, typically with Isopropyl β-D-1-thiogalactopyranoside (IPTG).[12][13]
-
Cell Lysis and Purification: The bacterial cells are harvested and lysed. The CHS protein is then purified from the cell lysate, commonly using affinity chromatography corresponding to the engineered tag (e.g., Ni-NTA resin for His-tagged proteins).[12][13]
-
Purity Analysis: The purity of the isolated protein is assessed using SDS-PAGE.
II. Chalcone Synthase Activity Assay
The activity of purified CHS can be determined using spectrophotometric or HPLC-based methods.
A. Spectrophotometric Assay (Continuous Assay)
This method monitors the consumption of p-coumaroyl-CoA, which absorbs light at approximately 333 nm.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0), malonyl-CoA (e.g., 50 µM), and the purified CHS enzyme.
-
Initiation: Start the reaction by adding the starter substrate, p-coumaroyl-CoA (e.g., 10 µM).
-
Measurement: Immediately monitor the decrease in absorbance at 333 nm over time using a spectrophotometer.
-
Calculation: The rate of the reaction can be calculated using the molar extinction coefficient of p-coumaroyl-CoA.
B. HPLC-Based Assay (Endpoint Assay)
This method directly measures the formation of the naringenin chalcone product, which is often spontaneously cyclized to naringenin under assay conditions.[8]
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing buffer, malonyl-CoA, the starter CoA substrate, and the purified CHS enzyme.[8]
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).[8]
-
Reaction Termination: Stop the reaction, typically by adding acid (e.g., HCl) or an organic solvent (e.g., ethyl acetate).[8]
-
Product Extraction: Extract the chalcone product with an organic solvent like ethyl acetate.[8]
-
Analysis: Evaporate the solvent, redissolve the product in a suitable solvent (e.g., methanol), and analyze the sample by reverse-phase HPLC.[8][14] The product is identified and quantified by comparing its retention time and peak area to a known standard of naringenin.
Conclusion
The comparative study of bacterial and plant chalcone synthases reveals both conserved catalytic mechanisms and intriguing differences in their biological context and substrate preferences. Plant CHS enzymes exhibit a well-documented promiscuity that contributes to the vast diversity of plant flavonoids. While our understanding of native bacterial CHS is still developing, the successful engineering of flavonoid pathways in bacteria highlights their potential as powerful platforms for producing valuable natural products. Further research into the kinetic properties and substrate specificities of a wider range of bacterial CHS-like enzymes will undoubtedly unlock new opportunities for biocatalysis and metabolic engineering. This guide provides a foundational resource for researchers to navigate the complexities of these fascinating enzymes and harness their potential in drug development and other biotechnological applications.
References
- 1. Frontiers | Flavonoids: biosynthesis, biological functions, and biotechnological applications [frontiersin.org]
- 2. Chalcone synthase - Wikipedia [en.wikipedia.org]
- 3. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway | PLOS One [journals.plos.org]
- 5. Production of Plant-Specific Flavanones by Escherichia coli Containing an Artificial Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and Interactional Analysis of the Flavonoid Pathway Proteins: Chalcone Synthase, Chalcone Isomerase and Chalcone Isomerase-like Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Bacterial Chalcone Isomerases by a Sequence‐Structure‐Function‐Evolution Strategy for Enzymatic Synthesis of (S)‐Flavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]
- 12. iosrjournals.org [iosrjournals.org]
- 13. Cloning, expression and activity analysises of chalcone synthase genes in Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ptfarm.pl [ptfarm.pl]
A Comparative Guide to the Isomer-Specific Biological Activity of Naringenin Chalcone
For Researchers, Scientists, and Drug Development Professionals
Naringenin (B18129) chalcone (B49325), a natural phenol (B47542) and a precursor in the flavonoid biosynthesis pathway, presents a compelling case for isomer-specific bioactivity. This guide provides an objective comparison of the known biological activities of its geometric isomers, the trans-(E) and cis-(Z)-naringenin chalcones. Due to the inherent instability of the cis isomer, the majority of available research focuses on the more thermodynamically stable trans form. This document summarizes the existing quantitative data, details relevant experimental protocols, and illustrates key molecular pathways.
Isomerism and Stability
Naringenin chalcone exists as two primary geometric isomers: trans-naringenin chalcone and cis-naringenin chalcone. The trans isomer is the predominant and more stable form.[1][2][3] The cis isomer is noted to be extremely unstable, which poses significant challenges for its isolation and independent biological evaluation.[4][5] This instability suggests that under many experimental conditions, the cis form may readily convert to the trans form, complicating the interpretation of its specific biological effects.
Comparative Biological Activities
Direct comparative studies detailing the distinct biological activities of the cis and trans isomers of naringenin chalcone are scarce in the current scientific literature. The data presented below primarily pertains to naringenin chalcone, which, due to its stability, is implicitly the trans isomer in these studies.
Anti-inflammatory Activity
Trans-naringenin chalcone has demonstrated significant anti-inflammatory properties. It has been shown to inhibit the production of key inflammatory mediators.
Table 1: Inhibition of Pro-inflammatory Mediators by Naringenin Chalcone
| Pro-inflammatory Mediator | Cell Line | Treatment | Concentration | % Inhibition / Effect | Reference |
| TNF-α | RAW 264 macrophages | LPS-stimulated | 25-200 µM | Dose-dependent inhibition | [6][7] |
| MCP-1 | RAW 264 macrophages | LPS-stimulated | 25-200 µM | Dose-dependent inhibition | [6][7] |
| Nitric Oxide (NO) | RAW 264 macrophages | LPS-stimulated | 25-200 µM | Dose-dependent inhibition | [6][7] |
| Ear Edema | Mouse model | Arachidonic Acid-induced | 2% topical application | 42% reduction | [8] |
Data is for naringenin chalcone, presumed to be the trans-isomer.
Naringenin chalcone's anti-inflammatory effects are largely attributed to its ability to modulate the NF-κB signaling pathway, a central regulator of inflammation. By inhibiting the degradation of IκBα, it prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[9]
Anticancer Activity
Chalcones, as a class of compounds, are well-documented for their anticancer properties, which include inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis.[2] Trans-naringenin chalcone has been shown to exhibit anticancer activity against various cancer cell lines.
Table 2: Anticancer Activity of Naringenin Chalcone (Presumed trans-isomer)
| Cell Line | Cancer Type | Metric | Value | Reference |
| U87MG | Human glioblastoma | Apoptosis Induction | Dose-dependent (0-100 µM) | [6] |
Antioxidant Capacity
The antioxidant activity of flavonoids is a cornerstone of their therapeutic potential. Naringenin chalcone demonstrates potent antioxidant effects by scavenging free radicals.
Table 3: Antioxidant Activity of Naringenin Chalcone (Presumed trans-isomer)
| Assay | Metric | Value | Reference |
| DPPH Radical Scavenging | IC50 | Lower than naringenin and apigenin | [10] |
The antioxidant potential of naringenin chalcone is attributed to its hydrogen-donating ability, which neutralizes free radicals and terminates chain reactions. The open-chain structure of the chalcone, as opposed to the cyclized flavanone (B1672756) (naringenin), influences this activity.[10]
Signaling Pathway Modulation
The anti-inflammatory effects of trans-naringenin chalcone are primarily mediated through the inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by trans-naringenin chalcone.
Experimental Workflows and Isomerization
The relationship between naringenin chalcone isomers and their cyclized form, naringenin, is crucial for understanding their biological activity. Naringenin chalcone is the biosynthetic precursor to naringenin, a reaction catalyzed by the enzyme chalcone isomerase.[11]
Caption: Biosynthesis and isomerization of naringenin chalcone.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of biological activity. Below are representative protocols for key assays mentioned in this guide.
DPPH Radical Scavenging Assay (Antioxidant Activity)
-
Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the test compound (e.g., trans-naringenin chalcone) in a suitable solvent.
-
Reaction Mixture : In a 96-well plate, add a fixed volume of the DPPH solution to each well containing different concentrations of the test compound. Include a control with the solvent only.
-
Incubation : Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined from a dose-response curve.
Anti-inflammatory Activity in Macrophages (RAW 264.7)
-
Cell Culture : Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM with 10% FBS) until they reach the desired confluence.
-
Cell Seeding : Seed the cells in 24-well plates at a specific density and allow them to adhere overnight.
-
Treatment : Pre-treat the cells with various concentrations of naringenin chalcone for a set time (e.g., 1 hour).
-
Stimulation : Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include an untreated control group.
-
Incubation : Incubate the cells for a specified period (e.g., 24 hours).
-
Analysis : Collect the cell culture supernatant to measure the levels of pro-inflammatory mediators such as nitric oxide (using the Griess reagent), TNF-α, and MCP-1 (using ELISA kits).
Conclusion and Future Directions
The available evidence strongly supports the biological activity of trans-naringenin chalcone as a potent anti-inflammatory, anticancer, and antioxidant agent. Its mechanism of action, particularly the inhibition of the NF-κB pathway, is a key area of interest for therapeutic development.
However, a significant knowledge gap exists regarding the specific biological activities of cis-naringenin chalcone. The inherent instability of this isomer has been a major barrier to its study. Future research should focus on synthetic strategies to stabilize the cis isomer or employ advanced in situ testing methodologies to elucidate its unique biological profile. A direct comparison of the two isomers would provide a more complete understanding of the structure-activity relationship and could unveil novel therapeutic potentials for this class of compounds. Researchers should exercise caution when interpreting data on "naringenin chalcone" without explicit isomer specification, as the activity of the unstable cis form may be overlooked or misattributed.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protonated Forms of Naringenin and Naringenin Chalcone: Proteiform Bioactive Species Elucidated by IRMPD Spectroscopy, IMS, CID-MS, and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibitory effect of naringenin chalcone on inflammatory changes in the interaction between adipocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Naringenin chalcone - Wikipedia [en.wikipedia.org]
The Gut Microbiota's Crucial Role in the Metabolism of (E)-Naringenin Chalcone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(E)-Naringenin chalcone (B49325), a naturally occurring polyphenol found in tomatoes and other plants, holds significant promise for various therapeutic applications due to its anti-inflammatory and anti-allergic properties. However, its bioavailability and bioactivity are profoundly influenced by its metabolism within the human gut, orchestrated by the resident microbiota. This guide provides a comparative analysis of the gut microbiota's role in the biotransformation of (E)-Naringenin chalcone, supported by experimental data, to aid in the understanding and development of chalcone-based therapeutics.
Metabolic Landscape: From Chalcone to Bioactive Metabolites
The journey of this compound through the gastrointestinal tract involves a series of microbial enzymatic transformations. The primary metabolic pathway involves the isomerization of the chalcone to its flavanone (B1672756) form, naringenin (B18129), which is then further metabolized through C-ring cleavage to produce smaller phenolic compounds.
A key metabolite formed is 3-(4-hydroxyphenyl)propionic acid (3,4-HPPA), a compound that has been shown to possess biological activity and is more readily absorbed by the host than its parent compounds.[1][2] The conversion of naringenin to 3,4-HPPA is a critical step mediated by the enzymatic machinery of specific gut bacteria.[1][3]
Key Bacterial Players and Their Metabolic Efficiency
Several bacterial species residing in the human gut have been identified as key players in the metabolism of naringenin and its chalcone form. Notably, Eubacterium ramulus and Flavonifractor plautii have been shown to possess the enzymatic capacity for these biotransformations.[1][4] These bacteria harbor enzymes such as chalcone isomerase and NADH-dependent reductases that are crucial for the isomerization and subsequent degradation of the flavonoid structure.[5][6]
The efficiency of this metabolic conversion can vary significantly between different bacterial species. The following table summarizes quantitative data from an in vitro study where various bacterial monocultures were incubated with naringenin, the isomer of this compound, and the production of the key metabolite 3,4-HPPA was measured.
| Bacterial Species | Initial Naringenin Concentration (µM) | Incubation Time (h) | 3,4-HPPA Concentration (µM) |
| Flavonifractor plautii | 10 | 24 | ~2 |
| 100 | 24 | ~15 | |
| 1000 | 24 | ~60 | |
| 10 | 48 | ~5 | |
| 100 | 48 | ~25 | |
| 1000 | 48 | ~100 | |
| Escherichia coli | 10 | 24 | ~10 |
| 100 | 24 | ~12 | |
| 1000 | 24 | ~11 | |
| Lactobacillus plantarum | 10, 100, 1000 | 24 & 48 | Not Detected |
| Pediococcus lactis | 10, 100, 1000 | 24 & 48 | Not Detected |
| Bacillus subtilis (wild-type) | 10 | 24 | ~5 |
| 100 | 24 | ~20 | |
| 1000 | 24 | ~40 | |
| Bacillus subtilis (ΔbcsA mutant) | 10, 100, 1000 | 24 & 48 | Not Detected |
Data adapted from: Yang, J., et al. (2022). A Chalcone Synthase-like Bacterial Protein Catalyzes Heterocyclic C-Ring Cleavage of Naringenin to Alter Bioactivity Against Nuclear Receptors in Colonic Epithelial Cells. Metabolites, 12(3), 248.[1]
This data clearly demonstrates the dose- and time-dependent metabolism of naringenin by Flavonifractor plautii and Bacillus subtilis. The lack of 3,4-HPPA production by the Bacillus subtilis mutant lacking the chalcone synthase-like enzyme (bcsA) confirms the crucial role of this enzyme in the metabolic pathway. Interestingly, while E. coli produced 3,4-HPPA, it was independent of the naringenin concentration, suggesting it may utilize other precursors for its synthesis.[1]
Experimental Protocols
In Vitro Fermentation of this compound with Human Fecal Microbiota
This protocol provides a detailed methodology for assessing the metabolism of this compound by the human gut microbiota in an in vitro setting.
1. Preparation of Fecal Slurry:
-
Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.
-
Immediately place the samples in an anaerobic chamber (85% N₂, 10% CO₂, 5% H₂).
-
Homogenize the fecal sample (1:10 w/v) in a sterile, anaerobic phosphate-buffered saline (PBS) solution.
-
Centrifuge the homogenate at a low speed (e.g., 500 x g for 5 minutes) to pellet large debris. The supernatant, containing the fecal microbiota, is used as the inoculum.
2. Fermentation Medium:
-
Prepare a basal fermentation medium containing peptone, yeast extract, and salts to support bacterial growth.
-
Add a solution of this compound (dissolved in a suitable solvent like DMSO, with a final concentration in the medium not exceeding 0.1% v/v) to the medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM).
-
Include a vehicle control (medium with the solvent but without the chalcone).
3. In Vitro Fermentation:
-
In the anaerobic chamber, dispense the fermentation medium into sterile culture tubes or a multi-well plate.
-
Inoculate the medium with the fecal slurry (e.g., 5% v/v).
-
Tightly seal the tubes or plate and incubate at 37°C under anaerobic conditions.
4. Sample Collection and Analysis:
-
At various time points (e.g., 0, 12, 24, 48 hours), collect aliquots from each fermentation culture.
-
Immediately stop the metabolic activity by adding a quenching solution (e.g., ice-cold methanol) and store the samples at -80°C until analysis.
-
For analysis, thaw the samples and centrifuge to pellet bacterial cells and debris.
-
Analyze the supernatant for the disappearance of this compound and the appearance of its metabolites (e.g., naringenin, 3,4-HPPA) using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Visualization of Metabolic and Signaling Pathways
The metabolism of this compound and the subsequent action of its metabolites involve intricate pathways. The following diagrams, generated using Graphviz, illustrate these processes.
Caption: Microbial metabolism of this compound.
Caption: Activation of AhR and NR4A signaling by metabolites.
Impact on Host Signaling Pathways
The metabolites produced from this compound by the gut microbiota, particularly naringenin and 3,4-HPPA, are not mere metabolic byproducts. They can actively engage with host cellular signaling pathways, influencing physiological responses.
Studies have shown that naringenin and its metabolites can act as ligands for the Aryl Hydrocarbon Receptor (AhR) and the Nuclear Receptor 4A (NR4A).[1] The activation of these receptors can lead to the modulation of target gene expression, including genes involved in xenobiotic metabolism (e.g., CYP1A1) and inflammatory responses.[1] This interaction highlights the potential for this compound, through its microbial metabolites, to exert its therapeutic effects by influencing key regulatory pathways within the host.
Conclusion
The metabolism of this compound by the gut microbiota is a critical determinant of its ultimate bioactivity. The conversion to naringenin and subsequently to 3,4-HPPA by specific bacterial species like Flavonifractor plautii and Eubacterium ramulus is a key process. Understanding the specificities and efficiencies of these microbial transformations is paramount for the rational design and development of this compound as a therapeutic agent. The provided comparative data, experimental protocols, and pathway visualizations offer a foundational resource for researchers in this field to further explore and validate the significant role of the gut microbiome in chalcone metabolism.
References
- 1. A Chalcone Synthase-like Bacterial Protein Catalyzes Heterocyclic C-Ring Cleavage of Naringenin to Alter Bioactivity Against Nuclear Receptors in Colonic Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human intestinal microbial metabolism of naringin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Novel Metabolic Signatures on Human Gut Microbiota: Ellagic Acid, Naringenin, and Phloroglucinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial species involved in the conversion of dietary flavonoids in the human gut - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
Comparative Docking Analysis of Chalcones Against Oncological and Microbial Protein Targets
A Guide for Researchers in Drug Discovery
This guide provides a comparative overview of in-silico docking studies of various chalcone (B49325) derivatives against key protein targets implicated in cancer and microbial pathogenesis. The data presented herein is compiled from recent peer-reviewed studies and aims to offer a valuable resource for researchers and scientists engaged in the field of drug development. Chalcones, a class of open-chain flavonoids, are recognized for their diverse pharmacological activities, and understanding their interactions with therapeutic targets at a molecular level is crucial for the rational design of novel, potent inhibitors.
Quantitative Docking Data
The following table summarizes the binding affinities (in kcal/mol) of selected chalcone derivatives against various protein targets. Lower binding energy values are indicative of a more favorable binding interaction.
| Chalcone Derivative | Target Protein | Target PDB ID | Docking Score (kcal/mol) | Reference Study |
| Anticancer Targets | ||||
| Compound 4e | Human Topoisomerase-IIβ | Not Specified | -8.28 | [1] |
| Compound 5a | Human Topoisomerase-IIβ | Not Specified | -7.33 | [1] |
| Chalcone-pyrazole hybrid 31 | Not Specified (HCC cell lines) | Not Specified | Not Specified (IC50: 0.5–4.8 µM) | [2] |
| Pyrazolone (B3327878) chalcone 3b | YAP/TEAD | Not Specified | -8.45 | [3] |
| Pyrazolone chalcone 3a | YAP/TEAD | Not Specified | -7.86 | [3] |
| HEHP | Aromatase (CYP19A1) | Not Specified | -8.505 (Glide Score) | [4] |
| DHNP | Aromatase (CYP19A1) | Not Specified | -8.330 (Glide Score) | [4] |
| Bis-chalcone 6 | Estrogen Receptor α (ERα) | 3ERT | Not Specified (IC50: 4.4 µM) | [5] |
| Antimicrobial Targets | ||||
| Furan-derived chalcone 2a | Glucosamine-6-Phosphate Synthase | Not Specified | Not Specified | [6] |
| Furan-derived chalcone 2h | Glucosamine-6-Phosphate Synthase | Not Specified | Not Specified | [6] |
| Chalcone 5a | Glucosamine-6-Phosphate Synthase | Not Specified | -160.89 (ACE value) | [7] |
| Chalcone derivative h | E. coli DNA Gyrase B | 4PVR | -8.286 | [8][9] |
| Chalcone derivative i | E. coli DNA Gyrase B | 4PVR | -8.056 | [8][9] |
| Chalcone derivative j | E. coli DNA Gyrase B | 4PVR | -8.000 | [8][9] |
| Chalcone 9 | Matrix Metalloproteinase-9 (MMP-9) | 6ESM | Not Specified (MIC: 1 µg/mL) | [10] |
| Chalcone 15 | Matrix Metalloproteinase-9 (MMP-9) | 6ESM | Not Specified (MIC: 2 µg/mL) | [10] |
Experimental Protocols
The methodologies employed in the cited studies for molecular docking simulations are detailed below. These protocols provide a framework for replicating and expanding upon the presented findings.
Molecular Docking Protocol for Anticancer Targets (General)
A common approach for docking chalcones against cancer-related proteins, such as Topoisomerase-IIβ and YAP/TEAD, involves the use of AutoDock Vina.[1][3]
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Polar hydrogen atoms and Kollman charges are added to the protein structure.
-
Ligand Preparation: The 2D structures of the chalcone derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization is performed using a suitable force field. Gasteiger charges are assigned to the ligand atoms.
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and coordinates of the grid box are set to encompass the entire binding pocket.
-
Docking Simulation: The docking simulations are performed using AutoDock Vina. The program explores various conformations and orientations of the ligand within the protein's active site and calculates the binding affinity for each pose.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose based on the lowest binding energy. The interactions between the chalcone derivative and the amino acid residues of the protein are visualized and examined.
Molecular Docking Protocol for Antimicrobial Targets (General)
For antimicrobial targets like Glucosamine-6-Phosphate Synthase and DNA Gyrase, software such as AutoDock 4.2 and Schrodinger (Maestro) are frequently utilized.[6][8][9]
-
Software and Tools: AutoDock 4.2 is a commonly used software for preparing ligands and proteins and for running the docking simulations.[5][6] Schrodinger (Maestro) is another powerful tool employed for these studies.[8][9]
-
Target and Ligand Preparation: Similar to the anticancer protocol, the protein and ligand structures are prepared by removing water, adding hydrogens, and assigning charges.
-
Docking Parameters: The specific parameters for the docking algorithm, such as the number of genetic algorithm runs and the population size, are set according to the software's recommendations and the specific requirements of the study.
-
Interaction Analysis: The resulting docked complexes are analyzed to understand the binding modes and key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the chalcone derivatives and the target enzyme.[6]
Visualizations
Workflow for a Comparative Molecular Docking Study
The following diagram illustrates a typical workflow for conducting a comparative molecular docking study of chalcone derivatives.
Caption: A generalized workflow for in-silico comparative docking studies of chalcones.
Signaling Pathway Inhibition by Chalcones
This diagram depicts a simplified signaling pathway commonly targeted by anticancer chalcone derivatives, leading to the inhibition of cell proliferation and induction of apoptosis.
Caption: Chalcone-mediated inhibition of a cancer-related signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. Synthesis of Chalcones, Screening In silico and In vitro and Evaluation of Helicobacter pylori Adhesion by Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (E)-Naringenin Chalcone: A Guide for Laboratory Professionals
(E)-Naringenin chalcone (B49325), an intermediate in flavonol biosynthesis, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for its proper disposal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling (E)-Naringenin chalcone, it is crucial to be aware of its potential hazards. According to safety data sheets, this compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Impervious gloves (e.g., PVC or other plastic material) |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles |
| Body Protection | Protective clothing to prevent skin exposure |
| Respiratory | Use only in a well-ventilated area. A respirator is needed if dust is formed. |
Always handle this compound in a well-ventilated area or outdoors.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Do not eat, drink, or smoke when using this product and wash hands thoroughly after handling.[1]
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to adhere strictly to local, state, and federal regulations.[1]
-
Container Management: Keep the chemical in its original container. Do not mix it with other waste. Ensure the container is tightly closed and stored in a well-ventilated place.[1]
-
Waste Collection:
-
Solid Waste: For spills, sweep up the solid material, avoiding dust formation, and shovel it into a suitable, labeled container for disposal.[3][4] You can use an inert absorbent material like sand or vermiculite (B1170534) to contain spills.[4]
-
Liquid Waste (Solutions): If in solution, absorb it with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
-
Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol.[1] Dispose of contaminated materials, including cleaning materials and personal protective equipment, as hazardous waste according to regulations.[1]
-
Final Disposal: Dispose of the contents and the container at an approved waste disposal plant. It is imperative to conduct recycling or disposal in accordance with prevailing country, federal, state, and local regulations.[1]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Skin Contact | Wash off immediately with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek medical attention.[4] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, call a poison center or doctor. |
| Ingestion | Rinse mouth.[1] Do NOT induce vomiting.[1] Call a poison center or doctor if you feel unwell. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling (E)-Naringenin Chalcone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling of (E)-Naringenin chalcone (B49325), including operational and disposal plans. The following procedural guidance is designed to answer specific operational questions and build a foundation of trust in laboratory safety and chemical handling practices.
Quantitative Data Summary
The following table summarizes the key quantitative data for (E)-Naringenin chalcone.
| Property | Value | Reference |
| GHS Hazard Statements | H302, H315, H319, H335 | [1] |
| Signal Word | Warning | [1] |
| Molecular Formula | C₁₅H₁₂O₅ | [2] |
| Molecular Weight | 272.25 g/mol | [2] |
| Appearance | Solid powder | [1] |
| Melting Point | 173-174°C | [2] |
| Boiling Point (Predicted) | 538.7 ± 50.0 °C | [2] |
| Solubility | Soluble in methanol, ethanol, and DMSO. | [2] |
| Occupational Exposure Limits (OEL) | Not established. | [3] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent skin contact, eye irritation, and respiratory irritation.[1]
-
Eye Protection : Wear chemical safety goggles or a face shield.[2][3]
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile).[2]
-
Respiratory Protection : For operations that may generate dust, a NIOSH-approved N95 or higher-level respirator is required.[4]
-
Skin and Body Protection : Wear a lab coat, long pants, and closed-toe shoes.[3]
Operational Plan for Handling this compound
Follow these step-by-step procedures for the safe handling of this compound:
-
Preparation :
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[1]
-
Assemble all necessary equipment and reagents before starting.
-
Don the required personal protective equipment.
-
-
Weighing and Aliquoting :
-
Handle the solid powder in a location with minimal air currents to avoid generating dust.
-
Use a spatula for transferring the powder.
-
If creating solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Experimental Procedures :
-
Post-Experiment :
-
Clean the work area thoroughly with an appropriate solvent.
-
Decontaminate all equipment that came into contact with the chemical.
-
Properly label and store any unused this compound according to the storage guidelines.[1]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[1]
-
Solid Waste :
-
Collect any solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste :
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not pour any waste down the drain.[1]
-
-
Empty Containers :
-
Rinse empty containers with a suitable solvent three times.
-
Collect the rinsate as hazardous liquid waste.
-
Dispose of the rinsed containers as directed by your institution's hazardous waste management guidelines.
-
Caption: Workflow for the safe handling of this compound.
Caption: Logical relationship of hazard identification and control measures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
